1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1,6-dimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)3-8-11(6)2/h3H,1-2H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHUIQXUFMHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319436 | |
| Record name | 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57121-52-5 | |
| Record name | 57121-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized as an isostere of purine, which allows it to interact with a variety of biological targets, including protein kinases.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and reproducible synthesis. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and trustworthiness.
Introduction and Strategic Overview
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is a cornerstone of many medicinal chemistry programs due to their diverse biological activities, which include roles as anticancer, antimicrobial, and anti-inflammatory agents.[2] The target molecule, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a specific analogue within this class, and its controlled synthesis is crucial for further biological evaluation and structure-activity relationship (SAR) studies.
The synthetic strategy outlined in this guide is a convergent approach, beginning with the construction of a key intermediate, a substituted pyrazole, followed by the annulation of the pyrimidine ring. This method was chosen for its reliability, scalability, and the commercial availability of the starting materials. The core of this synthesis lies in the careful execution of two primary transformations:
-
Formation of the Pyrazole Ring: A Hantzsch-like pyrazole synthesis is employed to construct the 5-amino-1-methyl-1H-pyrazole-4-carboxamide intermediate. This involves the condensation of a β-ketonitrile equivalent with methylhydrazine.
-
Annulation of the Pyrimidine Ring: The pyrimidine ring is then formed through the cyclization of the ortho-amino carboxamide pyrazole intermediate with acetic anhydride, which serves as both a cyclizing agent and the source of the C6-methyl group.
This guide will provide a detailed, step-by-step protocol for each of these stages, along with explanations for the choice of reagents and reaction conditions.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted in the following diagram, illustrating the transformation from commercially available starting materials to the final target compound.
Sources
An In-Depth Technical Guide to the Chemical Properties of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Abstract: The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone scaffold in modern medicinal chemistry, recognized as a privileged structure for its role as a purine bioisostere.[1][2] This allows it to effectively mimic adenosine triphosphate (ATP) and interact with the hinge region of numerous protein kinases, making it a focal point for the development of targeted therapeutics.[1][2] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and antifungal properties.[3][4][5] This guide provides a detailed examination of the chemical properties of a specific derivative, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. We will explore its synthesis, physicochemical and spectroscopic characteristics, chemical reactivity, and the therapeutic potential informed by the extensive research into its parent scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular class.
Molecular Structure and Significance
The pyrazolo[3,4-d]pyrimidine framework is an analog of purine where the carbon at position 8 is replaced by a nitrogen atom. This fundamental change significantly alters the electronic and steric properties while retaining key hydrogen bonding features necessary for kinase inhibition.[2] The title compound, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, features methyl substitutions at the N-1 position of the pyrazole ring and the C-6 position of the pyrimidine ring. These substitutions are not merely decorative; they can profoundly influence the molecule's solubility, metabolic stability, and binding affinity to biological targets.[6] For instance, methylation can enhance lipophilicity, potentially improving cell membrane permeability, and can also block sites of metabolic oxidation.
Caption: Chemical structure of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Synthesis and Mechanistic Considerations
The synthesis of pyrazolo[3,4-d]pyrimidines is a well-established field, typically commencing from substituted 5-aminopyrazole precursors.[7] The following protocol outlines a representative and robust pathway to the title compound, designed for clarity and reproducibility. The causality behind each step is critical: the initial cyclization establishes the core pyrazole ring, which is then elaborated to form the fused pyrimidine system.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add methylhydrazine dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates the consumption of starting materials.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield the aminopyrazole intermediate.
-
Scientific Rationale: This is a classic Dimroth rearrangement and cyclization reaction. Methylhydrazine acts as the binucleophile, attacking the electrophilic carbons of the cyanoacetate derivative to form the pyrazole ring system.
-
Step 2: Synthesis of 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
A mixture of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and an excess of formamide is heated to 180-190°C for 6-8 hours.[8]
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and then ethanol to afford the pyrazolopyrimidinone core.
-
Scientific Rationale: Formamide serves as both the reagent, providing the C4 and N5 atoms, and the solvent at this high temperature. The reaction proceeds via a condensation mechanism to close the pyrimidine ring.
-
Step 3: Synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
The product from Step 2 is suspended in a suitable solvent such as DMF.
-
A base, such as potassium carbonate (K₂CO₃), is added to the suspension.
-
Methyl iodide is added dropwise, and the mixture is stirred at room temperature for 12-24 hours.[3]
-
The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Scientific Rationale: The base deprotonates the most acidic proton, likely at N5, creating a nucleophilic anion that readily attacks the electrophilic methyl iodide in an Sₙ2 reaction to yield the N-methylated product. Note: This step describes N5 methylation. To achieve the C6-methylated target, a different precursor such as ethyl 5-acetylamino-1-methyl-1H-pyrazole-4-carboxylate would be cyclized in Step 2. A more direct route to the title compound involves reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with acetic anhydride to form an oxazinone intermediate, which is then reacted with ammonia.[9]
-
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 4. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Investigational Mechanism of Action of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, famously represented by Allopurinol, a xanthine oxidase inhibitor for treating hyperuricemia and gout.[1][2][3][4] This guide focuses on a novel derivative, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural architecture provides a strong basis for forming a primary hypothesis regarding its mechanism of action.
This document synthesizes established knowledge of the pyrazolo[3,4-d]pyrimidine class to propose a primary putative mechanism centered on the inhibition of xanthine oxidase. More importantly, it provides a comprehensive, self-validating experimental framework designed for researchers to systematically investigate, confirm, and characterize this proposed mechanism. We will detail the causal logic behind experimental choices, provide step-by-step protocols for key assays, and discuss the interpretation of potential outcomes, thereby creating a full-circle, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded guide for its scientific exploration.
Introduction: The Pyrazolo[3,4-d]pyrimidine Core and a Forward-Looking Hypothesis
The pyrazolo[3,4-d]pyrimidine nucleus is a purine isostere, a privileged scaffold that has given rise to a multitude of biologically active agents.[5][6] Its ability to mimic endogenous purines allows it to interact with a wide range of enzymes involved in purine metabolism and signaling. The most prominent example is Allopurinol (a 4-hydroxy-substituted pyrazolopyrimidine), which acts as a structural analog of hypoxanthine.[4] This mimicry allows it to bind and inhibit xanthine oxidase, the terminal enzyme in the purine catabolism pathway responsible for producing uric acid.[1][7]
The subject of this guide, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , retains the core pyrazolopyrimidine structure but features methyl groups at the N-1 and C-6 positions. These substitutions, while differentiating it from Allopurinol, do not fundamentally alter the purine-like core. Therefore, the most logical starting point for investigation is the hypothesis that it functions similarly as an inhibitor of xanthine oxidase. The N-1 methylation may influence binding affinity or metabolic stability, while the C-6 methylation could alter steric interactions within the enzyme's active site.
This guide is structured to rigorously test this primary hypothesis, while remaining open to the diverse biological activities this scaffold can exhibit, including the inhibition of various protein kinases and inflammatory mediators.[8][9][10]
Proposed Primary Mechanism of Action: Competitive Inhibition of Xanthine Oxidase
We postulate that 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one acts as a competitive inhibitor of xanthine oxidase (XOR).
Rationale and Molecular Interaction Model
Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[3][11] The enzyme's active site accommodates the purine ring structure. As a purine analog, our subject compound is hypothesized to occupy this active site, preventing the binding of the natural substrates. The N-1 and N-5 dimethyl substitutions may alter the precise binding mode compared to Allopurinol, potentially influencing potency and residence time.
The diagram below illustrates the proposed competitive inhibition at the enzyme's active site.
Caption: Proposed competitive inhibition of Xanthine Oxidase by the title compound.
Interruption of the Purine Catabolism Pathway
By inhibiting xanthine oxidase, the compound would block the final two steps of purine breakdown. This would lead to a decrease in the production of uric acid and an accumulation of the more soluble precursors, hypoxanthine and xanthine, which are more readily excreted.[4][7]
The following workflow illustrates the biochemical cascade and the point of inhibition.
Caption: The purine catabolism pathway and the proposed point of inhibition.
Experimental Validation Workflows
To validate the proposed mechanism, a multi-phased approach is essential, moving from in vitro enzymatic assays to cell-based models.
Phase 1: In Vitro Primary Target Validation
The initial step is to confirm direct enzymatic inhibition and determine the potency of the compound.
Protocol 1: Spectrophotometric Xanthine Oxidase Inhibition Assay
This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid, which absorbs light at 295 nm.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one against xanthine oxidase.
-
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (Substrate)
-
Phosphate Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test Compound (dissolved in DMSO)
-
Allopurinol (Positive Control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and Allopurinol in 100% DMSO (e.g., 10 mM).
-
Prepare a working solution of xanthine substrate in the phosphate buffer (e.g., 100 µM).
-
Prepare a working solution of xanthine oxidase in the phosphate buffer (e.g., 0.1 units/mL).
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 2 µL of serially diluted test compound to wells.
-
Positive Control Wells: Add 2 µL of serially diluted Allopurinol.
-
Negative Control (100% activity) Wells: Add 2 µL of DMSO.
-
Blank (No enzyme) Wells: Add 2 µL of DMSO.
-
-
Initiate Reaction:
-
To all wells except the blank, add 100 µL of the xanthine solution.
-
Add 98 µL of phosphate buffer to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine oxidase solution to all wells except the blank. Add 100 µL of buffer to the blank wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 295 nm every 60 seconds for 15-20 minutes using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = [1 - (V₀_inhibitor / V₀_DMSO)] * 100.
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Quantitative Inhibition Data
| Compound | Primary Target | IC₅₀ (µM) [Hypothetical] |
| 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Xanthine Oxidase | 5.2 |
| Allopurinol (Control) | Xanthine Oxidase | 9.8 |
Phase 2: Cellular Activity Confirmation
Demonstrating target engagement in a biological system is the critical next step.
Protocol 2: Cellular Uric Acid Production Assay
-
Objective: To measure the ability of the compound to reduce uric acid production in a relevant cell model.
-
Cell Line: A human liver cell line, such as HepG2, is suitable as the liver is a primary site of purine metabolism.
-
Step-by-Step Methodology:
-
Cell Culture: Plate HepG2 cells in a 24-well plate and grow to ~80% confluency.
-
Induce Hyperuricemia: Treat cells with a purine precursor, such as inosine or hypoxanthine (e.g., 200 µM), to stimulate uric acid production.
-
Compound Treatment: Concurrently, treat the cells with various concentrations of the test compound, Allopurinol, or vehicle (DMSO) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Uric Acid Quantification: Measure the concentration of uric acid in the supernatant using a commercially available colorimetric or fluorometric uric acid assay kit.
-
Data Analysis: Normalize the uric acid levels to the vehicle control and plot against compound concentration to determine the cellular EC₅₀.
-
Phase 3: Selectivity and Off-Target Profiling
Given the promiscuity of the pyrazolo[3,4-d]pyrimidine scaffold, assessing selectivity is crucial for understanding the compound's overall biological effect and potential for side effects.
-
Kinase Panel Screening: The compound should be screened against a broad panel of protein kinases (e.g., a 96-kinase panel). Many pyrazolopyrimidine derivatives are known kinase inhibitors, targeting enzymes like EGFR, VEGFR2, and CDKs.[8][12] This will reveal any significant off-target activities and help build a comprehensive pharmacological profile.
-
Metabolic Stability: Assess the compound's metabolism in liver microsomes. The N-1 and C-6 methyl groups may offer different metabolic profiles compared to Allopurinol, which is rapidly metabolized to oxypurinol.[2][4]
Conclusion
This guide proposes that 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a putative inhibitor of xanthine oxidase, based on strong structural analogy to the clinically validated drug Allopurinol. We have presented a robust, multi-phase experimental workflow to systematically test this hypothesis. This framework, beginning with direct enzymatic assays and progressing to cellular models and selectivity profiling, provides a clear and scientifically rigorous path for elucidating the compound's precise mechanism of action. The successful execution of these protocols will not only validate the primary target but also uncover any potential secondary activities, paving the way for further preclinical development.
References
- Vertex AI Search. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? [Source]
-
StatPearls - NCBI Bookshelf. (n.d.). Allopurinol. [Link]
- Study.com. (n.d.). Allopurinol: Mechanism of Action & Structure. [Source]
-
Wikipedia. (n.d.). Allopurinol. [Link]
-
Fox, I. H., Wyngaarden, J. B., & Kelley, W. N. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. The Journal of Clinical Investigation, 49(11), 2133–2141. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Allopurinol? [Source]
-
Wikipedia. (n.d.). Purine metabolism. [Link]
-
Zöllner, N., & Griebsch, A. (1974). [The Influence of Allopurinol on Purine- And Pyrimidinesynthesis (Author's transl)]. Arzneimittel-Forschung, 24(9), 1292-1295. [Link]
-
Pfaller, M. A., & Marr, J. J. (1974). Antileishmanial Effect of Allopurinol. Antimicrobial Agents and Chemotherapy, 5(5), 469–472. [Link]
-
Nelson, D. J., LaFon, S. W., Tuttle, J. V., Miller, W. H., Miller, R. L., Krenitsky, T. A., Elion, G. B., Berens, R. L., & Marr, J. J. (1979). Allopurinol ribonucleoside as an antileishmanial agent. Biological effects, metabolism, and enzymatic phosphorylation. The Journal of Biological Chemistry, 254(22), 11544–11549. [Link]
- Kelley, W. N., & Beardmore, T. D. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. Journal of Laboratory and Clinical Medicine, 76(1), 1-12. [Source]
- Semantic Scholar. (n.d.). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. [Source]
-
Marr, J. J., Berens, R. L., & Nelson, D. J. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. Molecular and Biochemical Parasitology, 20(2), 143-150. [Link]
-
Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gamil, D. S. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(11), 3169. [Link]
-
El-Moghazy, S. M., El-Sayed, M. A., & Abouzid, K. A. (2014). Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. European Journal of Pharmaceutical Sciences, 62, 1-13. [Link]
-
Peat, A. J., Boucheron, J. A., Dickerson, S. H., Garrido, D., Mills, W., Peckham, J., Preugschat, F., Smalley, T., Schweiker, S. L., Wilson, J. R., Wang, T. Y., Zhou, H. Q., & Thomson, S. A. (2004). Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. [Link]
-
Nelson, D. J., LaFon, S. W., Jones, T. E., Spector, T., Berens, R. L., & Marr, J. J. (1982). Antileishmanial Action of 4-thiopyrazolo (3.4-d) Pyrimidine and Its Ribonucleoside. Biological Effects and Metabolism. Biochemical Pharmacology, 31(10), 1825-1831. [Link]
-
Nelson, D. J., LaFon, S. W., Tuttle, J. V., Miller, W. H., Miller, R. L., Krenitsky, T. A., Elion, G. B., Berens, R. L., & Marr, J. J. (1979). Allopurinol ribonucleoside as an antileishmanial agent. Biological effects, metabolism, and enzymatic phosphorylation. The Journal of Biological Chemistry, 254(22), 11544-11549. [Link]
-
MDPI. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]
-
Nelson, D. J., LaFon, S. W., & Marr, J. J. (1979). Metabolism of pyrazolo(3,4-d)pyrimidines in Leishmania braziliensis and Leishmania donovani. Allopurinol, oxipurinol, and 4-aminopyrazolo(3,4-d)pyrimidine. The Journal of Biological Chemistry, 254(10), 3959-3964. [Link]
-
PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
ResearchGate. (2019). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. [Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A. A., & El-Gendy, M. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(46), 30095-30114. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 4. Allopurinol - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 8. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 9. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purine metabolism - Wikipedia [en.wikipedia.org]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Foreword: A Strategic Approach to a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile "privileged scaffold," capable of interacting with a multitude of biological targets by mimicking the binding of adenine. This guide focuses on a specific, yet under-characterized member of this family: 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
While extensive research has been dedicated to a wide array of its derivatives, specific data on the biological activity of this particular compound remains limited in publicly accessible literature. Therefore, this document adopts a dual-pronged, field-proven strategy. Firstly, it synthesizes the wealth of knowledge surrounding the broader pyrazolo[3,4-d]pyrimidine class to establish a predictive framework for its likely biological roles. Secondly, it provides a comprehensive, actionable research directive—a series of robust experimental protocols and workflows—designed to systematically elucidate the specific biological and pharmacological profile of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This is not merely a review, but a roadmap for discovery.
Part 1: The Chemical and Biological Landscape of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine structure is an isostere of purine, where a carbon atom at position 8 is replaced by a nitrogen atom. This fundamental change significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule, providing a unique platform for designing selective inhibitors for various enzymes and receptors.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, establishing a strong rationale for investigating our target compound in several key therapeutic areas:
-
Oncology: This is the most extensively studied area. Pyrazolo[3,4-d]pyrimidines have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and as microtubule targeting agents.[1][2][3][4][5][6] Their mechanism often involves competitive binding at the ATP pocket of these kinases.
-
Anti-inflammatory Activity: Certain derivatives have shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, suggesting potential applications in treating inflammatory conditions.[7]
-
Antifungal Properties: Novel derivatives have been synthesized and proven effective against fungal pathogens like Valsa mali, indicating a potential role in agriculture or as clinical antifungals.[8]
-
Neurological Applications: The scaffold has been utilized to develop ligands for the sigma-1 receptor, a target implicated in pain modulation and neuroprotection.[9]
Given this landscape, a primary hypothesis is that 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one possesses activity in one or more of these domains, most likely as a kinase inhibitor due to the prevalence of this activity within the compound class.
Part 2: A Proposed Research Directive for Characterizing Biological Activity
This section outlines a logical, multi-tiered approach to systematically profile the biological activity of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Initial Broad-Spectrum Screening: Kinase Panel Profiling
The most logical starting point, given the scaffold's history, is to screen the compound against a broad panel of human kinases. This provides an unbiased, high-throughput method to identify primary targets and potential off-target effects.
Experimental Protocol: Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the percentage of inhibition of a panel of kinases at a fixed concentration of the test compound.
-
Materials:
-
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (solubilized in DMSO).
-
Recombinant human kinases.
-
Specific peptide substrates for each kinase.
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100).
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Methodology:
-
Prepare a 10 µM working solution of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the test compound solution to the respective wells. Include wells for a positive control (known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Add 20 µL of a master mix containing the specific kinase and its peptide substrate to each well.
-
Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing [γ-³³P]ATP (final concentration ~10 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate three times with 0.75% phosphoric acid.
-
Dry the plate, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 10 µM |
| CDK2/CycA | [Experimental Value] |
| EGFR | [Experimental Value] |
| SRC | [Experimental Value] |
| VEGFR2 | [Experimental Value] |
| ... (Panel) | ... |
This initial screen will guide all subsequent, more focused experiments. For instance, if significant inhibition (>50%) is observed for CDK2, the next logical step is to determine its potency.
Potency Determination and Mechanism of Action: A Focus on CDK2
Assuming the initial screen identifies Cyclin-Dependent Kinase 2 (CDK2) as a primary target, the following workflow will determine the compound's inhibitory potency (IC₅₀) and its mechanism of action.
Workflow for CDK2 Inhibition Analysis
Caption: Workflow for CDK2 inhibitor characterization.
Experimental Protocol: CDK2 IC₅₀ Determination
-
Objective: To determine the concentration of the compound required to inhibit 50% of CDK2 activity.
-
Methodology:
-
Follow the radiometric kinase assay protocol described in Section 2.1.
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO.
-
Perform the kinase assay for each concentration in triplicate.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism) to calculate the IC₅₀ value.
-
Data Presentation: Inhibitory Potency
| Compound | Target | IC₅₀ (µM) |
| 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | CDK2 | [Experimental Value] |
| Roscovitine (Reference) | CDK2 | [Literature Value, e.g., 0.25 µM][1] |
Cellular Activity: Anti-proliferative Effects
Demonstrating that enzyme inhibition translates into a cellular effect is critical. Cancer cell lines with known dependencies on CDK2, such as the HCT116 colon cancer line, are ideal models.
Experimental Protocol: Cell Viability Assay (MTT)
-
Objective: To measure the effect of the compound on the metabolic activity and proliferation of cancer cells.
-
Materials:
-
HCT116 human colon carcinoma cells.
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test compound (serial dilutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
-
Methodology:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Pathway Analysis: Visualizing the Mechanism
Understanding how CDK2 inhibition affects the cell cycle is crucial for confirming the mechanism of action. This involves analyzing the cell cycle distribution and the phosphorylation status of downstream proteins like Retinoblastoma (Rb).
Signaling Pathway: G1/S Transition Control
Caption: Proposed mechanism of action via CDK2 inhibition.
Experimental Validation: Western Blotting for pRb
-
Objective: To assess if the compound reduces the phosphorylation of the Retinoblastoma protein, a direct downstream target of CDK2.
-
Methodology:
-
Treat synchronized HCT116 cells with the test compound at its GI₅₀ concentration for 24 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Apply HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.
-
A decrease in the p-Rb/Total Rb ratio would confirm target engagement and pathway modulation.
-
Part 3: Concluding Remarks and Future Directions
This guide provides a foundational strategy for the systematic evaluation of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . The pyrazolo[3,4-d]pyrimidine scaffold is a rich source of bioactive compounds, and a structured, hypothesis-driven investigation is paramount to unlocking the therapeutic potential of this specific derivative.
The proposed workflows, from broad screening to detailed cellular mechanism analysis, represent a robust and self-validating system. Positive results in these assays would build a strong case for advancing the compound into more complex studies, including in vivo efficacy models and ADME/Tox profiling. The journey from a privileged scaffold to a potential therapeutic agent is paved with rigorous, logical, and insightful experimentation.
References
-
Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. Pest Management Science. [8]
-
Synthesis of (c) 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. PrepChem.com. [10]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. [1]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health (NIH). [11]
-
Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. MDPI. [2]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health (NIH). [3]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health (NIH). [4]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health (NIH). [5][6]
-
1,6-DIMETHYL-1,5-DIHYDRO-4H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE. BLDpharm. [12]
-
Synthesis, biological evaluation of certain pyrazolo[3,4-d]pyrimidines as novel anti-inflammatory and analgesic agents. ResearchGate. [13]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH). [14]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena Air. [15]
-
Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies. National Institutes of Health (NIH). [16]
-
6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. PubMed. [7]
-
Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. National Institutes of Health (NIH). [9]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. ACS Publications. [17]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [18]
-
1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. PubChem. [19]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. [20]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,6-DIMETHYL-1,5-DIHYDRO-4H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usiena-air.unisi.it [usiena-air.unisi.it]
- 16. Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. usiena-air.unisi.it [usiena-air.unisi.it]
- 18. mdpi.com [mdpi.com]
- 19. 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | C7H8N4O3 | CID 157537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Purine Analog 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A Technical Guide for Researchers
An In-depth Exploration of a Promising Kinase Inhibitor Scaffold
Authored by: Senior Application Scientist, Gemini Division
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the natural purine nucleus, has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent kinase inhibitors. This technical guide focuses on a specific derivative, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its structural rationale as a purine analog, plausible synthetic routes, and its established role as a modulator of key cellular signaling pathways. This document will further detail its pharmacological implications and provide robust, field-proven experimental protocols for its investigation.
Introduction: The Strategic Design of a Purine Analog
The structural similarity of pyrazolo[3,4-d]pyrimidines to adenine, a fundamental component of ATP, makes them ideal candidates for competitive inhibition at the ATP-binding sites of protein kinases.[1][2] This bioisosteric relationship is the cornerstone of their therapeutic potential, particularly in oncology, where aberrant kinase activity is a frequent driver of tumorigenesis.[3][4] The compound 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exemplifies this principle. The strategic placement of methyl groups at the N1 and N6 positions can influence solubility, metabolic stability, and crucially, the affinity and selectivity for specific kinase targets.
This guide will provide a detailed examination of this compound, from its fundamental chemical properties to its potential applications in cellular and biochemical research.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is critical for its application in experimental settings, including formulation for in vitro and in vivo studies.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | PubChem |
| Molecular Formula | C₇H₈N₄O | PubChem |
| Molecular Weight | 164.17 g/mol | PubChem |
| CAS Number | 10133-72-9 | Vendor Data |
Rationale for Synthetic Strategy
The synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be approached through a multi-step process, typically commencing with a substituted pyrazole precursor. A plausible and efficient synthetic route involves the initial construction of the 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one core, followed by selective methylation.
A closely related synthesis for a precursor, 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, has been reported, providing a strong foundation for the proposed pathway.[5] The initial steps involve the cyclization of a 5-amino-1-methyl-1H-pyrazole-4-carboxylate derivative.
Proposed Synthetic Protocol
The following protocol is a generalized yet robust method for the synthesis of the title compound, based on established pyrazolopyrimidine chemistry.
Step 1: Synthesis of 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This initial step involves the cyclization of a suitable aminopyrazole precursor with a source of the C6-methyl group. A common method is the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with acetonitrile under basic conditions.
Step 2: N-methylation of the Pyrazolo[3,4-d]pyrimidinone Core
The final step is the selective methylation of the pyrazole and pyrimidine rings. The use of a methylating agent such as methyl iodide in the presence of a suitable base like potassium carbonate allows for the introduction of the methyl groups at the N1 and N5 positions.
Caption: Competitive inhibition of kinase activity by the purine analog.
Potential Kinase Targets
While the specific kinase inhibitory profile of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not extensively documented in the public domain, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent activity against a variety of kinases implicated in cancer, including:
-
Protein Kinase D (PKD): A key regulator of cell proliferation and invasion. [6]* Src Family Kinases (SFKs): Involved in cell growth, differentiation, and survival. [7]* Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression. [4][8]* Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in solid tumors. [9] It is highly probable that 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one will exhibit inhibitory activity against one or more of these kinase families.
Antiproliferative Activity
Consistent with their role as kinase inhibitors, pyrazolo[3,4-d]pyrimidine derivatives frequently exhibit potent antiproliferative effects in various cancer cell lines. [10]The efficacy is often cell-line dependent, reflecting the specific kinase dependencies of different tumor types.
Table 2: Reported IC₅₀ Values for Structurally Related Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Pyrazolo[3,4-d]pyrimidin-4-one derivative | CDK2 | 1.60 | MCF-7 (Breast) | [8] |
| 4-anilino-pyrazolo[3,4-d]pyrimidine | Src | Low µM range | Glioblastoma | [10] |
| Pyrazolo[3,4-d]pyrimidine derivative | PKD | 0.017-0.035 | PANC-1 (Pancreatic) | [6] |
| Pyrazolo[3,4-d]pyrimidine derivative | EGFR | 0.016-0.026 | A549 (Lung) | [11] |
Experimental Protocols
To facilitate the investigation of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, we provide the following detailed, step-by-step protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a generalized method to assess the direct inhibitory effect of the compound on a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add the diluted compound to the wells of a microplate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Kinase Reaction Initiation: Add the purified kinase and its specific substrate to the wells.
-
ATP Addition: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software package.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay
This protocol measures the effect of the compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one represents a promising scaffold for the development of novel kinase inhibitors. Its identity as a purine analog provides a strong rationale for its mechanism of action. While further studies are required to fully elucidate its specific kinase inhibitory profile and therapeutic potential, the information and protocols provided in this guide offer a solid foundation for researchers to explore its activity. Future investigations should focus on comprehensive kinase profiling, evaluation in a broader range of cancer cell lines, and ultimately, assessment in preclinical in vivo models. The continued exploration of the pyrazolo[3,4-d]pyrimidine scaffold holds significant promise for the discovery of next-generation targeted therapies.
References
-
Vervliet, T., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
-
El-Gamal, M. I., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. [Link]
-
Abdel-Maksoud, M. S., et al. (2019). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 85, 473-499. [Link]
-
Ibrahim, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 723-741. [Link]
-
Patel, R. V., et al. (2018). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 454-459. [Link]
-
Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113437. [Link]
-
Musumeci, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]
-
Greco, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 517-523. [Link]
-
Ibrahim, D. A., et al. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[12]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARGETING CDK2. Acta Poloniae Pharmaceutica, 77(1), 69-81. [Link]
-
El-Naggar, A. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(14), 5364. [Link]
-
Wang, Y., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 66, 128803. [Link]
-
Harrabi, B., et al. (2018). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. [Link]
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1668-1683. [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2638-2652. [Link]
-
Zhang, Y., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Biochemical Pharmacology, 117674. [Link]
-
Yavari, I., et al. (2019). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2019(4), M1086. [Link]
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1668-1683. [Link]
-
Yavari, I., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]
-
Orallo, F., et al. (2003). 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. Bioorganic & Medicinal Chemistry, 11(16), 3467-3475. [Link]
-
Yavari, I., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. [Link]
-
Chemical Synthesis Database. (2025). 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), makes it an ideal bioisostere for designing molecules that can interact with the ATP-binding sites of various enzymes, particularly kinases.[1][2][3][4] This inherent property has established the pyrazolo[3,4-d]pyrimidine scaffold as a "privileged structure" in drug discovery, leading to the development of numerous compounds with a wide array of biological activities. These activities span from anticancer and anti-inflammatory to targeting the central nervous system and infectious diseases.[5][6]
The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modifications at various positions of the pyrazole and pyrimidine rings. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives, offering insights into how chemical modifications influence their biological activity and selectivity. We will explore the causal relationships behind experimental choices, supported by data from seminal studies, to empower researchers in the rational design of novel therapeutics.
Core Scaffold and Key Positions for Modification
The fundamental pyrazolo[3,4-d]pyrimidine structure presents several key positions where substitutions can dramatically alter the compound's pharmacological profile. The most critical of these are the N1 position of the pyrazole ring, and the C4 and C6 positions of the pyrimidine ring. Understanding the impact of modifications at these sites is paramount for designing potent and selective inhibitors.
Figure 1: Key positions for substitution on the pyrazolo[3,4-d]pyrimidine scaffold.
Structure-Activity Relationship at the N1 Position
The N1 position of the pyrazole ring is a critical site for modification that can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.
-
Unsubstituted N1-H: In many instances, an unsubstituted N1 position, with a hydrogen atom, is crucial for potent activity. This is particularly evident in a series of cyclin-dependent kinase 2 (CDK2) inhibitors, where N1-unsubstituted compounds generally exhibited higher potency than their N1-alkylated counterparts.[7] The hydrogen at N1 can act as a hydrogen bond donor, forming a critical interaction with the hinge region of the kinase's ATP-binding pocket.
-
N1-Alkylation and Arylation: While N1-H is often favored, strategic substitution at this position can enhance selectivity and cell-based activity. For instance, in the development of protein kinase D (PKD) inhibitors, modifications at the N1 position led to the identification of compounds with improved biochemical inhibitory activity compared to the parent compound.[8] The introduction of various alkyl or aryl groups can modulate the compound's solubility, cell permeability, and metabolic stability. Furthermore, bulky substituents at N1 can be used to probe for specific sub-pockets within the target's active site, potentially leading to increased selectivity. For example, in a series of microtubule targeting agents, an N1-methyl group was found to be important for significant improvement in biological activities.[9]
Structure-Activity Relationship at the C4 Position
The C4 position of the pyrimidine ring is arguably the most critical determinant of a pyrazolo[3,4-d]pyrimidine derivative's biological activity, especially for kinase inhibitors. This position is typically oriented towards the hinge region of the ATP-binding site, and the substituent at C4 is responsible for forming key hydrogen bonds that anchor the inhibitor.
-
Amino and Anilino Substituents: A wide range of substituents have been explored at the C4 position. Anilino groups have proven to be particularly effective for CDK2 inhibition, with compounds bearing a 3-fluoroaniline group at C4 showing comparable or superior activity to known reference compounds like olomoucine and roscovitine.[7] The nature and substitution pattern of the aniline ring can be fine-tuned to optimize potency and selectivity. In the development of multi-kinase inhibitors targeting FLT3 and VEGFR2, a urea-containing phenylamino moiety at the C4 position was the starting point for optimization.[10][11]
-
Linker-Mediated Interactions: The C4 position is often connected to larger moieties through various linkers, such as ether, amine, or amide linkages. For example, linking a piperazine moiety through an amide linkage at C4 has yielded compounds with both anti-inflammatory (COX-2 inhibition) and anticancer activities.[6] In the optimization of FLT3 and VEGFR2 inhibitors, replacing the nitrogen linker at the 4-position with an oxygen atom improved both anti-angiogenic activity and enzymatic inhibitory potency.[12] This highlights the importance of the linker's nature in orienting the substituent for optimal target engagement.
Structure-Activity Relationship at the C6 Position
While the C4 position often dictates the primary binding interactions, modifications at the C6 position can further enhance potency and introduce additional points of interaction with the target protein.
-
Hydrophobic and Aromatic Groups: The C6 position often extends into a more solvent-exposed region of the ATP-binding site. Introducing small hydrophobic groups or aromatic rings at this position can lead to beneficial van der Waals interactions. For instance, in a series of CDK2 inhibitors, various substitutions at the C6 position were explored in conjunction with C4 modifications to optimize activity.[2]
-
Mercapto and Fused Ring Systems: The introduction of a mercapto group at the C6 position has been utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with antimicrobial and antifungal activities.[5] Furthermore, the C6 position can be a point of annulation to form more complex fused-ring systems, such as in pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, which have shown promising xanthine oxidase inhibitory activity.[13]
Therapeutic Applications and Target-Specific SAR
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to its exploration in a multitude of therapeutic areas. The following sections delve into the SAR for specific biological targets.
Kinase Inhibition in Oncology
The primary application of pyrazolo[3,4-d]pyrimidine derivatives has been in the development of kinase inhibitors for cancer therapy.[1][2][3] Their ability to mimic ATP allows them to effectively compete for the ATP-binding site of various kinases involved in cancer progression.
-
Cyclin-Dependent Kinases (CDKs): As previously mentioned, the SAR for CDK2 inhibitors often favors an unsubstituted N1-H and an anilino group at the C4 position.[7][14][15] The substituents on the aniline ring are crucial for fine-tuning potency.
-
Epidermal Growth Factor Receptor (EGFR): For EGFR tyrosine kinase inhibitors, the pyrazolo[3,4-d]pyrimidine core acts as the hinge-binding motif.[4][16] The C4 position is typically substituted with a group that can occupy the hydrophobic pocket of the ATP-binding site. A phenyl ring at this position has been shown to be a suitable hydrophobic moiety.[16]
-
FLT3 and VEGFR2: In the development of dual FLT3 and VEGFR2 inhibitors for acute myeloid leukemia, a key finding was that an oxygen linker at the C4 position was superior to a nitrogen linker.[10][11][12] The terminal phenylurea moiety was also critical for activity, with specific substitutions on the phenyl ring, such as 4-chloro-3-(trifluoromethyl)phenyl, leading to highly potent compounds.[11]
-
RET Tyrosine Kinase: For RET kinase inhibitors, specific substitutions on the pyrazolo[3,4-d]pyrimidine core were found to be critical for both biochemical and cellular activity. Certain derivatives demonstrated significant inhibition of RET phosphorylation and downstream signaling.[17]
| Compound | Target Kinase | Key Substitutions | IC50 (nM) | Reference |
| 33a | CDK2 | C4: 3-fluoroaniline, N1: H | Comparable to roscovitine | [7] |
| 17m | PKD | N1-substituted | 17-35 | [8] |
| Compound 33 | FLT3, VEGFR2 | C4: 4-chloro-3-(trifluoromethyl)phenylurea (via oxygen linker) | FLT3: <1, VEGFR2: 1.2 | [11] |
| 10k | VEGFR-2 | C9: 3,4,5-trimethoxybenzylidene | 30-1600 (cell-based) | |
| Compound 16 | EGFR-TK | C4: ethyl ester substituted imidazole | 34 | [16][18] |
| 12b | VEGFR-2 | C4: Substituted phenyl | 63 | [19] |
Table 1: Representative Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors and their Activities.
Anti-inflammatory and Other Activities
Beyond oncology, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in other therapeutic areas.
-
COX-2 Inhibition: Certain derivatives bearing a piperazine moiety linked to the C4 position have demonstrated inhibitory activity against COX-2, an enzyme involved in inflammation.[6] This suggests a different binding mode compared to kinase inhibition, where the C4 substituent likely interacts with the active site of the cyclooxygenase enzyme.
-
Xanthine Oxidase Inhibition: Fused pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have been identified as inhibitors of xanthine oxidase, an enzyme implicated in gout.[13] The SAR of these compounds is influenced by the substituents on the phenyl ring at the C6-position of the fused system.
-
Antimicrobial and Antiviral Activity: The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its potential against infectious diseases.[5] Some derivatives have shown activity against bacterial and fungal strains, while others have been investigated as potential dihydrofolate reductase (DHFR) inhibitors and anti-virulence agents.[20]
Experimental Protocols
To facilitate further research in this area, this section provides a generalized, step-by-step methodology for the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
General Synthetic Workflow
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often starts from a substituted pyrazole precursor, which is then cyclized to form the fused pyrimidine ring.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework in Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine core has emerged as a highly successful and versatile scaffold in the design and development of kinase inhibitors. Its intrinsic structural similarity to the adenine base of ATP allows it to effectively compete for the kinase hinge region, providing a robust foundation for achieving potent and selective kinase inhibition. This guide provides a comprehensive overview of the discovery and development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, from fundamental principles of their mechanism of action to detailed synthetic protocols and structure-activity relationship (SAR) analyses. We will explore the journey of this remarkable scaffold, highlighting key examples of clinically successful drugs and promising candidates in development. This document is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights to guide future innovation.
Introduction: The Rise of a Privileged Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The pyrazolo[3,4-d]pyrimidine scaffold has gained significant traction within the medicinal chemistry community as a "privileged" structure for the development of kinase inhibitors.[1][2] This is largely due to its bioisosteric relationship with adenine, the purine core of ATP.[1][2][3][4] This structural mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to effectively occupy the ATP-binding site of kinases, interfering with the phosphotransfer reaction.[1][2][3]
The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] This has led to the development of a wide array of inhibitors targeting diverse kinases, including tyrosine kinases and serine/threonine kinases. Notably, this scaffold is the foundation for the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, a testament to its clinical and commercial success.[1][2] This guide will delve into the key aspects of the discovery and development of this important class of kinase inhibitors.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which pyrazolo[3,4-d]pyrimidine-based compounds inhibit kinase activity is through competitive inhibition with ATP. The pyrazolo[3,4-d]pyrimidine core itself typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP.
The substituents appended to the pyrazolo[3,4-d]pyrimidine core are crucial for determining the inhibitor's potency and selectivity. These substituents project into adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site, allowing for additional interactions that enhance binding affinity and discriminate between different kinases.[5] For example, a phenyl group can be utilized to occupy a hydrophobic region, while various linkers can be employed to form essential binding interactions.[5]
Key Kinase Targets and Therapeutic Applications
The adaptability of the pyrazolo[3,4-d]pyrimidine scaffold has enabled its application in targeting a broad spectrum of kinases implicated in cancer and other diseases.[6] Some of the most significant kinase targets include:
-
Bruton's Tyrosine Kinase (BTK): A crucial mediator of B-cell receptor signaling, BTK is a validated target in B-cell malignancies. Ibrutinib, an irreversible BTK inhibitor featuring the pyrazolo[3,4-d]pyrimidine core, has revolutionized the treatment of chronic lymphocytic leukemia and other B-cell cancers.[1][2]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is frequently mutated or overexpressed in various solid tumors, including non-small cell lung cancer. Numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[3][5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pyrazolo[3,4-d]pyrimidine-based inhibitors have been designed to target VEGFR, often in a multi-targeted approach.[3][7]
-
Src Family Kinases (SFKs): A family of non-receptor tyrosine kinases involved in a multitude of cellular processes, including proliferation, survival, and migration. The first identified pyrazolo[3,4-d]pyrimidine kinase inhibitors, PP1 and PP2, were discovered as SFK inhibitors.[1]
-
Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a common feature of cancer, and pyrazolo[3,4-d]pyrimidine derivatives have shown promise as CDK inhibitors.[3][6]
The therapeutic potential of pyrazolo[3,4-d]pyrimidine kinase inhibitors extends beyond oncology, with research exploring their utility in inflammatory diseases and neurodegenerative disorders. A notable area of investigation is their application in treating glioblastoma multiforme (GBM), a highly aggressive brain tumor.[8][9]
The Medicinal Chemist's Guide to Structure-Activity Relationships (SAR)
The development of potent and selective pyrazolo[3,4-d]pyrimidine kinase inhibitors is heavily reliant on understanding their structure-activity relationships (SAR). The core scaffold provides a foundation for ATP-competitive binding, while modifications at its substitution points dictate the inhibitor's overall profile.
A generalized SAR for pyrazolo[3,4-d]pyrimidine kinase inhibitors can be summarized as follows:
-
N1-Position: Substitution at the N1-position of the pyrazole ring is often crucial for potency. Large, hydrophobic groups are frequently well-tolerated and can occupy a hydrophobic pocket in the kinase active site. For instance, the N1 of the pyrazole ring can form a hydrogen bond with key residues like Met769 in EGFR.[3]
-
C4-Position: The C4-position is a key vector for achieving selectivity and potency. An amino or anilino linkage at this position is a common feature, with the attached aryl group extending into a hydrophobic region. The nature of the substituent on this aryl ring can significantly impact the inhibitor's activity against different kinases.[6]
-
C6-Position: Modifications at the C6-position can be used to modulate solubility and other physicochemical properties. Small alkyl or cycloalkyl groups are often found at this position.
The following table summarizes the impact of substitutions at different positions on the pyrazolo[3,4-d]pyrimidine core, based on published studies.
| Position | Common Substituents | Impact on Activity | Key Interactions |
| N1 | Substituted phenyl, alkyl groups | Potency, selectivity | Hydrophobic interactions, hydrogen bonding |
| C3 | Small alkyl groups (e.g., methyl) | Generally minor impact on potency | - |
| C4 | Anilino, ether, or amino linkages with aryl or heteroaryl groups | Potency, selectivity, target profile | Hydrogen bonding, hydrophobic interactions |
| C6 | Hydrogen, small alkyl groups | Solubility, physicochemical properties | - |
It is important to note that these are general trends, and the optimal substitution pattern is highly dependent on the specific kinase being targeted.
Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
To provide a practical context, this section outlines a representative synthesis of a 4-anilino-pyrazolo[3,4-d]pyrimidine derivative, a common motif in this class of inhibitors. The synthesis is based on established methodologies in the literature.[10][11]
Step 1: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
-
Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Step 2: Nucleophilic Aromatic Substitution with an Aniline Derivative
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine from Step 1 in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired aniline derivative (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Heating: Heat the reaction mixture to 80-120 °C for 8-16 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water.
-
Precipitation and Filtration: Collect the resulting precipitate by vacuum filtration, and wash with water and a small amount of cold diethyl ether.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 4-anilino-pyrazolo[3,4-d]pyrimidine derivative.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Case Study: Ibrutinib - A Landmark Achievement
Ibrutinib (Imbruvica®) stands as a prime example of the successful application of the pyrazolo[3,4-d]pyrimidine scaffold in drug development.[1][2] It is a first-in-class, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK).
Mechanism of Irreversible Inhibition: Ibrutinib's pyrazolo[3,4-d]pyrimidine core binds to the ATP-binding site of BTK. Crucially, a Michael acceptor moiety (an acrylamide group) attached to the scaffold forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK. This irreversible binding leads to sustained inhibition of BTK activity.
Clinical Significance: The approval of ibrutinib by the FDA in 2013 for the treatment of mantle cell lymphoma marked a significant milestone.[1] Its indications have since expanded to include chronic lymphocytic leukemia, Waldenström's macroglobulinemia, and other B-cell malignancies. The development of ibrutinib showcases the power of combining a privileged scaffold with a well-designed reactive group to achieve high potency and a durable clinical response.
Future Directions and Emerging Trends
The field of pyrazolo[3,4-d]pyrimidine kinase inhibitors continues to evolve, with several exciting trends shaping future research:
-
Targeting Resistance Mutations: A major challenge in kinase inhibitor therapy is the emergence of drug resistance, often through mutations in the target kinase. Efforts are underway to design next-generation pyrazolo[3,4-d]pyrimidine inhibitors that can overcome these resistance mechanisms.
-
Multi-Targeted Inhibitors: There is growing interest in developing single agents that can inhibit multiple kinases involved in cancer progression. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold makes it well-suited for the design of such multi-targeted inhibitors.[3]
-
Combination Therapies: The use of pyrazolo[3,4-d]pyrimidine kinase inhibitors in combination with other anticancer agents is a promising strategy to enhance efficacy and overcome resistance. Synergistic effects have been observed when these inhibitors are combined with other targeted therapies or chemotherapy.[8]
-
Expansion to New Therapeutic Areas: While oncology remains the primary focus, the potential of pyrazolo[3,4-d]pyrimidine kinase inhibitors in other diseases, such as autoimmune disorders and neurodegenerative conditions, is an active area of investigation.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a cornerstone in the design of kinase inhibitors. Its inherent ability to mimic ATP binding, coupled with its synthetic tractability, provides a powerful platform for the development of novel therapeutics. The clinical success of ibrutinib has paved the way for a new generation of pyrazolo[3,4-d]pyrimidine-based drugs. As our understanding of kinase biology deepens, we can expect this remarkable scaffold to continue to yield innovative and life-saving medicines for a wide range of diseases.
Visualizations
Signaling Pathway: Simplified Kinase Activation and Inhibition
Caption: A two-step synthetic workflow for a 4-anilino-pyrazolo[3,4-d]pyrimidine derivative.
References
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1635–1655. [Link]
-
Morganti, C., Tarsia, P., Basile, L., Pizzi, S., Massimino, M., Musso, L., ... & Ciaffoni, F. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 577–583. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Abdel-Ghani, T. M., El-Sayed, W. A., & El-Sabbagh, O. I. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(10), 104100. [Link]
-
Various Authors. (2026). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
Fallon, J. K., & Lathbury, R. A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 958–974. [Link]
-
Fallon, J. K., & Lathbury, R. A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [Link]
-
El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. A., Al-Shaeri, M. A., & Al-Sheikh, M. A. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Molecules, 27(19), 6649. [Link]
-
Morganti, C., Tarsia, P., Basile, L., Pizzi, S., Massimino, M., Musso, L., ... & Ciaffoni, F. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [Link]
-
Ben-M'barek, I., Jilani, A., Guesmi, F., M'barek, L. A., Hbaieb, S., & Abid, S. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5092. [Link]
-
Yang, L. L., Li, G. B., Ma, S., Zou, C., Zhou, S., Sun, Q. Z., ... & Yang, S. Y. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise: A Technical Guide to the Anticancer Potential of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and its Congeners
This technical guide provides a comprehensive exploration of the anticancer potential of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. While specific research on this particular derivative is emerging, this document synthesizes the vast body of knowledge surrounding the pyrazolo[3,4-d]pyrimidine scaffold, offering a scientifically grounded framework for researchers, scientists, and drug development professionals. By examining the established mechanisms of action, structure-activity relationships, and proven experimental protocols for analogous compounds, we can construct a robust investigational roadmap for the title compound.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, the fundamental building blocks of nucleic acids.[1][2][3] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly those involved in cell proliferation and survival, making them a "privileged scaffold" in the design of novel anticancer agents.[2][4] Numerous derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines, with some advancing to clinical trials and approved therapies.[1][5] This guide will delve into the established anticancer properties of this class of molecules to illuminate the therapeutic potential of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Synthetic Strategies and Characterization
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives is well-documented, typically commencing with the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring. A common and versatile approach involves the cyclization of a 5-amino-4-pyrazolecarboxylate or a related precursor.
A generalized synthetic route is depicted below:
Caption: Generalized synthetic pathway for pyrazolo[3,4-d]pyrimidin-4-one derivatives.
Characterization of the final compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight.[6][7]
Mechanisms of Anticancer Action
The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives is multifaceted, stemming from their ability to inhibit a range of enzymes critical for cancer cell growth and survival.
Kinase Inhibition
A primary mechanism of action for many pyrazolo[3,4-d]pyrimidines is the inhibition of protein kinases, enzymes that play a central role in signal transduction pathways regulating cell proliferation, differentiation, and apoptosis.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[1][4]
Caption: Inhibition of the CDK pathway by pyrazolo[3,4-d]pyrimidin-4-ones.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[1][5][8]
-
Other Kinases: This versatile scaffold has also been shown to inhibit other kinases implicated in cancer, such as Src and Abl tyrosine kinases, glycogen synthase kinase-3 (GSK-3), and FMS-like tyrosine kinase 3 (FLT3).[1][9]
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition
Some pyrazolo[3,4-d]pyrimidine derivatives have been designed as antifolate agents, dually inhibiting DHFR and TS.[10] These enzymes are crucial for the synthesis of nucleotides, the building blocks of DNA. Their inhibition leads to a depletion of the nucleotide pool, disrupting DNA replication and repair, and ultimately inducing cancer cell death.[10]
Tubulin Polymerization Inhibition
The cytoskeleton, composed of microtubules, is essential for maintaining cell shape, intracellular transport, and cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[11][12]
Experimental Protocols for Anticancer Evaluation
To assess the anticancer potential of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a series of well-established in vitro assays should be performed.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment with the compound.
Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
Caption: A typical experimental workflow for evaluating anticancer potential.
Data Presentation and Structure-Activity Relationship (SAR) Insights
Quantitative data from cytotoxicity assays are typically presented as IC50 values. Below is a table summarizing the activity of representative pyrazolo[3,4-d]pyrimidin-4-one derivatives from the literature against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 10e | Phenyl | Methyl | 4-nitrobenzylideneamino | MCF-7 | 11 | [1] |
| 10d | Phenyl | Methyl | 4-chlorobenzylideneamino | MCF-7 | 12 | [1] |
| 7 | Phenyl | Methyl | Phenylamino | MCF-7 | 14 | [1] |
| 1a | - | - | - | A549 | 2.24 | [13] |
| 1d | - | - | - | MCF-7 | 1.74 | [13] |
| 10k | Methyl | - | 3,4,5-trimethoxybenzylidene | HT-29 | 0.03-1.6 | [11] |
| 12b | - | - | - | A549 | 8.21 | [8] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at N1 and C6: The nature of the substituents at the N1 and C6 positions of the pyrazole and pyrimidine rings, respectively, significantly influences the anticancer activity. The presence of methyl groups, as in the title compound, is a common feature in active derivatives.[1]
-
Substitution at the 5-position: Aromatic substitutions at the N5 position have been shown to be favorable for activity.[1]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and interact with its target.[14]
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidin-4-one scaffold represents a highly promising framework for the development of novel anticancer agents. The extensive body of research on its derivatives provides a strong foundation for investigating the therapeutic potential of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Future research should focus on:
-
Comprehensive in vitro screening: Evaluating the cytotoxicity of the title compound against a broad panel of cancer cell lines.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.
-
In vivo efficacy studies: Assessing the antitumor activity of the compound in relevant animal models of cancer.
-
Lead optimization: Synthesizing and evaluating analogues of the title compound to improve its potency, selectivity, and pharmacokinetic properties.
By leveraging the knowledge outlined in this guide, the scientific community can systematically explore and potentially unlock the full therapeutic promise of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a novel anticancer agent.
References
-
Ahmed, K., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3311. [Link]
-
Gouda, M. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry, 136, 444-465. [Link]
-
Wang, X., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(8), 13866-13879. [Link]
-
Ghorab, M. M., et al. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 25(21), 5033. [Link]
-
El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(48), 30205-30221. [Link]
-
Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1316-1335. [Link]
-
Al-Ostath, A., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200171. [Link]
-
González-Villar, S., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
-
Tursun, M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 157, 113948. [Link]
-
Patel, D., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 5(11), 062-068. [Link]
-
El-Gamal, M. I., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(16), 4966. [Link]
-
Alegaon, S. G., et al. (2022). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 238, 114468. [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]
-
Ahmed, K., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. [Link]
-
Ben-Rajab, A., et al. (2017). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 1-8. [Link]
-
Kandeel, M. M., et al. (2013). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Der Pharma Chemica, 5(1), 109-124. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]
-
El-Nassan, H. B., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1282. [Link]
Sources
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Antimicrobial Properties of Substituted Pyrazolo[3,4-d]pyrimidines
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of natural purines, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] With the escalating crisis of antimicrobial resistance diminishing the efficacy of conventional antibiotics, research into novel chemical entities is paramount. This technical guide provides an in-depth analysis of substituted pyrazolo[3,4-d]pyrimidines as a promising class of antimicrobial agents. We will explore their synthetic pathways, dissect the critical structure-activity relationships (SAR) that govern their potency, and elucidate their multifaceted mechanisms of action, which include the inhibition of essential prokaryotic enzymes and the disruption of virulence pathways.[3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapeutics.
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless evolution of drug-resistant pathogens poses a significant threat to global public health. The ability of bacteria and fungi to develop resistance to existing drug classes necessitates a continuous pipeline of novel antimicrobial agents with distinct mechanisms of action.[3] Fused heterocyclic systems have historically been a rich source of therapeutic agents. Among these, pyrazolo[3,4-d]pyrimidines have garnered substantial interest due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets.[2] Originally explored for their anticancer properties through the inhibition of protein kinases, their antimicrobial potential is now a burgeoning field of investigation, offering the potential for dual-action therapeutics beneficial for treating infections in immunocompromised patients.[1][4]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure
The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system formed by the fusion of pyrazole and pyrimidine rings. Its significance stems from its role as a purine analogue, where a carbon atom at position 8 is replaced by a nitrogen atom. This substitution maintains key hydrogen bonding capabilities while altering electronic and steric properties, enabling these molecules to function as antagonists or inhibitors of enzymes that process purine-based substrates.[5] This bioisosteric relationship is the foundational principle behind their diverse biological activities, from kinase inhibition in cancer to the disruption of microbial metabolic pathways.[2][5]
Key Synthetic Strategies
The functionalization of the pyrazolo[3,4-d]pyrimidine core at various positions is key to tuning its biological activity. Several robust synthetic strategies have been developed to generate diverse libraries of these compounds.
Strategy 1: Cyclization from Pyrazole Precursors
A predominant and versatile method involves the construction of the pyrimidine ring onto a pre-formed, appropriately substituted pyrazole. A common pathway begins with an ortho-amino pyrazole ester or nitrile.
-
Rationale: This approach allows for early introduction of diversity at the N1 position of the pyrazole ring. The subsequent cyclization to form the pyrimidine ring is a reliable and often high-yielding step.
-
Protocol Example: The cyclization of an ortho-amino ester of a 1-substituted pyrazole with various aliphatic or aromatic nitriles under acidic conditions (e.g., dry HCl gas in dioxane) or via microwave assistance provides an efficient route to 1,6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones.[6]
Strategy 2: Multi-Component Reactions (MCRs)
MCRs offer a streamlined approach to building molecular complexity in a single step. The Biginelli-type reaction, for instance, can be adapted for this scaffold.
-
Rationale: This method is highly efficient, reducing the number of synthetic steps, purification processes, and waste generation. It allows for the rapid generation of a library of compounds by varying three or more inputs.
-
Protocol Example: A three-component reaction involving a 5-pyrazolone, an aromatic aldehyde, and thiourea in refluxing ethanol with a catalytic amount of pyridine can yield 3,4-disubstituted-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thiones.[7][8]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyrazolo[3,4-d]pyrimidines is highly dependent on the nature and position of substituents on the core scaffold. Analysis of various studies reveals key trends that guide the design of more potent analogues.
-
N1-Position: Substitution at the N1 position with bulky or aromatic groups, such as dinitrophenyl or quinolinyl moieties, is a common strategy.[6][9] These groups can influence the overall lipophilicity and steric profile of the molecule, impacting its ability to penetrate microbial cell walls and bind to target enzymes.
-
C4-Position: Modifications at the C4 position, often involving amino or oxo groups, are critical for activity. Attaching various aryl amines at this position can significantly modulate the compound's biological profile.
-
C6-Position: The C6 position is a crucial site for introducing diversity. Attaching aryl groups with different electronic properties has a profound effect on antimicrobial potency. For instance, the presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on a phenyl ring at C6 often enhances antibacterial activity against specific strains.[6] Conversely, electron-donating groups like methyl can improve activity against other bacteria, such as S. aureus.[6]
Mechanisms of Antimicrobial Action
Substituted pyrazolo[3,4-d]pyrimidines exert their antimicrobial effects through multiple mechanisms, making them particularly promising candidates for overcoming resistance.
-
Inhibition of Dihydrofolate Reductase (DHFR): As purine bioisosteres, these compounds can effectively target DHFR, a critical enzyme in the folic acid synthesis pathway.[3] Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, which is essential for the de novo synthesis of nucleotides and certain amino acids, thereby halting DNA replication and cell growth.[3] This mechanism is analogous to that of the antibiotic trimethoprim.
-
Inhibition of DNA Polymerase III: Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been shown to inhibit DNA polymerase III in S. aureus, directly interfering with DNA replication.[1]
-
Inhibition of Prokaryotic Kinases: Some derivatives may inhibit eukaryotic-like serine/threonine kinases (eSTKs) in bacteria. These enzymes are involved in regulating cell wall biosynthesis and resistance to β-lactam antibiotics.[1] Inhibition of these kinases can re-sensitize resistant bacteria to conventional antibiotics, suggesting a potential for synergistic combination therapies.[1]
-
Disruption of Quorum Sensing (QS): Advanced studies have shown that some pyrazolo[3,4-d]pyrimidine analogues can act as anti-virulence agents by disrupting QS pathways.[3] By inhibiting QS systems like LasI/R in P. aeruginosa or AgrC in S. aureus, these compounds can suppress the expression of virulence factors and biofilm formation without directly killing the bacteria, which may impose less selective pressure for resistance.[3]
Experimental Protocols for Antimicrobial Evaluation
Standardized and reproducible protocols are essential for evaluating the antimicrobial potential of newly synthesized compounds.
In Vitro Antimicrobial Susceptibility Testing
The initial screening of compounds is typically performed using agar diffusion methods, followed by quantitative broth dilution methods to determine the Minimum Inhibitory Concentration (MIC).
-
Causality: The agar well diffusion method provides a rapid qualitative assessment of antimicrobial activity, visualized as a zone of growth inhibition. This allows for high-throughput screening of many compounds. The broth microdilution method is then employed for precise, quantitative determination of the MIC, which is the gold standard for susceptibility testing.
Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system as it includes positive (no drug) and negative (no bacteria) controls to ensure the validity of the results.
-
Preparation: Prepare a stock solution of the test pyrazolo[3,4-d]pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add this inoculum to each well containing the test compound.
-
Controls: Include a positive control well (inoculum + medium, no compound) and a negative control well (medium only, no inoculum). A standard antibiotic (e.g., ciprofloxacin, fluconazole) should be run in parallel as a reference.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for selected substituted pyrazolo[3,4-d]pyrimidines against various microbial pathogens, illustrating the impact of different substitution patterns.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 2e | N1=(2,4-dinitrophenyl), C6=(4-nitrophenyl) | Pseudomonas aeruginosa | Significant Activity | [6] |
| 2f | N1=(2,4-dinitrophenyl), C6=(4-chlorophenyl) | Bacillus subtilis | Significant Activity | [6] |
| 2g | N1=(2,4-dinitrophenyl), C6=(4-bromophenyl) | Escherichia coli | Significant Activity | [6] |
| 4c | C3=isopropyl, C4=(2-methoxyphenyl) | Staphylococcus aureus | 78 | [4] |
| 7c | (Thiazolo fused), C7=(2-methoxyphenyl) | Staphylococcus aureus | 78 | [4] |
| 4d | C3=isopropyl, C4=(3,4-dimethoxyphenyl) | Staphylococcus aureus | 156 | [4] |
| 4d | C3=isopropyl, C4=(3,4-dimethoxyphenyl) | Candida albicans | 312.5 | [4] |
| Compound III | Pyrazole at C4 | Pseudomonas aeruginosa | 0.24 | [3] |
| Compound III | Pyrazole at C4 | Escherichia coli | 0.06 | [3] |
Conclusion and Future Perspectives
Substituted pyrazolo[3,4-d]pyrimidines represent a highly versatile and potent class of antimicrobial agents. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their activity and selectivity. The multi-targeted mechanisms of action, including the inhibition of essential enzymes like DHFR and the disruption of virulence pathways, make them resilient candidates against the development of resistance.
Future research should focus on:
-
Optimizing Dual-Action Compounds: Further exploration of derivatives that possess both potent antimicrobial and anticancer activities.[1]
-
Synergy Studies: Investigating the synergistic effects of these compounds with existing antibiotics to restore the efficacy of older drugs and combat multi-drug resistant strains.[1]
-
Pharmacokinetic Profiling: Advancing the most promising leads into preclinical studies to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties and in vivo efficacy.
-
Mechanism Deconvolution: Utilizing advanced biochemical and genetic techniques to precisely identify the microbial targets for the most active compounds.
The pyrazolo[3,4-d]pyrimidine scaffold is a validated starting point for the development of the next generation of antimicrobial drugs, offering a clear path forward in the critical fight against infectious diseases.
References
-
Sureja, D. K., Dholakia, S. P., & Vadalia, K. R. (2016). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists, 8(4), 433-438. [Link]
-
Russo, A., Gaglione, M., Dell'Aversana, C., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5402. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2024). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Pharmaceuticals, 17(2), 249. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2012). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 21(8), 1848-1855. [Link]
-
Mehta, K. B., Joshi, H. S., & Shah, V. H. (2008). Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(6), 1471-1477. [Link]
-
Mehta, K. B., Joshi, H. S., & Shah, V. H. (2008). Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]
-
Khobragade, C. N., Bodade, R. G., Konda, S. G., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11(1), 108. [Link]
-
Khobragade, C. N., Bodade, R. G., Konda, S. G., et al. (2010). Synthesis and antimicrobial activity of novel pyrazolo[3,4-d]pyrimidin derivatives. European Journal of Medicinal Chemistry, 45(4), 1635-1638. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2489-2506. [Link]
-
Al-Issa, S. A., Al-Zahrani, A. S., Al-Ghamdi, K. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6567. [Link]
-
Chauhan, M., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5657-5668. [Link]
Sources
- 1. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Deconvolution of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A Technical Guide for Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Promising Scaffold
The pyrazolo[3,4-d]pyrimidine core, a purine bio-isostere, is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of kinases like CDK2 and Src, as well as interaction with targets such as the sigma-1 receptor.[1][2][3] The specific derivative, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, holds therapeutic promise, yet its precise molecular targets often remain elusive, a common challenge in phenotypic screening-based drug discovery.[4][5] This guide provides an in-depth, technically-focused framework for the systematic identification and validation of the biological targets of this compound, a critical step in advancing it through the drug development pipeline.[6][7] Our approach emphasizes a multi-pronged strategy, integrating chemical proteomics, biophysical assays, and genetic methods to build a robust and validated understanding of the compound's mechanism of action.
Pillar 1: Chemical Proteomics-Based Target Identification
Chemical proteomics serves as a powerful, unbiased approach to globally identify protein interactors of a small molecule within a complex biological system.[8][9][10] The core principle involves utilizing a modified version of the small molecule to "fish" for its binding partners in cell lysates or living cells, which are then identified by mass spectrometry.[11]
Affinity-Based Pull-Down: The "Fishing Expedition"
This technique relies on immobilizing the small molecule of interest to a solid support to capture its interacting proteins.[6][12] The success of this method hinges on the strategic design of a chemical probe that retains the biological activity of the parent compound.
Experimental Workflow: Affinity-Based Pull-Down
Caption: Workflow for Affinity-Based Pull-Down Target Identification.
Detailed Protocol: On-Bead Affinity Matrix Approach [6][12]
-
Probe Synthesis: Synthesize a derivative of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with a linker (e.g., polyethylene glycol) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity. The linker should terminate in a reactive group for immobilization.
-
Immobilization: Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line, ensuring the preservation of protein complexes.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
-
Washing: Perform a series of stringent washes with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by competitive elution with the parent compound, or by denaturing the proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pull-down with the active compound compared to a negative control (e.g., beads alone or beads with an inactive analog).
Data Presentation: Candidate Target Prioritization
| Protein ID | Spectral Counts (Active Compound) | Spectral Counts (Control) | Fold Enrichment | p-value |
| Protein A | 150 | 5 | 30 | <0.001 |
| Protein B | 120 | 8 | 15 | <0.001 |
| Protein C | 30 | 25 | 1.2 | 0.45 |
| Protein D | 80 | 10 | 8 | 0.005 |
Pillar 2: Biophysical Validation of Target Engagement
Once a list of candidate targets is generated, it is crucial to validate the direct physical interaction between the compound and the protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for this purpose.[14][15]
Cellular Thermal Shift Assay (CETSA): Confirming the "Handshake"
CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[16][17] This change in thermal stability can be measured in intact cells or cell lysates.[18]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Interpreting Phenotypes from a CRISPR Screen.
Detailed Protocol: CRISPRi Sensitivity Screen [19]
-
Library Transduction: Introduce a genome-wide CRISPRi guide RNA library into a suitable cell line.
-
Compound Treatment: Treat the cell population with a sub-lethal concentration of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Cell Proliferation: Allow the cells to proliferate for a defined period.
-
Genomic DNA Extraction: Extract genomic DNA from the surviving cell population.
-
Sequencing: Amplify and sequence the guide RNA-encoding regions to determine the relative abundance of each guide RNA.
-
Data Analysis: Identify guide RNAs that are significantly enriched or depleted in the compound-treated population compared to the control. Enriched guides suggest that knockdown of the corresponding gene confers resistance, while depleted guides indicate sensitization.
Conclusion: A Synergistic Approach to Target Identification
The successful deconvolution of the molecular target(s) of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one requires a multi-faceted and rigorous scientific approach. By combining the unbiased discovery power of chemical proteomics with the direct biophysical validation of CETSA and the functional genomic insights from CRISPR screening, researchers can build a compelling and validated case for the compound's mechanism of action. This comprehensive understanding is paramount for informed lead optimization, preclinical development, and ultimately, the successful translation of a promising molecule into a novel therapeutic.
References
-
A brief introduction to chemical proteomics for target deconvolution. PubMed. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]
-
Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]
-
Target Identification and Validation (Small Molecules). University College London. Available at: [Link]
-
Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology. Available at: [Link]
-
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
CRISPR approaches to small molecule target identification. ACS Chemical Biology. Available at: [Link]
-
CRISPR Approaches to Small Molecule Target Identification | Request PDF. ResearchGate. Available at: [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]
-
A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
(PDF) Chemistry-based functional proteomics for drug target deconvolution. ResearchGate. Available at: [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]
-
Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science. Available at: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 In. SciSpace. Available at: [Link]
-
CRISPR Approaches to Small Molecule Target Identification. PubMed. Available at: [Link]
-
Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science. Available at: [Link]
-
Using Computational Methods to Design Pyrazolopyrimidines as Potential Inhibitors of an Inflammatory Cytokine. ScholarWorks. Available at: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a]pyrimidine derivatives. RSC Advances. Available at: [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. Available at: [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules. Available at: [Link]
-
Affinity‐purification coupled to mass spectrometry: Basic principles and strategies. Semantic Scholar. Available at: [Link]
-
(PDF) Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. ResearchGate. Available at: [Link]
-
Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. protocols.io. Available at: [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[6][7][8]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
-
Affinity Chromatography Protocol. Conduct Science. Available at: [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. Available at: [Link]
-
Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Biochemical Pharmacology. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. MedChemComm. Available at: [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
-
6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. PubChem. Available at: [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: An Application Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, field-proven experimental protocol for the synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol is structured to ensure reproducibility and high yield, detailing a two-step synthetic route commencing with the preparation of a key intermediate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by cyclization to the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, explanations of experimental choices, and robust safety information.
Introduction
The pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore due to its structural analogy to purine bases, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The target molecule, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a specific analogue with potential for further functionalization and biological evaluation. This protocol outlines a reliable and efficient synthesis for its preparation in a laboratory setting.
Overall Synthetic Strategy
The synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is achieved through a two-step process. The first step involves the synthesis of the pyrazole precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The second step is the cyclization of this intermediate to form the final pyrazolo[3,4-d]pyrimidin-4-one ring system.
Experimental Protocol
Part 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This initial step involves the cyclocondensation reaction between methylhydrazine and ethyl(ethoxymethylene)cyanoacetate to form the substituted pyrazole ring.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| Methylhydrazine | 46.07 | 1.0 | 2.30 g |
| Ethyl(ethoxymethylene)cyanoacetate | 169.16 | 1.0 | 8.46 g |
| Ethanol (absolute) | 46.07 | - | 75 mL |
| Deionized Water | 18.02 | - | As needed |
| Chloroform | 119.38 | - | As needed |
| Sodium Sulfate (anhydrous) | 142.04 | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylhydrazine (2.30 g, 0.05 mol) and absolute ethanol (75 mL).
-
With gentle stirring, add ethyl(ethoxymethylene)cyanoacetate (8.46 g, 0.05 mol) to the flask.
-
Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it over ice-water (approximately 200 mL).
-
A precipitate will form. Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The aqueous filtrate can be extracted with chloroform (3 x 50 mL) to recover any dissolved product. Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain a second crop of the product.
-
Combine both crops and recrystallize from ethanol to yield pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a crystalline solid.[2]
Expected Yield: Approximately 35-45%.
Part 2: Synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
The second step involves the cyclization of the aminopyrazole intermediate with acetic anhydride to form the desired pyrazolo[3,4-d]pyrimidin-4-one. The acetic anhydride serves as both a reactant and a dehydrating agent in this cyclocondensation reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 183.20 | 1.0 | 3.66 g |
| Acetic Anhydride | 102.09 | Excess | 20 mL |
| Deionized Water | 18.02 | - | As needed |
| Ethanol | 46.07 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, place the synthesized ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (3.66 g, 0.02 mol).
-
Add acetic anhydride (20 mL) to the flask.
-
Heat the mixture to reflux and maintain for 5-7 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into ice-water (approximately 150 mL) to quench the excess acetic anhydride. Caution: This is an exothermic reaction.
-
A solid precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Expected Yield: Approximately 60-70%.
Mechanism of Reaction
The synthesis proceeds through two key transformations:
-
Pyrazole Formation: The reaction of methylhydrazine with ethyl(ethoxymethylene)cyanoacetate is a classic example of pyrazole synthesis. The more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable aromatic pyrazole ring.
-
Pyrimidinone Ring Formation: The cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with acetic anhydride likely proceeds through an initial acylation of the amino group, followed by an intramolecular cyclocondensation involving the ester group to form the pyrimidinone ring.
Safety Precautions
-
Methylhydrazine: is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Anhydride: is corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.
-
Chloroform: is a suspected carcinogen and is harmful if swallowed or inhaled. Use only in a fume hood with proper PPE.
-
The quenching of acetic anhydride is exothermic and should be performed with care, adding the reaction mixture to ice-water slowly.
Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity:
-
Melting Point: To be determined using a standard melting point apparatus.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. By following the detailed steps and adhering to the safety precautions, researchers can efficiently prepare this valuable heterocyclic compound for further investigation in various fields of chemical and biological sciences.
References
- El-Sayed, N. N. E., et al. (2010). Synthesis of some novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(5), 1885-1891.
-
PrepChem. (2023). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
Sources
Application Notes and Protocols for the Cellular Characterization of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting key regulators of cellular signaling.[1][2][3] Structurally, this heterocyclic system is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][4] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of a wide array of protein kinases, which are critical players in cell proliferation, differentiation, and survival.[2][5]
Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, derivatives of this scaffold have been successfully developed as inhibitors against numerous oncogenic kinases, including Src Family Kinases (SFKs), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[2][6][7] The clinical success of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, which is built upon this scaffold, underscores its therapeutic potential.
This document provides a comprehensive guide for the initial characterization of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , a specific derivative for which detailed public data is not yet available. The protocols herein are based on established methodologies for the broader class of pyrazolo[3,4-d]pyrimidine kinase inhibitors and are designed to empower researchers to elucidate its biological activity, identify its cellular targets, and determine its therapeutic potential.
Compound Properties and Handling
Before commencing any biological assays, it is critical to understand the fundamental properties of the compound and handle it appropriately.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈N₄O | - |
| Molecular Weight | 176.17 g/mol | Calculated |
| Structure | 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | - |
| CAS Number | Not publicly indexed. A related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is assigned CAS 1255147-44-4.[8] | In-house analysis |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Poor aqueous solubility is characteristic of this scaffold.[4] Soluble in Dimethyl Sulfoxide (DMSO). | Literature Consensus |
Protocol 1: Preparation of Stock Solutions
The low aqueous solubility of pyrazolo[3,4-d]pyrimidines necessitates the use of an organic solvent for preparing concentrated stock solutions.[2][4] DMSO is the standard choice for in vitro cell culture experiments.
Materials:
-
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weighing: Carefully weigh out a precise amount of the compound (e.g., 5 mg) in a sterile microfuge tube.
-
Solubilization: Add the appropriate volume of DMSO to achieve a desired high-concentration stock, for example, 10 mM.
-
Calculation Example: For a 10 mM stock from 5 mg of compound (MW = 176.17 g/mol ):
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 176.17 g/mol ) = 0.002838 L
-
Add 2.84 mL of DMSO to 5 mg of compound for a 10 mM stock.
-
-
-
Dissolution: Vortex the solution vigorously for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Causality and Trustworthiness Note: Preparing a high-concentration stock in 100% DMSO ensures that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤0.5% v/v). Aliquoting prevents degradation of the compound from repeated temperature changes, ensuring experimental reproducibility.
Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition
Given its core pyrazolo[3,4-d]pyrimidine structure, the primary hypothesis is that 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one functions as an ATP-competitive kinase inhibitor. The planar heterocyclic ring system can insert into the ATP-binding pocket of a kinase, forming hydrogen bonds with the hinge region, while the substituents at the N1 and C6 positions explore adjacent hydrophobic pockets, determining potency and selectivity.
Furthermore, a recent in silico study investigated a series of 1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines as potential covalent inhibitors of Janus Kinase 3 (JAK3), a key mediator of immune cell signaling.[9][10][11] This suggests that the specific substitution pattern of the titular compound may direct it towards the JAK family or other kinases with similar active site architecture.
Caption: ATP-Competitive Kinase Inhibition by Pyrazolo[3,4-d]pyrimidines.
Experimental Characterization Workflow
A systematic approach is required to characterize a novel compound. The following workflow provides a logical progression from broad cytotoxicity screening to specific target validation.
Caption: Experimental workflow for characterizing a novel kinase inhibitor.
Protocols for Cellular Analysis
Protocol 2: Determination of IC₅₀ by MTS Cell Viability Assay
This assay determines the concentration of the compound that inhibits cell metabolic activity by 50% (IC₅₀), a key measure of potency.
Materials:
-
Cancer cell lines of interest (e.g., a panel including hematological, breast, and colon cancer lines)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
10 mM stock solution of the compound in DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of the compound.
-
Create an intermediate dilution plate. For a final concentration range of 0.1 µM to 25 µM, dilute the 10 mM stock in complete medium.
-
Self-Validating Step: Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.25%) and a "medium only" control (no cells) for background subtraction.
-
-
Cell Treatment: Add the diluted compound (e.g., 100 µL of 2x concentration) to the corresponding wells of the cell plate. This brings the total volume to 200 µL.
-
Incubation: Incubate the plate for a relevant time period (a 72-hour endpoint is a common starting point for proliferation assays).[12]
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Use a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Protocol 3: Target Modulation Analysis by Western Blot
This protocol assesses whether the compound inhibits the phosphorylation of downstream substrates of suspected kinase targets.
Materials:
-
Sensitive cell line identified in Protocol 2
-
Compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., phospho-Src (Tyr416), total Src, phospho-AKT (Ser473), total AKT, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a short duration (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody targeting a phosphorylated protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Wash and apply chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imager.
-
Stripping and Reprobing: Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., GAPDH) to ensure observed changes are due to phosphorylation status, not total protein levels.
Expert Insight: A time-course and dose-response experiment is crucial. A rapid decrease in phosphorylation (e.g., within 2 hours) at concentrations consistent with the IC₅₀ strongly suggests direct inhibition of the upstream kinase, validating the compound's on-target effect in a cellular context.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold is a validated starting point for the development of potent kinase inhibitors. While 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a novel entity without an established biological profile, the protocols and workflow detailed in this guide provide a robust framework for its systematic characterization. By determining its cytotoxic profile, identifying its specific kinase targets, and validating its mechanism of action in cells, researchers can effectively unlock the therapeutic potential of this promising compound. The logical, self-validating progression from broad screening to specific target analysis will ensure the generation of high-quality, reproducible data essential for advancing drug development.
References
-
Ogurtsov, V. A., & Rakitin, O. A. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. Available at: [Link]
-
Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 14865–14889. Available at: [Link]
-
Rakitin, O. A., & Ogurtsov, V. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1218. Available at: [Link]
-
PubChem. (n.d.). 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. National Center for Biotechnology Information. Available at: [Link]
-
Martin, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(4), 1539–1547. Available at: [Link]
-
Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
-
Angelucci, A., et al. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Oncotarget, 3(3), 237–250. Available at: [Link]
-
Faris, A., et al. (2023). In silico screening of a series of 1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines as potential selective inhibitors of the Janus kinase 3. Journal of Biomolecular Structure & Dynamics, 42(9), 4456-4474. Available at: [Link]
-
Faris, A., et al. (2023). In silico screening of a series of 1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines as potential selective inhibitors of the Janus kinase 3. ResearchGate. Available at: [Link]
-
Sanna, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5220. Available at: [Link]
-
Martin, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
-
El-Sayed, W. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][13][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Biomolecular Structure & Dynamics, 41(13), 6140–6157. Available at: [Link]
-
Lolicato, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 487–492. Available at: [Link]
-
Horkava, K., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. bioRxiv. Available at: [Link]
-
Request PDF. (2021). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2003). 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. Available at: [Link]
-
Faris, A., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12. Available at: [Link]
-
Horkava, K., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. bioRxiv. Available at: [Link]
-
Povero, D., et al. (2011). Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell. Haematologica, 96(10), 1541–1545. Available at: [Link]
-
El-Gamal, K. M., et al. (2018). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. SciSpace. Available at: [Link]
-
Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. Available at: [Link]
-
Faris, A., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Molecular Biosciences, 11. Available at: [Link]
-
Tan, L., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 58(16), 6589–6606. Available at: [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | C7H8N4O3 | CID 157537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Methodological Framework for Characterizing 1,6-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a Kinase Inhibitor
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, they have become one of the most important target classes for modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged structure" in this field, as it acts as a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site within the kinase catalytic domain.[3][4] This document provides a comprehensive, field-proven methodological framework for researchers to characterize the kinase inhibitory potential of novel compounds, using 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a representative example. We present detailed protocols for robust biochemical and cell-based assays, guiding the user from initial potency determination (IC₅₀) to mechanism of action studies and cellular activity validation.
Introduction: The Rationale for Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] This simple modification acts as a molecular switch, controlling protein activity, localization, and degradation. With over 500 kinases in the human genome, these enzymes form complex signaling networks that govern cell proliferation, differentiation, and survival.[1] The development of small-molecule inhibitors that target specific kinases has revolutionized the treatment of various cancers and inflammatory diseases.[4][5]
The core challenge in kinase drug discovery is to develop potent and selective inhibitors. The compound 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is built upon a scaffold known to produce successful kinase inhibitors.[4] This guide provides the necessary experimental framework to rigorously test its biological activity.
Part I: Biochemical Potency Determination (IC₅₀)
The first step in characterizing a potential inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀) against a purified kinase enzyme. This value quantifies the compound's potency and is essential for comparing different inhibitors. Modern non-radioactive assays offer high sensitivity, scalability, and safety.[5][6] We will detail two industry-standard, homogeneous "add-and-read" assay formats: a luminescence-based assay that measures ADP production and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: High-level workflow for biochemical IC₅₀ determination.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[1][2] It is a universal assay format applicable to virtually any kinase.[2][7]
A. Principle of Causality: The assay is performed in two steps. First, the kinase reaction proceeds, generating ADP. Second, a detection reagent is added that first depletes the remaining ATP and then converts the newly formed ADP back into ATP. This newly synthesized ATP is used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[8] A potent inhibitor will reduce kinase activity, leading to less ADP production and thus a lower luminescent signal.[8]
B. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in 100% DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Setup (384-well):
-
Transfer 250 nL of each compound dilution into the appropriate wells of a low-volume 384-well plate.
-
For controls, add 250 nL of DMSO to "Max Activity" (0% inhibition) and "No Enzyme" (100% inhibition) wells.
-
-
Kinase Reaction (5 µL total volume):
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the specific kinase and its substrate in reaction buffer) to all wells except the "No Enzyme" control. Add 2.5 µL of buffer/substrate to the "No Enzyme" wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
C. Self-Validating Controls:
-
0% Inhibition (Vehicle Control): Kinase + Substrate + ATP + DMSO. Defines the maximum signal.
-
100% Inhibition (No Enzyme Control): Substrate + ATP + DMSO. Defines the background signal.
-
Positive Control: A known inhibitor for the target kinase should be run in parallel to validate assay performance.
Protocol 2: TR-FRET Kinase Assay (HTRF® Principle)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology that combines FRET with time-resolved measurement, reducing assay interference and background signals.[9][10] The assay detects the phosphorylated product using a specific antibody.[11]
A. Principle of Causality: The assay involves a kinase, a biotinylated substrate, and ATP. After the reaction, a detection mix containing a europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) is added.[11][12] If the substrate is phosphorylated, the antibody binds. The biotin tag on the substrate binds to streptavidin. This brings the donor and acceptor into close proximity, allowing for a FRET signal to occur upon excitation. Inhibition of the kinase prevents substrate phosphorylation, breaking the complex and resulting in a loss of FRET signal.[12]
B. Step-by-Step Methodology:
-
Compound and Plate Preparation: Follow steps 1 and 2 from Protocol 2.1.
-
Kinase Reaction (10 µL total volume):
-
Add 5 µL of a 2X solution containing the kinase and biotinylated substrate in enzymatic buffer to the plate.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a 2X ATP solution to start the reaction.
-
Incubate for 30-60 minutes at room temperature.[10]
-
-
Detection:
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665nm/620nm * 10,000) is calculated to normalize for well-to-well variations.[12]
Data Analysis and Presentation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min]) (Note: For ADP-Glo, Signal_Max is the vehicle control. For HTRF, the formula may be inverted depending on the assay kit's signal direction).
-
Generate Dose-Response Curve: Plot % Inhibition versus the log concentration of the inhibitor.
-
Determine IC₅₀: Use a non-linear regression model (four-parameter variable slope) to fit the curve and calculate the IC₅₀ value.
Table 1: Hypothetical IC₅₀ Data for 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
| Kinase Target | Assay Format | IC₅₀ (µM) | Hill Slope | R² |
| Src | ADP-Glo™ | 0.15 | 1.1 | 0.99 |
| EGFR | HTRF® | 2.5 | 0.9 | 0.98 |
| CDK2 | ADP-Glo™ | > 50 | N/A | N/A |
| Fyn | HTRF® | 0.22 | 1.0 | 0.99 |
Part II: Mechanism of Action (MoA) Studies
Given that the pyrazolo[3,4-d]pyrimidine scaffold mimics adenine, the most probable mechanism of action is competitive inhibition at the ATP-binding site.[4] This hypothesis must be experimentally validated.
Caption: Logic of an ATP-competitive inhibition mechanism.
Protocol 3: ATP Competition Assay
A. Principle of Causality: In this experiment, the kinase reaction rate is measured at a fixed inhibitor concentration across a range of ATP concentrations. For an ATP-competitive inhibitor, the inhibition can be overcome by increasing the concentration of the substrate (ATP). This manifests as an increase in the apparent Km of ATP with no change in the Vmax of the reaction when analyzed using Michaelis-Menten kinetics.
B. Step-by-Step Methodology:
-
Determine Inhibitor Concentration: Choose a fixed concentration of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, typically at or near its IC₅₀ value determined previously.
-
Prepare ATP Dilutions: Create a serial dilution of ATP, ranging from concentrations well below to well above the known Km for the target kinase (e.g., 0.1x Km to 100x Km).
-
Run Kinase Assays:
-
Set up two sets of reactions using the ADP-Glo™ or HTRF® format.
-
Set 1 (Control): Perform the kinase assay across the full range of ATP concentrations in the presence of DMSO (vehicle).
-
Set 2 (Inhibitor): Perform the kinase assay across the same range of ATP concentrations in the presence of the fixed concentration of the inhibitor.
-
-
Data Acquisition: Measure luminescence or TR-FRET signal as previously described.
C. Data Analysis:
-
Convert the raw signal (RLU or HTRF ratio) to reaction velocity (e.g., ADP produced per minute).
-
Plot reaction velocity versus ATP concentration for both the control and inhibitor-treated sets.
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine the apparent Km and Vmax for each condition.
-
Interpretation: An increase in apparent Km with no significant change in Vmax confirms an ATP-competitive mechanism of action.
Part III: Cellular Activity Validation
A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolism. Therefore, it is crucial to confirm that the inhibitor can engage its target inside a living cell and modulate the relevant signaling pathway.[13][14]
Caption: Experimental workflow for cellular target inhibition assay.
Protocol 4: Cellular Target Inhibition by Western Blot
A. Principle of Causality: This method provides direct evidence of target engagement by measuring the phosphorylation state of a known downstream substrate of the target kinase within a cell. A successful inhibitor will decrease the signal from a phospho-specific antibody without affecting the levels of the total substrate protein.
B. Step-by-Step Methodology:
-
Cell Line Selection: Choose a cell line where the target kinase and its signaling pathway are known to be active (e.g., a cancer cell line known to be driven by Src kinase).[15]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in culture media.
-
Aspirate the old media from the cells and replace it with media containing the compound or vehicle (DMSO).
-
Incubate for a predetermined time (e.g., 2-4 hours) to allow for compound entry and target inhibition.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
After imaging, strip the membrane and re-probe with a primary antibody against the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.
-
C. Data Analysis:
-
Quantify the band intensity for both the phospho-protein and total protein for each sample using image analysis software.
-
Normalize the phospho-signal to the total protein signal.
-
Plot the normalized phospho-signal against the log inhibitor concentration to determine the cellular IC₅₀.
Summary and Forward Outlook
This application note provides a robust, multi-part framework for the initial characterization of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a kinase inhibitor. By following these protocols, researchers can confidently determine the compound's biochemical potency, elucidate its mechanism of action, and validate its activity in a relevant cellular context. Successful outcomes from these studies would justify advancing the compound to broader kinome selectivity profiling, further cell-based assays (e.g., cell proliferation or apoptosis), and eventual in vivo efficacy studies.[13]
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health (NIH). [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. [Link]
-
(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health (NIH). [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed. [Link]
-
Luminescence Assays: Types, Mechanism & Applications. Danaher Life Sciences. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health (NIH). [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. PubMed. [Link]
-
Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. National Institutes of Health (NIH). [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][12][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health (NIH). [Link]
-
Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. SciSpace. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health (NIH). [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Kinase Activity Assays [promega.sg]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. promega.com [promega.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Determining the Cytotoxic Effects of Pyrazolo[3,4-d]pyrimidines using the MTT Assay: An Application Note
Introduction: The Convergence of Targeted Therapy and Cellular Viability Assessment
Pyrazolo[3,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3] These small molecules are designed to interfere with specific signaling pathways that are often dysregulated in cancer, making them a cornerstone of targeted therapy.[1] Assessing the cytotoxic and cytostatic effects of these novel chemical entities is a critical step in the drug discovery pipeline. A robust and reliable method to quantify cellular viability is paramount.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The assay's principle is centered on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases of metabolically active cells.[6][7] The quantity of the insoluble formazan, once solubilized, is directly proportional to the number of viable cells.[8][9] This application note provides a comprehensive, step-by-step protocol for utilizing the MTT assay to determine the cytotoxic effects of pyrazolo[3,4-d]pyrimidine compounds on cancer cell lines.
The Scientific Principle: Unveiling Cellular Health Through Mitochondrial Activity
The MTT assay's utility is grounded in the physiological activity of healthy cells. In viable cells, NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, cleave the tetrazolium ring of MTT.[4][10] This reduction process results in the formation of insoluble, needle-like purple formazan crystals within the cell.[11] Dead cells, having lost their metabolic activity and mitochondrial integrity, are incapable of this conversion.[6] The subsequent solubilization of these formazan crystals yields a colored solution whose absorbance can be quantified using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[10] This allows for a quantitative comparison of cell viability across different concentrations of the test compound.
Figure 1: Mechanism of the MTT Assay.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines should be selected based on the therapeutic target of the pyrazolo[3,4-d]pyrimidine series. Commonly used cell lines for screening such compounds include, but are not limited to, human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cell lines.[2][12]
-
Pyrazolo[3,4-d]pyrimidine Compounds: A stock solution of each compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-20 mM).[8]
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS).[8] This solution should be filter-sterilized and protected from light. Store at -20°C for long-term use.[13]
-
Solubilization Solution:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system, incorporating controls to ensure data integrity.
Sources
- 1. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. atcc.org [atcc.org]
- 5. youtube.com [youtube.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in Cancer Research
I. Introduction: The Emerging Role of Pyrazolo[3,4-d]pyrimidin-4-ones in Oncology
The pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents.[1] Its structural resemblance to endogenous purines allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various protein kinases.[2] This mimicry is the foundation of its potent and diverse biological activities, most notably its anticancer properties.[3][4][5] Derivatives of this core structure have been extensively investigated as inhibitors of key enzymes implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src kinases.[3][6][7]
This document provides detailed application notes and experimental protocols for the use of a specific derivative, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , in cancer research. While the broader class of pyrazolo[3,4-d]pyrimidines has been widely studied, the principles and methodologies outlined herein are directly applicable and adaptable for the investigation of this and structurally related compounds. The following sections will delve into its mechanism of action, provide step-by-step protocols for its in vitro evaluation, and offer guidance on data interpretation and presentation.
II. Mechanism of Action: Targeting the Engine of Cancer Proliferation
The primary anticancer mechanism of pyrazolo[3,4-d]pyrimidin-4-one derivatives lies in their ability to inhibit protein kinases, enzymes that are often dysregulated in cancer.[1][8] By blocking the activity of these kinases, compounds like 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can halt the uncontrolled cell division that characterizes tumor growth.
A prominent target for this class of compounds is the Cyclin-Dependent Kinase (CDK) family, particularly CDK2.[2][6][9][10] CDKs are crucial for cell cycle progression, and their inhibition leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[2] The pyrazolo[3,4-d]pyrimidine scaffold effectively competes with ATP for binding to the kinase domain of CDKs, thereby preventing the phosphorylation of downstream substrates necessary for cell cycle transitions.[2]
Signaling Pathway: Inhibition of CDK2-Mediated Cell Cycle Progression
Caption: Inhibition of the Cyclin E/CDK2 complex by 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one prevents Rb phosphorylation, leading to G1/S cell cycle arrest.
III. Experimental Protocols: In Vitro Evaluation of Anticancer Activity
The following protocols provide a framework for assessing the anticancer potential of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. It is imperative to adapt concentrations and incubation times based on the specific cancer cell line and experimental objectives.
A. Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)[3][4][12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[12]
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a serial dilution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
B. Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[13]
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge to pellet the cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell populations based on their fluorescence:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
C. Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Materials:
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[13]
Experimental Workflow: From Compound to Cellular Effect
Caption: A typical workflow for screening the in vitro anticancer activity of the compound.
IV. Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting experimental outcomes. For cytotoxicity studies, IC₅₀ values should be tabulated for easy comparison across different cell lines.
Table 1: Example Cytotoxicity Data for Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 10e | MCF-7 (Breast) | 11 | [3] |
| Derivative 1a | A549 (Lung) | 2.24 | [4] |
| Compound 12b | A549 (Lung) | 8.21 | [7] |
| Compound 12b | HCT-116 (Colon) | 19.56 | [7] |
| Compound 4a | HCT116 (Colon) | N/A (Potent) | [9] |
| Compound 4b | HepG2 (Liver) | N/A (Potent) | [9] |
| Compound 14 | HCT-116 (Colon) | 0.006 | [2] |
| Compound 15 | HCT-116 (Colon) | 0.007 | [2] |
Note: The table presents example data from various pyrazolo[3,4-d]pyrimidine derivatives to illustrate data presentation. Actual values for 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one must be determined experimentally.
For apoptosis and cell cycle data, bar graphs illustrating the percentage of cells in each quadrant (apoptosis) or phase (cell cycle) for control versus treated samples are highly effective. An increase in the apoptotic cell population and/or an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) are indicative of the compound's anticancer activity.
V. Conclusion
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to a promising class of anticancer compounds. Its mechanism of action, centered on the inhibition of key cellular kinases, makes it a compelling candidate for further investigation. The protocols detailed in this guide provide a robust framework for characterizing its cytotoxic and cytostatic effects in a laboratory setting. Rigorous and systematic application of these methods will enable researchers to effectively evaluate its potential as a novel therapeutic agent in the fight against cancer.
VI. References
-
Al-Issa, S. A. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3311. [Link]
-
El-Sayed, M. A., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(15), 4475. [Link]
-
Lv, K., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 16(12), 10685-10694. [Link]
-
Al-Issa, S. A. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297. [Link]
-
Ismail, N. S. M., et al. (2020). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 102, 104085. [Link]
-
Oh, C.-H., et al. (2004). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 12(15), 4153-4161. [Link]
-
Al-Issa, S. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. [Link]
-
Abdel-Gawad, N. M., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7583. [Link]
-
El-Sayed, M. T., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Pharmaceuticals, 14(7), 675. [Link]
-
Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113426. [Link]
-
El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(15), 9035-9055. [Link]
-
Eldehna, W. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1284. [Link]
-
Salem, M. A., et al. (2022). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Scaffold. Records of Pharmaceutical and Biomedical Sciences, 6(1), 28-50. [Link]
-
Ben-Aoun, Z., et al. (2018). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10. [Link]
-
Cheng, X., et al. (2021). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. European Journal of Medicinal Chemistry, 220, 113478. [Link]
-
O'Sullivan, J., et al. (2022). Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. ChemMedChem, 17(10), e202200059. [Link]
-
Maher, M., et al. (2019). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1368-1381. [Link]
-
George, S., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
-
Al-Issa, S. A. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3311. [Link]
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]
-
Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19685. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Development of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a CDK Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazolo[3,4-d]pyrimidines in Oncology
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for cancer therapy.[1][2][3] This heterocyclic system is a bioisostere of adenine, the purine nucleobase in ATP, enabling compounds bearing this core to competitively bind to the ATP-binding site of various kinases.[1][2] Among the most compelling targets are the Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, making the development of potent and selective CDK inhibitors a cornerstone of modern oncology drug discovery.[5][6]
This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , a representative member of this class, as a potential CDK inhibitor. The protocols and insights provided herein are designed to be a practical resource for researchers in academic and industrial settings.
Chemical Structure and Rationale
The structure of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is characterized by the core pyrazolo[3,4-d]pyrimidine scaffold with methyl substitutions at the 1 and 6 positions. These substitutions are not arbitrary; they are intended to modulate the compound's physicochemical properties, such as solubility and metabolic stability, and to influence its binding affinity and selectivity for the target CDK.[7]
Figure 1: Chemical Structure of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Synthesis Protocol
The synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through a multi-step process adapted from established methods for related pyrazolo[3,4-d]pyrimidine derivatives.[8][9][10] The following protocol outlines a plausible synthetic route.
Workflow for Synthesis and Purification
Figure 2: General workflow for the synthesis and purification of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Step-by-Step Protocol:
-
Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
-
Rationale: This initial step constructs the core pyrazole ring, which will serve as the foundation for the fused pyrimidine ring.
-
Procedure: A mixture of (1-ethoxyethylidene)malononitrile and hydrazine hydrate in ethanol is refluxed for 4-6 hours.[9] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Step 2: Synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Rationale: This cyclization step forms the pyrimidinone ring, creating the complete pyrazolo[3,4-d]pyrimidine scaffold.
-
Procedure: The 5-amino-3-methyl-1H-pyrazole-4-carbonitrile intermediate is heated in an excess of formamide at 150-160 °C for 2-3 hours.[9] The reaction is monitored by TLC. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
-
Step 3: N-Methylation.
-
Rationale: Introduction of the methyl groups at the N1 and N5 positions is crucial for the final compound's identity and can influence its biological activity.
-
Procedure: The product from Step 2 is dissolved in a suitable solvent such as dimethylformamide (DMF). A base, such as potassium carbonate, is added, followed by the dropwise addition of methyl iodide. The reaction mixture is stirred at room temperature for 12-24 hours.[9] The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Characterization:
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Further purification can be achieved by recrystallization from an appropriate solvent. The final compound's identity and purity should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the methyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Evaluation: Assessing CDK Inhibitory Activity
A critical aspect of developing a novel CDK inhibitor is the thorough evaluation of its biological activity. This involves both in vitro biochemical assays to determine its direct inhibitory effect on CDK enzymes and cell-based assays to assess its functional consequences in a cellular context.
In Vitro Kinase Inhibition Assay
-
Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of a specific CDK/cyclin complex. A common method is to quantify the phosphorylation of a substrate peptide by the kinase.[11][12]
-
Protocol:
-
Prepare a reaction mixture containing the purified recombinant CDK enzyme (e.g., CDK2/Cyclin A), a suitable substrate (e.g., Histone H1), and ATP in a kinase assay buffer.[11]
-
Add varying concentrations of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (typically in a serial dilution) to the reaction mixture. Include a positive control (a known CDK inhibitor) and a negative control (vehicle, e.g., DMSO).[13]
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using commercial kits like Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction.[5]
-
Fluorescence polarization assay: Using a fluorescently labeled substrate and an antibody that specifically binds to the phosphorylated form.[13]
-
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%).
-
Data Presentation: In Vitro Kinase Inhibition
| CDK/Cyclin Complex | IC₅₀ (µM) of Compound X | IC₅₀ (µM) of Control Inhibitor |
| CDK1/Cyclin B | ||
| CDK2/Cyclin A | ||
| CDK4/Cyclin D1 | ||
| CDK5/p25 | ||
| CDK9/Cyclin T1 |
Cell-Based Proliferation Assay
-
Principle: This assay determines the effect of the compound on the proliferation of cancer cell lines. A reduction in cell proliferation can be indicative of cell cycle arrest induced by CDK inhibition.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells, HCT116 colon cancer cells) in 96-well plates and allow them to adhere overnight.[8]
-
Treat the cells with a range of concentrations of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one for a specified duration (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as:
-
MTT or WST-1 assay: These colorimetric assays measure the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP, which is proportional to the number of viable cells.[14]
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: To further confirm that the anti-proliferative effect is due to CDK inhibition, cell cycle analysis can be performed to observe the accumulation of cells in a specific phase of the cell cycle (typically G1 or G2/M).[2]
-
Protocol:
-
Treat cancer cells with the test compound at its GI₅₀ concentration for 24-48 hours.
-
Harvest the cells, fix them in cold ethanol, and stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective CDK inhibitor is expected to cause an accumulation of cells in the G1 phase.
-
CDK Signaling Pathway and Inhibition
Figure 3: Simplified representation of the CDK4/6 and CDK2 signaling pathway and the points of inhibition by 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Conclusion and Future Directions
The protocols and methodologies outlined in this document provide a robust framework for the synthesis and preclinical evaluation of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a CDK inhibitor. Successful execution of these experiments will elucidate the compound's potency, selectivity, and cellular mechanism of action. Promising results from these initial studies would warrant further investigation, including lead optimization to improve efficacy and drug-like properties, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and toxicological profiling. The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and systematic investigations of derivatives like the one described herein are crucial for advancing the next generation of targeted cancer therapies.
References
-
El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11697. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 11697. [Link]
-
Priyadarshini, L., et al. (2023). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]
-
BPS Bioscience. (n.d.). CDK4 Assay Kit. BPS Bioscience. [Link]
-
Wang, Y., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 70, 128811. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4988. [Link]
-
Hsieh, H. P., et al. (2012). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Marine Drugs, 10(5), 963-981. [Link]
-
Shah, K. (2012). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience. [Link]
-
Li, Y., et al. (2021). Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. Pest Management Science, 77(8), 3745-3753. [Link]
-
Foy, R., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. npj Precision Oncology, 8(1), 37. [Link]
-
ResearchGate. (2025). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. [Link]
-
Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. [Link]
-
Li, Y., et al. (2021). Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. Journal of Agricultural and Food Chemistry, 69(38), 11257-11266. [Link]
-
Kryštof, V., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biochemical Pharmacology, 210, 115474. [Link]
-
Shaghasi, T., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 199, 112384. [Link]
-
Deshmukh, R., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Saudi Chemical Society, 19(6), 674-681. [Link]
-
Schettini, F., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Cancers, 13(16), 4197. [Link]
-
Li, J., et al. (2025). Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors. Chinese Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. [Link]
-
ASCO. (2024). ASCO Updates Guidelines for CDK4/6 Inhibitor Use in Early Breast Cancer. [Link]
-
Taylor & Francis Online. (2007). Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Derivatives. [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
USiena AIR. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. [Link]
-
Royal Society of Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]
-
National Institutes of Health. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]
Sources
- 1. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors [sioc-journal.cn]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 1,6-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyrimidine Derivative
The compound 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is of significant pharmacological interest as it is a bioisostere of purines, allowing it to interact with a variety of biological targets.[1] The most prominent member of this class is Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), a cornerstone therapy for hyperuricemia and gout that functions by inhibiting the enzyme xanthine oxidase.[2][3]
The addition of methyl groups at the N-1 and N-6 positions of the pyrazolopyrimidine core, creating 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, represents a rational drug design strategy. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to an improved pharmacokinetic and pharmacodynamic profile compared to the parent compound. While direct in vivo studies on this specific dimethylated analog are not extensively documented in publicly available literature, its structural similarity to Allopurinol strongly suggests that its primary mechanism of action will be the inhibition of xanthine oxidase. Therefore, the following application notes and protocols are designed to guide the researcher in the comprehensive in vivo evaluation of this compound, leveraging established models for xanthine oxidase inhibitors.
Part 1: Mechanistic Considerations and Preclinical Study Design
The Xanthine Oxidase Inhibition Hypothesis
Xanthine oxidase is a critical enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[3] In pathological states such as gout, excessive uric acid production leads to the formation of monosodium urate crystals in the joints, triggering a painful inflammatory response. Furthermore, the enzymatic action of xanthine oxidase generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which are implicated in a wide range of inflammatory and cardiovascular diseases.[4][5][6]
Our core hypothesis is that 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one will act as a competitive inhibitor of xanthine oxidase. The pyrazolopyrimidine ring mimics the natural substrate, hypoxanthine, binding to the molybdenum active site of the enzyme and preventing the conversion to uric acid.
Proposed Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one via inhibition of Xanthine Oxidase.
Designing a Phased In Vivo Evaluation
A logical, phased approach is critical to systematically evaluate the compound's efficacy and safety. The experimental workflow should progress from initial pharmacokinetic and pharmacodynamic assessments to more complex disease models.
Caption: Phased workflow for the in vivo evaluation of the test compound.
Part 2: Core Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Analysis in Rodents
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one following a single administration.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).
Methodology:
-
Compound Formulation: Prepare a clear solution or a homogenous suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). The stability and homogeneity of the formulation should be confirmed prior to the study.
-
Dosing:
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in plasma.
-
The potential for metabolism to an active metabolite, analogous to the conversion of allopurinol to oxypurinol, should be considered.[8] If feasible, the analytical method should also quantify major metabolites.
-
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. |
| t½ | Elimination half-life | Determines the dosing interval. |
| F% | Absolute Bioavailability (PO vs. IV) | Indicates the fraction of the oral dose that reaches systemic circulation. |
Table 1: Key Pharmacokinetic Parameters.
Protocol 2: Pharmacodynamic (PD) Model - Uric Acid Reduction in Potassium Oxonate-Induced Hyperuricemia
Objective: To assess the in vivo xanthine oxidase inhibitory activity of the test compound by measuring its ability to reduce elevated serum uric acid levels.
Animal Model: Male Kunming mice or Wistar rats (6-8 weeks old).
Methodology:
-
Acclimatization: Allow animals to acclimate for at least one week with free access to standard chow and water.
-
Group Allocation (n=6-8 per group):
-
Group 1: Vehicle Control (Vehicle only)
-
Group 2: Hyperuricemic Model (Potassium Oxonate + Vehicle)
-
Group 3: Positive Control (Potassium Oxonate + Allopurinol, e.g., 10 mg/kg)
-
Groups 4-6: Test Compound (Potassium Oxonate + varying doses of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, e.g., 5, 10, 25 mg/kg)
-
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (a uricase inhibitor) intraperitoneally (IP) at a dose of 250 mg/kg. This is typically done 1 hour before the administration of the test compound or vehicle.
-
-
Compound Administration: Administer the vehicle, Allopurinol, or the test compound by oral gavage at the designated doses.
-
Sample Collection:
-
At a specified time after compound administration (e.g., 2 hours), collect blood via cardiac puncture under anesthesia.
-
Allow the blood to clot and then centrifuge to obtain serum.
-
-
Biochemical Analysis:
-
Measure the concentration of uric acid in the serum using a commercially available uric acid assay kit (e.g., colorimetric or enzymatic).
-
Measure serum creatinine and blood urea nitrogen (BUN) to monitor for acute renal effects.
-
-
Data Analysis: Compare the mean serum uric acid levels between the groups. Calculate the percentage reduction in uric acid for the treatment groups relative to the hyperuricemic model group.
Protocol 3: Efficacy Model - Monosodium Urate (MSU) Crystal-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory effects of the compound in a model of acute gouty arthritis. This model assesses the ability of the compound to suppress the inflammatory cascade triggered by urate crystals, a downstream effect of xanthine oxidase activity.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Methodology:
-
MSU Crystal Preparation: Prepare sterile, endotoxin-free MSU crystals as described in established literature.
-
Compound Pre-treatment: Administer the vehicle, a positive control (e.g., colchicine or indomethacin), or the test compound (e.g., 10, 25, 50 mg/kg, PO) 1 hour prior to MSU crystal injection.
-
Induction of Paw Edema:
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Inject 20 µL of the MSU crystal suspension (e.g., 1 mg in sterile saline) intra-articularly into the ankle joint or subcutaneously into the paw.
-
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 2, 4, 8, 24 hours) after the MSU injection.
-
Tissue Analysis (Optional):
-
At the end of the experiment, euthanize the animals and excise the paw/ankle joint.
-
The tissue can be used for:
-
Histopathology: To assess inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil accumulation.
-
Cytokine Analysis (ELISA or qPCR): To measure levels of pro-inflammatory cytokines like IL-1β and TNF-α.
-
-
-
Data Analysis:
-
Calculate the change in paw volume (ΔV) from baseline for each animal at each time point.
-
Compare the mean ΔV between the treatment groups and the vehicle control group.
-
Part 3: Safety and Metabolic Considerations
Preliminary Toxicology
Throughout the efficacy studies, it is crucial to monitor for signs of toxicity. This includes daily observation for changes in clinical signs, behavior, and body weight. At the termination of studies, major organs (liver, kidney, spleen) should be collected for weight analysis and histopathological examination.
Metabolic Stability
The methylation at the N-1 and N-6 positions may alter the metabolic profile of the compound compared to other pyrazolopyrimidines. In vitro studies using human and rat liver microsomes can provide initial insights into metabolic pathways.[7][9] Key reactions to investigate include oxidative dechlorination (if applicable) and N-dealkylation.[9] Understanding the metabolic fate is crucial for interpreting in vivo data and predicting potential drug-drug interactions.
Conclusion
The provided application notes and protocols offer a robust framework for the initial in vivo characterization of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. By systematically evaluating its pharmacokinetics, pharmacodynamics in a target engagement model, and efficacy in a disease-relevant model, researchers can build a comprehensive data package to validate its potential as a novel therapeutic agent. The structural relationship to Allopurinol provides a strong scientific rationale for investigating this compound as a next-generation xanthine oxidase inhibitor with potentially enhanced properties.
References
-
Effects of allopurinol on in vivo suppression of arthritis in mice and ex vivo modulation of phagocytic production of oxygen radicals in whole human blood - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pharmaceutical Characterization and in vivo Evaluation of the Possible Anti-Inflammatory Effect of Topical Allopurinol Gel in an Animal Model - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Anti-nociceptive properties of the xanthine oxidase inhibitor allopurinol in mice: role of A1 adenosine receptors - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Allopurinol improves cardiovascular phenotypes of a mouse model for Williams–Beuren syndrome reducing redox stress | bioRxiv. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
pyrazolopyrimidines as inhibitors and substrates of xanthine oxidase - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. (n.d.). Retrieved January 21, 2026, from [Link]
-
(No Title). (n.d.). Retrieved January 21, 2026, from [Link]
-
Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
The metabolism of pyrazolo (3,4-d) pyrimidines by the rat - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli - Usiena air. (n.d.). Retrieved January 21, 2026, from [Link]
-
1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. (n.d.). Retrieved January 21, 2026, from [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive properties of the xanthine oxidase inhibitor allopurinol in mice: role of A1 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. Effects of allopurinol on in vivo suppression of arthritis in mice and ex vivo modulation of phagocytic production of oxygen radicals in whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one for biological assays
Topic: Formulation of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as an analog of purines, which allows its derivatives to interact with a multitude of biological targets.[1][2] 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a member of this versatile class, which has shown promise in diverse therapeutic areas, including oncology and infectious diseases.[3][4][5] A significant and recurring challenge in the preclinical assessment of pyrazolo[3,4-d]pyrimidine derivatives is their characteristically low aqueous solubility.[2][6][7] This property can lead to inconsistent and unreliable data in biological assays if not properly addressed. This application note provides a comprehensive guide to the systematic formulation of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, ensuring reproducible and accurate results in various biological assays. We will delve into the rationale behind solvent selection, provide detailed protocols for stock solution preparation and stability assessment, and offer troubleshooting strategies for common formulation-related issues.
Physicochemical Properties and Initial Considerations
A thorough understanding of the physicochemical properties of a compound is the foundation of a robust formulation strategy. For 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the available data is summarized below. It is critical to note that experimentally determined solubility data is paramount and should be established in your laboratory for the specific batch of the compound being used.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₈N₄O | [8] |
| Molecular Weight | 164.17 g/mol | [8] |
| Appearance | Typically an off-white to white powder. | General observation for this class of compounds. |
| Aqueous Solubility | Predicted to be low. | A common characteristic of the pyrazolo[3,4-d]pyrimidine scaffold.[2][6] |
| Organic Solvent Solubility | Expected to be soluble in DMSO, DMF, and potentially alcohols. | Based on general laboratory practice for similar heterocyclic compounds. |
The low aqueous solubility necessitates the use of an organic solvent to prepare a concentrated stock solution, which is then diluted into an aqueous buffer or cell culture medium for the final assay. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solubilizing power and compatibility with many biological assays at low final concentrations.
Formulation Development Workflow
A systematic approach to formulation development is crucial to avoid common pitfalls such as compound precipitation in the assay medium, which can lead to erroneous results. The following workflow provides a logical progression from receiving the solid compound to preparing the final working solutions for your assay.
Caption: Formulation development workflow for 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Detailed Protocols
Protocol 3.1: Preparation of a 10 mM Primary Stock Solution in DMSO
Rationale: Creating a high-concentration primary stock solution is standard practice in compound management.[9] It allows for accurate and repeatable dilutions to create working solutions for various assays, minimizing weighing errors and preserving the solid compound from repeated exposure to the atmosphere. DMSO is chosen for its strong solubilizing capacity for many heterocyclic compounds.
Materials:
-
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (solid)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculation: Determine the mass of the compound needed. For a 10 mM stock solution in 1 mL:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 164.17 g/mol × 1000 mg/g = 1.64 mg
-
-
Weighing: Carefully weigh out 1.64 mg of the compound and place it into a sterile vial. To minimize static interference, use an anti-static weigh boat or balance.
-
Solubilization: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure that all solid particles have dissolved. If necessary, gentle warming (to 37°C) or sonication can be employed, but caution should be exercised to avoid compound degradation.
-
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and batch number.
-
Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 3.2: Assessment of Aqueous Solubility and Stability
Rationale: Before conducting biological assays, it is crucial to understand the behavior of the compound in the final aqueous environment (e.g., cell culture media, phosphate-buffered saline). The final concentration of DMSO should be kept to a minimum, typically below 0.5% (v/v), to prevent solvent-induced artifacts in cellular assays. This protocol helps determine the maximum soluble concentration of the compound in your assay buffer.
Materials:
-
10 mM primary stock solution of the compound in DMSO
-
Assay buffer (e.g., PBS, pH 7.4, or complete cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering
-
Incubator set to the assay temperature (e.g., 37°C)
Procedure:
-
Serial Dilution: Prepare a series of dilutions of your compound in the assay buffer. For example, to test concentrations from 100 µM down to 1 µM, you can perform a 2-fold serial dilution from your 10 mM stock. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Incubation: Incubate the plate at the intended assay temperature (e.g., 37°C) for a period relevant to your assay duration (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Instrumental Analysis (Optional but Recommended): Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the buffer-only control can indicate the formation of precipitates.
-
Determination of Maximum Soluble Concentration: The highest concentration that remains clear both visually and instrumentally is considered the working upper limit for your biological assays.
Hypothetical Application: In Vitro Anticancer Assay
Many pyrazolo[3,4-d]pyrimidine derivatives are investigated for their potential as anticancer agents, often as kinase inhibitors.[1][5][10] The following diagram illustrates a typical workflow for evaluating our compound in a cell-based viability assay.
Caption: Workflow for an in vitro cell viability assay.
Troubleshooting and Best Practices
-
Compound Precipitation: If precipitation is observed in the assay plate, lower the highest concentration tested or consider using a formulation aid like a non-ionic surfactant (e.g., Tween® 80) or co-solvent, after validating their compatibility with the assay.
-
Inconsistent Results: This can often be traced back to improper compound handling. Always ensure the stock solution is completely thawed and vortexed before making dilutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the primary stock.
-
Solvent Toxicity: Always include a "vehicle control" in your assays, which consists of cells treated with the same final concentration of DMSO (or other solvent) as the compound-treated cells. This allows you to differentiate between compound-specific effects and solvent-induced artifacts.
Conclusion
The successful use of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in biological assays is critically dependent on a well-defined and validated formulation strategy. By understanding its physicochemical properties, particularly its limited aqueous solubility, and by employing systematic protocols for stock solution preparation and stability assessment, researchers can ensure the generation of high-quality, reproducible data. The guidelines presented here provide a robust framework for the formulation of this and other challenging pyrazolo[3,4-d]pyrimidine derivatives, thereby accelerating the drug discovery process.
References
-
Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. Pest Manag Sci. 2021 Jul;77(7):3529-3537. Available from: [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. J App Pharm Sci. 2017; 7(05): 173-180. Available from: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. 2017 Jun 26. Available from: [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Acta Pol Pharm. 2020 Jan;77(1):71-81. Available from: [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Eur J Med Chem. 2021 Jun 1;219:113437. Available from: [Link]
-
PubChem. 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. Available from: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Adv. 2024 Mar 14;14(13):9175-9192. Available from: [Link]
-
PubChem. 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-, monosodium salt. Available from: [Link]
-
Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Biochem Pharmacol. 2026 Jan 5:117674. Available from: [Link]
-
Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. SciSpace. Available from: [Link]
-
Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Int J Mol Sci. 2022 Dec 29;24(1):543. Available from: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Mol Pharm. 2018 Jan 2;15(1):257-264. Available from: [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. RSC Adv. 2022 Nov 16;12(50):32393-32414. Available from: [Link]
-
PubChem. (3,6-
ngcontent-ng-c780544980="" class="ng-star-inserted">2H_2)-1,2-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Available from: [Link] -
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. 2021, 2021(4), M1294. Available from: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. 2018 Jan 29. Available from: [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. 2025 Dec 31. Available from: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals (Basel). 2023 Jul 19;16(7):1018. Available from: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. 2025 Oct 15. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. researchgate.net [researchgate.net]
- 8. bldpharm.com [bldpharm.com]
- 9. 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-methyl- (9CI) [myskinrecipes.com]
- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This document provides a series of troubleshooting strategies and frequently asked questions to facilitate the successful formulation and application of this compound in your research.
Introduction to the Challenge
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds with significant interest in medicinal chemistry, often exhibiting poor aqueous solubility that can hinder their biological assessment and therapeutic development.[1][2] 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, while readily soluble in organic solvents like DMSO, often presents solubility challenges in aqueous media, impacting bioavailability and experimental reproducibility.[2] This guide will walk you through systematic approaches to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of poor solubility for this compound?
A1: You may observe the following:
-
Precipitation: The compound precipitates out of solution upon addition to aqueous buffers.
-
Cloudiness: The solution appears cloudy or hazy, indicating the presence of undissolved particles.
-
Inconsistent Results: You may see high variability in your experimental data, which can be a hallmark of inconsistent compound concentration.
-
Low Bioavailability: In vivo studies may show low or variable drug exposure after administration.
Q2: What are the key physicochemical properties of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one that influence its solubility?
A2: The solubility is primarily governed by its chemical structure. Key predicted properties include:
-
pKa: A predicted pKa of 9.17 suggests the compound is a weak base. This is a critical piece of information, as it indicates that the compound's solubility will be pH-dependent.
Q3: Is it acceptable to use DMSO to dissolve the compound for in vitro assays?
A3: While DMSO is a common solvent for initial stock solutions, it's crucial to be aware of its potential effects on biological systems. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid off-target effects. When diluting a DMSO stock into an aqueous buffer, the compound may still precipitate if its aqueous solubility is exceeded. This guide provides methods to improve aqueous solubility and reduce reliance on high concentrations of organic co-solvents.
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed protocols to systematically address the solubility of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
pH Modification
Given the predicted pKa of 9.17, altering the pH of your aqueous solution is the most direct method to explore for improving solubility. As a weak base, the compound will become more protonated and thus more soluble in acidic conditions.
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).
-
Add excess compound: To a small, known volume of each buffer, add an excess amount of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Equilibrate: Tightly seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Plot the results: Plot the measured solubility against the pH of the buffers to determine the optimal pH range for your experiments.
Expected Outcome: You should observe a significant increase in solubility at pH values below the pKa of 9.17.
Co-solvent Systems
The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds.[4]
-
Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Prepare co-solvent mixtures: Create a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).
-
Determine solubility: Following the same procedure as the pH-dependent solubility assessment (steps 2-5), determine the solubility of your compound in each co-solvent mixture.
-
Analyze the data: Plot solubility as a function of the co-solvent concentration.
Data Presentation: Expected Solubility in Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Expected Solubility (µg/mL) |
| Ethanol | 10 | (Enter experimental value) |
| 20 | (Enter experimental value) | |
| 30 | (Enter experimental value) | |
| Propylene Glycol | 10 | (Enter experimental value) |
| 20 | (Enter experimental value) | |
| 30 | (Enter experimental value) | |
| PEG 400 | 10 | (Enter experimental value) |
| 20 | (Enter experimental value) | |
| 30 | (Enter experimental value) |
Causality: Co-solvents work by reducing the polarity of the aqueous environment, which decreases the energy required to solvate a non-polar molecule.
Amorphous Solid Dispersions
Converting the crystalline form of a drug to an amorphous state within a hydrophilic polymer matrix can dramatically improve its apparent solubility and dissolution rate.[5][6]
-
Select a polymer: Common hydrophilic polymers for solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).
-
Dissolve compound and polymer: Dissolve both 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and the chosen polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the drug and polymer on the flask.
-
Further drying: Dry the resulting solid film under high vacuum for 24 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask and characterize it using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
Dissolution testing: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug in your desired aqueous medium.
Visualization: Amorphous Solid Dispersion Workflow
Caption: Workflow for preparing and evaluating an amorphous solid dispersion.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.
-
Molar ratio: Determine the molar ratio of the drug to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Kneading: In a mortar, mix the drug and cyclodextrin. Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Characterization and dissolution: Characterize the complex and perform dissolution studies as described for solid dispersions.
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Schematic of drug encapsulation within a cyclodextrin host molecule.
Liposomal Encapsulation
For highly lipophilic compounds, encapsulation within the lipid bilayer of liposomes can be an effective strategy for parenteral delivery.[8][9]
-
Lipid selection: Choose a lipid composition (e.g., a mixture of a phospholipid like DSPC and cholesterol).
-
Film formation: Dissolve the lipids and 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in an organic solvent (e.g., chloroform) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Drying: Dry the film under vacuum to remove residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size reduction: To obtain smaller, unilamellar vesicles, the liposome suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Characterization: Determine the particle size, zeta potential, and encapsulation efficiency of the liposomes.[10]
Conclusion
Improving the solubility of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a critical step in advancing its research and development. By systematically applying the troubleshooting strategies outlined in this guide, from simple pH adjustments to more complex formulation techniques like solid dispersions and liposomal encapsulation, researchers can overcome solubility hurdles and obtain reliable and reproducible data.
References
- Bala, R., Madaan, R., & Arora, S. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of PharmaSciTech.
- Bhalani, D. V., & Inamdar, N. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
- Quintela, J. M., Peinador, C., González, L., Devesa, I., Ferrándiz, M. L., Alcaraz, M. J., & Riguera, R. (2003). 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. Bioorganic & Medicinal Chemistry, 11(5), 863–868.
- Musumeci, F., Sanna, M., Schenone, S., Brullo, C., Botta, L., Fallacara, A. L., ... & Radi, M. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of medicinal chemistry, 60(14), 6305-6320.
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 21, 2026, from [Link]
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1-16.
- Patel, M., & Tekade, R. K. (2021). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 1-10.
- Jaskirat, K., Aggarwal, G., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155.
- Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 100-105.
- Butreddy, A., & Komanduri, R. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 13(8), 1143.
-
PubChem. (n.d.). 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. Retrieved January 21, 2026, from [Link]
- Sturm, B., & Poklar Ulrih, N. (2021). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. protocols.io.
-
solubility enhancement -by pH change & complexation. (n.d.). SlideShare. Retrieved January 21, 2026, from [Link]
- Zhang, Y., Wang, Y., Wu, J., & Wang, J. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311.
- Reszka, P., & Mielczarek, L. (2019). Liposome formulations of hydrophobic drugs. Methods in enzymology, 628, 335-351.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Van den Mooter, G. (2012). The use of amorphous solid dispersions: A formulation strategy to overcome poor solubility and dissolution rate. Drug discovery today: technologies, 9(2), e79-e85.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Sravani, G., & Rao, B. G. (2021). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 22(5), 183.
- Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water solubility enhancement of pyrazolo [3, 4-d] pyrimidine derivatives via miniaturized polymer-drug microarrays. ACS medicinal chemistry letters, 9(4), 359-363.
- Singh, A., & Van den Mooter, G. (2016). Solid dispersion: A strategy for solubility enhancement.
- Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Tafreshi, S. H. (2022, April 15). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes? ResearchGate. Retrieved January 21, 2026, from [Link]
- Ramette, R. W. (1983). A Simple Method for Determination of Solubility in the First-Year Laboratory.
- Nehm, S. J., & Rodríguez-Hornedo, N. (2018). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Crystal growth & design, 18(5), 3120-3136.
- Fenyvesi, É., & Szente, L. (2010). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. In Cyclodextrins (pp. 141-158). Royal Society of Chemistry.
- El-Damasy, A. K., Lee, J. A., & Park, J. E. (2021). Discovery of new 1H-pyrazolo [3, 4-d] pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific reports, 11(1), 1-15.
- Argade, P. S., Magar, D. D., & Saudagar, R. B. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Ostro, M. J., & Cullis, P. R. (1989). Use of liposomes as injectable drug delivery systems. American journal of hospital pharmacy, 46(8), 1576-1587.
-
Ibrahim, D. A., El-Wahab, A. E. A., & Hassan, A. S. (2021). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO [3, 4-D] PYRIMIDINE AND PYRAZOLO [4, 3-E][4][11][12] TRIAZOLO [1, 5-C] PYRIMIDINE DERIVATIVES TARG. Acta Poloniae Pharmaceutica, 78(1), 29-41.
- Kumar, S., & Singh, A. (2007). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Asian Journal of Pharmaceutics (AJP), 1(1).
-
Sturm, B., & Poklar Ulrih, N. (2023, January 12). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. Retrieved January 21, 2026, from [Link]
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | C7H8N4O3 | CID 157537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.umh.es [dspace.umh.es]
Technical Support Center: Synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , a key heterocyclic scaffold in medicinal chemistry.
Introduction: The Challenge of Regioselectivity
The synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during alkylation. The precursor, 6-methyl-1H,5H-pyrazolo[3,4-d]pyrimidin-4-one, is an ambident nucleophile with multiple reactive sites—specifically the N1 and N5 nitrogens of the heterocyclic core and the exocyclic oxygen of the carbonyl group. The choice of methylating agent, base, and solvent system critically dictates the reaction's outcome, often leading to a mixture of isomeric impurities that can be difficult to separate and identify.
This guide provides a systematic approach to diagnosing and resolving these synthetic issues, ensuring higher yields and purity for your target compound.
General Synthetic Pathway
A common and effective route to the target molecule begins with the cyclization of an appropriately substituted aminopyrazole, followed by a crucial methylation step. The general workflow is outlined below.
Caption: General synthesis of the target compound.
Troubleshooting Guide: Impurity Profiling and Resolution
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product is a mixture of isomers that are difficult to separate. How can I identify them and improve the regioselectivity of the methylation?
Answer: This is the most common issue in this synthesis. The methylation of 6-methyl-1H,5H-pyrazolo[3,4-d]pyrimidin-4-one can occur at three primary locations: N1, N5, and O4, leading to at least three potential byproducts alongside your target molecule.
Understanding the Side Reactions:
The reaction of the pyrazolopyrimidinone anion with an electrophilic methyl source (like iodomethane) can lead to different products depending on which nucleophilic atom attacks.[1][2]
Caption: Potential methylation pathways and resulting impurities.
Identification and Characterization:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to resolve the different isomers. A C18 column with a gradient of acetonitrile in water (with 0.1% formic acid or TFA) is a good starting point. The O-methylated isomer is typically less polar and will elute first, while the N-methylated isomers will have different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the N-CH₃ and C-CH₃ protons will be distinct for each isomer. The desired N1-methyl group will appear as a singlet, typically around 3.8-4.0 ppm, while an N5-methyl group would likely be in a slightly different region.
-
Nuclear Overhauser Effect (NOE): This is the definitive technique to confirm regiochemistry. For the desired 1,6-dimethyl product, irradiation of the N1-methyl protons should show an NOE correlation to the C7a-H proton on the pyrazole ring. For the undesired 5,6-dimethyl isomer, the N5-methyl protons would show an NOE to the C4-methylene protons if a suitable proton were nearby, but more likely to the C6-methyl group.
-
-
Mass Spectrometry (MS): All N- and O-methylated isomers will have the same mass. However, LC-MS is invaluable for tracking the formation of each isomer during reaction monitoring. Over-methylated products will have a higher mass.
Improving Regioselectivity:
The N1/N5 methylation ratio is highly dependent on reaction conditions. Generally, N1-alkylation is sterically more accessible.[3]
| Parameter | Condition Favoring N1-Methylation (Desired) | Condition Favoring N5/O-Methylation (Undesired) | Rationale |
| Base | Weak, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | Strong, bulky base (e.g., NaH, KHMDS) | Weaker bases generate a lower concentration of the anion, favoring attack at the more sterically accessible N1 position. Strong bases can lead to the formation of a dianion or increase the nucleophilicity of the N5 position. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Polar protic (e.g., Ethanol) or nonpolar (e.g., Toluene) | Polar aprotic solvents effectively solvate the cation of the base, leaving a "naked" anion that reacts based on intrinsic nucleophilicity and sterics. |
| Methylating Agent | Less reactive agents (e.g., Dimethyl sulfate) | Highly reactive agents (e.g., Methyl iodide, "Magic Methyl")[2] | Milder reagents can provide better kinetic control, favoring the thermodynamically more stable or kinetically preferred product. |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures (e.g., >80 °C) | Lower temperatures favor kinetic control, which often prefers the less hindered N1 position. |
Recommended Protocol for Selective N1-Methylation:
-
Suspend 6-methyl-1H,5H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide (MeI, 1.1 eq) dropwise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS to track the consumption of starting material and the ratio of N1/N5 isomers.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Q2: My reaction yield is consistently low, even after accounting for isomeric impurities.
Answer: Low yields can stem from several factors beyond regioselectivity. A systematic approach is best for troubleshooting.[4]
Caption: A logical workflow for troubleshooting low reaction yields.
Key Areas to Investigate:
-
Purity of Reagents and Solvents:
-
Starting Material: Ensure the precursor, 6-methyl-1H,5H-pyrazolo[3,4-d]pyrimidin-4-one, is pure and dry. Impurities can inhibit the reaction.
-
Solvents: Use anhydrous solvents, especially for reactions involving strong bases like NaH. Water can quench the base and hydrolyze the methylating agent.
-
Methylating Agent: Methyl iodide can degrade over time, releasing iodine (visible as a brown/purple color). Use a fresh bottle or pass it through a plug of basic alumina before use.
-
-
Reaction Conditions:
-
Inefficient Deprotonation: If using a heterogeneous base like K₂CO₃, ensure vigorous stirring to maximize surface area and reaction rate.
-
Atmosphere: While not strictly necessary for all methylations, performing the reaction under an inert atmosphere (Nitrogen or Argon) prevents side reactions caused by oxygen or atmospheric moisture, especially when using highly reactive bases.[4]
-
-
Workup and Purification:
-
Aqueous Solubility: Pyrazolopyrimidinones can have some water solubility. When quenching the reaction, saturate the aqueous layer with sodium chloride (brine) to minimize product loss during the extraction phase.
-
Silica Gel Instability: The slightly acidic nature of silica gel can sometimes cause degradation of N-heterocyclic compounds. If you suspect this, you can either neutralize the silica gel by pre-treating it with a triethylamine/hexane solution or use an alternative stationary phase like neutral alumina.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to monitor the reaction progress? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual check for the consumption of starting material and the appearance of new products. LC-MS gives more definitive information, providing the retention times and mass-to-charge ratios for the starting material, desired product, and any isomeric or over-methylated byproducts.
Q: My purified product is a sticky solid or oil. How can I induce crystallization? A: This is often due to residual solvent or minor impurities.
-
High Vacuum: Dry the sample under high vacuum for several hours, possibly with gentle heating (if the compound is stable).
-
Solvent Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexane, or a mixture). Stir or sonicate the mixture, then filter to collect the purified, solid product.
-
Recrystallization: Experiment with various solvent systems. A good starting point is dissolving the compound in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then slowly adding a non-polar anti-solvent (like hexanes or water) until turbidity persists. Allow it to cool slowly. Seeding with a previously obtained crystal can also initiate crystallization.
Q: How should I store the final compound and its precursors? A: 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is generally a stable solid. Store it in a well-sealed vial at room temperature, protected from light and moisture. The precursor, 6-methyl-1H,5H-pyrazolo[3,4-d]pyrimidin-4-one, should also be stored in a dry, dark place. Methylating agents like methyl iodide are volatile and light-sensitive and should be stored in a refrigerator in an amber bottle.
References
-
Jadhav, G. R., et al. (2017). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 7(5), 163-169. [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19681. [Link]
-
Akella, V., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 127, 102-116. [Link]
-
El-Maksoud, A., et al. (2019). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 11(5), 1-11. [Link]
-
Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from Science topic website. [Link]
-
Ibrahim, D. A., et al. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][5][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 77(1), 69-80. [Link]
-
Hoover, D. B., et al. (2011). Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Organic Process Research & Development, 15(4), 832-838. [Link]
-
Besada, A., et al. (2004). 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. Bioorganic & Medicinal Chemistry Letters, 14(18), 4731-4734. [Link]
-
Ahmed, K. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7249. [Link]
-
Sisko, J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. [Link]
-
Britannica. (2026). Methylation. Retrieved from Britannica website. [Link]
-
Ahmed, K. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3311. [Link]
-
Boyer Research. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. [Link]
-
BYJU'S. (n.d.). Electrophilic Methylation. Retrieved from BYJU'S website. [Link]
-
Shultz, M. D. (2013). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Bioorganic & Medicinal Chemistry Letters, 23(21), 5949-5955. [Link]
-
Wikipedia. (n.d.). Methylation. Retrieved from Wikipedia website. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Methylation - Wikipedia [en.wikipedia.org]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,6-DIMETHYL-1,5-DIHYDRO-4H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE|BLD Pharm [bldpharm.com]
Technical Support Center: Optimization of Kinase Assays for Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the optimization of kinase assays involving pyrazolo[3,4-d]pyrimidine inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this important class of kinase inhibitors. As a privileged scaffold in kinase inhibitor design, pyrazolo[3,4-d]pyrimidines offer immense potential, but their successful characterization hinges on robust and well-optimized assay conditions.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered when setting up kinase assays for pyrazolo[3,4-d]pyrimidine compounds.
Q1: My pyrazolo[3,4-d]pyrimidine compound has poor aqueous solubility. How can I get reliable data in my kinase assay?
A1: This is a well-documented challenge with the pyrazolo[3,4-d]pyrimidine scaffold.[3][4][5] Poor solubility can lead to compound precipitation in your assay, resulting in artificially low potency values and high data variability. Here’s a systematic approach to address this:
-
Solvent Choice and Concentration: Dimethyl sulfoxide (DMSO) is the most common solvent for these compounds.[6] Prepare high-concentration stock solutions in 100% DMSO (e.g., 10-50 mM). When preparing your serial dilutions for the IC50 curve, it is best practice to perform the dilutions in 100% DMSO to maintain compound solubility.[7] Subsequently, a small volume of each DMSO dilution is added to the assay buffer, ensuring the final DMSO concentration is kept constant across all wells (including controls) and is at a level that does not significantly affect enzyme activity (typically ≤ 1-2%).[7]
-
Determine Maximum Tolerated DMSO Concentration: Before running your inhibitor assays, you must determine the highest concentration of DMSO your kinase can tolerate without its activity being affected. Run a kinase activity assay with varying concentrations of DMSO (e.g., 0.1% to 10%). Some kinases can be stimulated or inhibited by DMSO.[8][9][10][11] For example, DMSO has been shown to stimulate the activity of some tyrosine protein kinases.[8]
-
Consider Formulation Strategies: For compounds with persistent solubility issues, formulation approaches such as creating amorphous solid dispersions with polymers can enhance apparent water solubility.[5] While more common for in vivo studies, this can be adapted for challenging in vitro assays. Prodrug strategies that append a solubilizing group to the pyrazolo[3,4-d]pyrimidine core have also been successfully employed to improve aqueous solubility.[3]
Q2: What is the optimal ATP concentration to use in my kinase assay?
A2: The choice of ATP concentration is a critical decision that directly impacts your IC50 values for ATP-competitive inhibitors like pyrazolo[3,4-d]pyrimidines.[12][13] There are two primary approaches:
-
Assaying at the Km for ATP: This is the most common approach for biochemical assays.[14] The Michaelis constant (Km) for ATP is the concentration at which the kinase operates at half its maximum velocity. For a purely ATP-competitive inhibitor, the IC50 value at an ATP concentration equal to the Km is approximately twice the inhibitor's binding affinity (Ki), according to the Cheng-Prusoff equation (IC50 = Ki + Ki/Km×[ATP]).[12][13] This allows for a more direct comparison of inhibitor potencies across different kinases.[12]
-
Assaying at Physiological ATP Concentrations: Cellular ATP concentrations are typically in the millimolar range (1-5 mM), which is often significantly higher than the Km of most kinases.[15] Performing assays at high ATP concentrations (e.g., 1 mM) can provide a more biologically relevant IC50 value, but it will be higher than the IC50 obtained at the Km for ATP.[12][16] This is because more ATP is present to compete with the inhibitor for the kinase's active site.
Recommendation: For initial inhibitor characterization and structure-activity relationship (SAR) studies, determining the IC50 at the Km for ATP is recommended. For later-stage compounds, assessing potency at physiological ATP concentrations is crucial to better predict cellular activity.[16]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High variability in IC50 values between experiments.
-
Underlying Cause: This often points to issues with compound solubility, inconsistent assay setup, or unstable reagents.
-
Troubleshooting Steps:
-
Verify Compound Solubility: Visually inspect your highest compound concentrations in the assay buffer under a microscope for any signs of precipitation. If precipitation is observed, you may need to lower the starting concentration of your dilution series or explore the solubility enhancement strategies mentioned in FAQ 1.
-
Standardize Reagent Preparation: Prepare fresh assay buffers for each experiment. Ensure that the DTT in your kinase buffer is fresh, as it can oxidize over time.[17] Aliquot and freeze your kinase and substrate to avoid repeated freeze-thaw cycles.
-
Control for Substrate Depletion: For robust kinetics, it is generally recommended to keep substrate conversion below 10-20%.[18] If your reaction proceeds too quickly, you may not be measuring the true initial velocity. You can reduce the reaction time or the enzyme concentration to stay within the linear range of the assay.
-
Plate Uniformity: Ensure consistent mixing in all wells and check for any edge effects on your microplates.
-
Issue 2: My inhibitor shows high potency in the biochemical assay but is much weaker in cell-based assays.
-
Underlying Cause: This is a common and expected discrepancy. Several factors contribute to this shift in potency:
-
High Intracellular ATP: As discussed in FAQ 2, the high concentration of ATP in cells (mM range) will compete with your ATP-competitive pyrazolo[3,4-d]pyrimidine inhibitor, leading to a higher apparent IC50.[15]
-
Cellular Permeability: The compound may have poor membrane permeability and not reach its intracellular target in sufficient concentrations.
-
Efflux Pumps: Your compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Protein Binding: The compound may bind to other cellular proteins, reducing the free concentration available to inhibit the target kinase.
-
-
Troubleshooting and Next Steps:
-
Assess Cellular Target Engagement: Use techniques like NanoBRET™ to confirm that your compound is binding to the target kinase within intact cells.[12]
-
Evaluate Cellular ATP Levels: Be aware of the ATP levels in your specific cell line, as this will influence inhibitor potency.
-
Structure-Activity Relationship (SAR) Analysis: Investigate how modifications to the pyrazolo[3,4-d]pyrimidine scaffold affect both biochemical potency and cellular activity to identify chemical features that improve cell permeability.[19] It is important to note that potent biochemical activity does not always translate to effective antiproliferative activity in cell lines.[1]
-
Issue 3: My "no inhibitor" (DMSO only) control shows lower kinase activity than expected.
-
Underlying Cause: The final DMSO concentration in your assay may be inhibiting the kinase.
-
Troubleshooting Steps:
-
Perform a DMSO Tolerance Test: As detailed in FAQ 1, run a dose-response curve with DMSO alone to determine the concentration at which it begins to inhibit your specific kinase.
-
Maintain Constant DMSO Concentration: Ensure that the final concentration of DMSO is identical in all wells of your assay plate (including positive and negative controls).[7] This is achieved by preparing serial dilutions of your inhibitor in 100% DMSO and then adding the same small volume of each dilution to the assay wells.[7]
-
Part 3: Key Experimental Protocols
Here are detailed protocols for essential experiments in the characterization of pyrazolo[3,4-d]pyrimidine inhibitors.
Protocol 1: Determination of the Apparent ATP Km
Rationale: Before you can determine the IC50 of your inhibitor at the Km of ATP, you must first experimentally determine this value for your specific kinase and substrate pair under your assay conditions.
Materials:
-
Purified Kinase
-
Kinase Substrate (peptide or protein)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[17]
-
ATP stock solution
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a range of ATP concentrations: Create a serial dilution of ATP in kinase buffer. A typical range would be from 1 mM down to low µM concentrations, spanning both above and below the expected Km.
-
Set up the kinase reaction: In a microplate, combine the kinase and substrate at fixed concentrations.
-
Initiate the reaction: Add the various concentrations of ATP to the wells to start the kinase reaction.
-
Incubate: Allow the reaction to proceed for a predetermined time, ensuring the reaction is in the linear range (less than 20% substrate consumption).
-
Stop the reaction and detect ADP: Stop the reaction according to your assay kit's instructions and measure the amount of ADP produced. This is often done by adding a reagent that converts the remaining ATP to a detectable signal (e.g., luminescence).[20] The amount of ADP produced is inversely proportional to the remaining ATP.
-
Data Analysis:
-
Convert the signal (e.g., luminescence) to the rate of reaction (e.g., pmol ADP/min).
-
Plot the reaction rate (v) against the ATP concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km.
-
Protocol 2: IC50 Determination for a Pyrazolo[3,4-d]pyrimidine Inhibitor
Rationale: This protocol determines the concentration of your inhibitor required to reduce the kinase activity by 50%.
Materials:
-
Purified Kinase
-
Kinase Substrate
-
Kinase Assay Buffer
-
ATP (at the predetermined Km concentration)
-
Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (in 100% DMSO)
-
ADP detection reagent
-
Microplate reader
Procedure:
-
Prepare inhibitor dilutions: Create a 10-point serial dilution of your inhibitor in 100% DMSO.[21][22] A 1:3 dilution series is common. Also, prepare a "no inhibitor" control containing only DMSO.
-
Set up the assay plate:
-
Add a small, fixed volume (e.g., 1 µL) of each inhibitor dilution (and the DMSO control) to the appropriate wells of a microplate. This will result in a final DMSO concentration that is constant across all wells.
-
Add the kinase in assay buffer to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate the kinase reaction: Add a mixture of the substrate and ATP (at the Km concentration) to each well.
-
Incubate: Allow the reaction to proceed at the optimal temperature and for the predetermined time to ensure linear kinetics.
-
Detect kinase activity: Stop the reaction and measure the amount of ADP produced using your detection reagent.
-
Data Analysis:
-
Normalize the data: Set the activity of the "no inhibitor" (DMSO only) control as 100% and a "no enzyme" control as 0%.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software to determine the IC50 value.
-
Part 4: Data Presentation and Visualization
Clear presentation of your data is crucial for accurate interpretation and decision-making.
Table 1: Example Data Summary for a Pyrazolo[3,4-d]pyrimidine Inhibitor
| Kinase Target | Apparent ATP Km (µM) | Inhibitor IC50 (nM) @ ATP Km | Inhibitor IC50 (nM) @ 1 mM ATP |
| Kinase A | 15 | 25 | 850 |
| Kinase B | 150 | 40 | 310 |
| Kinase C | >10,000 | >10,000 | >10,000 |
This table allows for a quick comparison of inhibitor potency and selectivity under different ATP conditions.
Visualizing Key Concepts
Diagrams can clarify complex experimental workflows and biological concepts.
Caption: Mechanism of pyrazolo[3,4-d]pyrimidine ATP-competitive inhibition.
Caption: Troubleshooting workflow for high IC50 variability.
References
- Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.
- Eastwood, M. D., & Chodera, J. D. (2012).
-
Manetti, F., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 931–935. [Link]
-
Sheth, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(10), 1637–1651. [Link]
-
El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14755–14774. [Link]
-
Grote, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]
-
Sheth, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Varghese, R. S., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 22(11), 5532. [Link]
-
ResearchGate. (n.d.). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate. [Link]
-
Shapiro, A. B. (2019). How to measure Km for ATP with Kinase Glo Plus? ResearchGate. [Link]
-
Kiss, Z. (1991). The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1094(2), 207-214. [Link]
-
ResearchGate. (n.d.). DMSO inhibits MAP kinase activation. ResearchGate. [Link]
-
Shapiro, A. B. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate. [Link]
-
Wu, G., et al. (2003). Determining Appropriate Substrate Conversion for Enzymatic Assays in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 694–700. [Link]
-
Graves, J. F., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Sanna, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488–494. [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Kinase Logistics Europe. [Link]
-
Sugiyama, N., et al. (2015). Kinase-interacting substrate screening is a novel method to identify kinase substrates. Journal of Cell Biology, 209(6), 893–906. [Link]
-
Denic, V., & Yu, H. (2023). In vitro kinase assay. protocols.io. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1084–1093. [Link]
-
Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 408(3), 297–312. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Le, T. K., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(11), 3326. [Link]
-
Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry, 51(5), 1252–1259. [Link]
-
ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Semantic Scholar. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425–430. [Link]
-
Brullo, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 988. [Link]
-
Ghorab, M. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6598. [Link]
-
El-Gamal, M. I., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 406. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | MDPI [mdpi.com]
- 10. The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 18. Determining appropriate substrate conversion for enzymatic assays in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the common challenge of poor bioavailability with this important class of compounds. My aim is to provide not just protocols, but the scientific reasoning behind them, to empower you to make informed decisions in your experiments.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] However, the planar, aromatic nature of this core often leads to poor aqueous solubility, which is a primary driver of low oral bioavailability.[1][3][4][5] This guide will walk you through strategies to diagnose and overcome this critical hurdle.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and issues encountered when working with pyrazolo[3,4-d]pyrimidine inhibitors.
Q1: My pyrazolo[3,4-d]pyrimidine inhibitor shows excellent potency in enzymatic assays but has low activity and high variability in cell-based assays. Why is this happening?
A1: This is a classic hallmark of poor aqueous solubility. While the compound may be soluble in the DMSO stock solution, it likely precipitates upon dilution into the aqueous cell culture medium. This leads to an unknown and variable concentration of the compound in the assay, resulting in inconsistent and lower-than-expected activity.
Troubleshooting Steps:
-
Visual Inspection: After adding your compound to the cell culture medium, visually inspect the wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Solubility Assessment: Perform a simple kinetic solubility assay in your final assay buffer to determine the maximum soluble concentration of your compound.
-
Optimize Co-solvent Concentration: While minimizing DMSO is crucial (typically <0.5% to avoid solvent-induced artifacts), ensure the final concentration is sufficient to maintain solubility. You may need to perform a vehicle toxicity study to determine the maximum tolerable DMSO concentration for your specific cell line.
Q2: What are the primary strategies I should consider to improve the bioavailability of my pyrazolo[3,4-d]pyrimidine inhibitor?
A2: There are two main avenues to explore, which can also be used in combination:
-
Medicinal Chemistry Approaches:
-
Prodrugs: Chemically modifying the inhibitor to include a solubilizing moiety that is cleaved in vivo to release the active drug.[1]
-
Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution rate.
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create a higher-energy, more soluble amorphous form.[6]
-
Lipid-Based Formulations (Nanoparticles/Liposomes): Encapsulating the drug in lipid-based carriers to improve solubility and alter its pharmacokinetic profile.[3][4]
-
Q3: How do I choose the best strategy for my specific compound?
A3: The optimal strategy depends on the physicochemical properties of your compound, the desired therapeutic application, and the resources available. The following decision tree can guide your selection process:
Caption: A generalized workflow for the development of an oral formulation for a poorly soluble compound.
References
-
Fallacara, A. L., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 927-931. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 193-197. [Link]
-
Vignaroli, G., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21509. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 193-197. [Link]
-
Mancini, A., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21509. [Link]
-
Shah, N., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods, 12(15), 2899. [Link]
-
Di Ciaula, A., et al. (2021). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Cancers, 13(16), 4082. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ResearchGate. [Link]
-
Fallacara, A. L., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
-
Mancini, A., et al. (2017). Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line. Bioorganic & Medicinal Chemistry Letters, 27(14), 3196-3200. [Link]
-
Patil, A. S. (2022, January 19). Preparation of solid dispersion by a solvent evaporation method. YouTube. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Al-Ghananeem, A. M., et al. (2021). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Pharmaceutics, 13(9), 1345. [Link]
-
Vignaroli, G., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. ResearchGate. [Link]
-
Al-Hossaini, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5021. [Link]
-
Kumar, S., et al. (2013). SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 727-734. [Link]
-
Tran, P., et al. (2019). Methods for the preparation of amorphous solid dispersions – A comparative study. Expert Opinion on Drug Delivery, 16(7), 713-731. [Link]
-
Anastassiadis, T., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 278(22), 4229-4238. [Link]
-
Crew, M., et al. (2021). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Drug Development and Delivery. [Link]
-
Thanki, K., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055. [Link]
-
Ambadapadi, S., et al. (2023). Selected kinase inhibitors used to establish the pseudo-score threshold. ResearchGate. [Link]
-
Maddox, S., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(3), 241-244. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma [mdpi.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pyrazolo[3,4-d]pyrimidine Solubility via Prodrug Strategies
This technical guide is designed for researchers, scientists, and drug development professionals who are leveraging prodrug strategies to overcome the inherent low aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to facilitate successful experimental outcomes.
Introduction: The Solubility Challenge with Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous potent kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2][3] This heterocyclic system is an isostere of adenine and can effectively mimic it in the ATP-binding sites of various kinases.[2][4] Despite their promising biological activity, many pyrazolo[3,4-d]pyrimidine derivatives are plagued by poor aqueous solubility, which can severely limit their bioavailability, hinder in vitro assay performance, and complicate in vivo administration.[1][4][5]
A well-established and effective method to address this challenge is the prodrug approach.[5][6] This strategy involves the chemical modification of the active parent drug to introduce a water-soluble promoiety. This promoiety is designed to be cleaved in vivo, typically by enzymatic hydrolysis, to release the active drug at the target site. This guide will focus on the practical aspects of designing, synthesizing, and evaluating such prodrugs.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine prodrugs.
Synthesis & Purification
Question 1: My prodrug synthesis is yielding a complex mixture of products, and the desired product is in low yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and complex reaction mixtures in the synthesis of pyrazolo[3,4-d]pyrimidine prodrugs often stem from several factors. A common synthetic route involves the formation of a carbamate linker between the parent drug and the solubilizing promoiety.[5]
-
Causality: The secondary amine at the C-4 position of the pyrazolo[3,4-d]pyrimidine core is a common attachment point due to its synthetic accessibility and importance for kinase binding.[5] However, other reactive sites on your parent molecule, such as other amines or hydroxyl groups, can compete in the reaction. Additionally, the reagents used, such as triphosgene for forming a chloroformate intermediate, are highly reactive and can lead to side reactions if not controlled properly.
-
Troubleshooting Steps:
-
Protecting Group Strategy: If your parent pyrazolo[3,4-d]pyrimidine has other nucleophilic groups, consider a protecting group strategy to selectively block these sites before reacting the C-4 amine.
-
Reaction Conditions:
-
Temperature Control: Reactions involving highly reactive intermediates like chloroformates should be carried out at low temperatures (e.g., 0 °C) to minimize side product formation.[5]
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the activating agent (e.g., triphosgene) can lead to undesired reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates by atmospheric moisture and oxygen.
-
-
Purification:
-
Chromatography: Flash column chromatography is often necessary to separate the desired prodrug from starting materials and byproducts. Experiment with different solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a triethylamine modifier) to achieve optimal separation.
-
Crystallization: If the prodrug is a solid, recrystallization can be an effective final purification step.
-
-
Question 2: I'm having difficulty confirming the structure of my synthesized prodrug. What analytical techniques are most effective?
Answer:
Unequivocal structural confirmation is critical. A combination of spectroscopic methods is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for confirming the presence of the promoiety and the linker. Look for new signals corresponding to the protons of the solubilizing group and the carbamate linker. The disappearance or shift of the N-H proton signal from the C-4 amine of the parent drug is a key indicator of successful modification.
-
¹³C NMR: This will show new carbon signals from the promoiety and the carbonyl of the carbamate linker.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals, especially for complex molecules.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the prodrug, which provides its elemental composition.
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching band for the carbamate group, typically in the range of 1700-1750 cm⁻¹.
Solubility & Stability Assessment
Question 3: My prodrug shows only a modest improvement in aqueous solubility. How can I enhance it further?
Answer:
The degree of solubility enhancement is directly related to the physicochemical properties of the chosen promoiety.
-
Causality: A modest improvement suggests that the appended promoiety is not sufficiently hydrophilic or that its properties are being masked by the overall lipophilicity of the molecule.
-
Strategies for Improvement:
-
Choice of Promoiety:
-
Ionizable Groups: Incorporate promoieties with ionizable groups, such as tertiary amines (e.g., N-methylpiperazine) or carboxylic acids.[5][6] These groups will be protonated or deprotonated at physiological pH, leading to a significant increase in aqueous solubility.
-
Polyethylene Glycol (PEG) Chains: Attaching short PEG chains can also improve solubility.
-
-
Salt Formation: If your promoiety contains a basic nitrogen, you can form a pharmaceutically acceptable salt (e.g., hydrochloride or mesylate salt), which will be significantly more water-soluble than the free base.
-
Multiple Promoieties: In some cases, it may be possible to attach more than one promoiety to the parent drug, provided this does not negatively impact its ability to be cleaved back to the active form.
-
Question 4: My prodrug is rapidly degrading in my aqueous stock solution. How can I improve its stability?
Answer:
Prodrug stability is a critical parameter. Instability in stock solutions can lead to inaccurate results in subsequent assays.
-
Causality: The carbamate linker, while designed to be cleaved in vivo, can be susceptible to chemical hydrolysis, especially at non-neutral pH or elevated temperatures.
-
Troubleshooting Steps:
-
pH of the Stock Solution: Prepare stock solutions in a buffer system that maintains a pH where the prodrug is most stable (often close to neutral pH). Avoid highly acidic or basic conditions.
-
Storage Conditions: Store stock solutions at low temperatures (-20 °C or -80 °C) to minimize degradation. Prepare fresh solutions for each experiment whenever possible.
-
Solvent: While the goal is aqueous solubility, for long-term storage, consider preparing a concentrated stock in an anhydrous organic solvent like DMSO and then diluting it into aqueous media immediately before use. However, be mindful of the final DMSO concentration in your assays.
-
Linker Modification: If chemical instability is a persistent issue, you may need to redesign the linker to be less susceptible to non-enzymatic hydrolysis while still allowing for enzymatic cleavage.
-
Biological Evaluation
Question 5: My prodrug is less active in cell-based assays than the parent drug, even after accounting for the expected delay in activation. What could be the reason?
Answer:
While a prodrug is expected to be less active or inactive before cleavage, significantly lower than expected activity can point to several issues.
-
Causality: The reduced activity could be due to inefficient cleavage of the prodrug back to the active parent drug within the cells, poor cell permeability of the prodrug, or inherent toxicity of the prodrug itself.
-
Investigative Steps:
-
Confirm Prodrug Cleavage:
-
In Vitro Hydrolysis Assay: Perform an in vitro hydrolysis assay using cell lysates, plasma, or specific esterases to confirm that the prodrug is being converted to the parent drug.[1][6] Monitor the disappearance of the prodrug and the appearance of the parent drug over time using LC-MS.
-
Intracellular Concentration: If possible, use LC-MS to measure the intracellular concentrations of both the prodrug and the released parent drug. This will directly tell you if the prodrug is entering the cells and being converted.
-
-
Assess Cell Permeability: Use a parallel artificial membrane permeability assay (PAMPA) to assess the passive permeability of the prodrug.[5][6] While the goal is increased water solubility, the prodrug must still be able to cross the cell membrane.
-
Cytotoxicity of the Promoiety: Test the cleaved promoiety alone for any cytotoxic effects. It is possible that the released side product has its own biological activity that is interfering with the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the rationale for choosing the C-4 secondary amine as the attachment point for the prodrug moiety?
The secondary amine at the C-4 position of the pyrazolo[3,4-d]pyrimidine core is often chosen for several strategic reasons.[5] Firstly, structure-activity relationship (SAR) studies have shown that this position is frequently involved in crucial hydrogen bonding interactions within the ATP-binding site of target kinases.[5] Modifying this position with a cleavable linker allows for the temporary masking of this interaction, rendering the prodrug inactive until it is cleaved. Secondly, from a synthetic standpoint, this secondary amine is a readily available and reactive handle for chemical modification.[5]
Q2: How do I choose the most appropriate solubilizing promoiety for my pyrazolo[3,4-d]pyrimidine derivative?
The ideal promoiety should possess the following characteristics:
-
High Water Solubility: It should impart a significant increase in the overall aqueous solubility of the prodrug.
-
Chemical Stability: It should be stable under storage conditions and in the gastrointestinal tract (for oral delivery).
-
Efficient Cleavage: It should be efficiently cleaved in vivo to release the active drug.
-
Low Toxicity: The promoiety and its cleavage byproducts should be non-toxic.
Commonly used promoieties include those containing ionizable amines (e.g., N-methylpiperazine, morpholine), phosphates, or amino acids. The choice will depend on the specific properties of your parent drug and the desired therapeutic application.
Q3: What are the key in vitro assays I should perform to characterize my new prodrug?
A standard panel of in vitro assays should include:
-
Aqueous Solubility: Determine the solubility in water and relevant buffers (e.g., phosphate-buffered saline, PBS).[1][5]
-
Chemical Stability: Assess the stability of the prodrug in various aqueous buffers at different pH values and temperatures.
-
Plasma/Serum Stability: Evaluate the rate of hydrolysis of the prodrug in human and other relevant species' plasma or serum to predict its in vivo half-life.[1][6]
-
Cellular Permeability: Use assays like PAMPA to predict passive diffusion across cell membranes.
-
In Vitro Efficacy: Test the prodrug in relevant cell-based assays (e.g., proliferation, apoptosis) alongside the parent drug to confirm that the prodrug can be converted to the active form and elicit the desired biological response.[1][5]
Q4: How does the prodrug approach affect the pharmacokinetic profile of the parent drug?
A successful prodrug strategy can significantly improve the pharmacokinetic profile of a poorly soluble parent drug.[1][5] By increasing aqueous solubility, the prodrug can be more readily absorbed and distributed in vivo. This can lead to higher plasma concentrations of the active drug and improved overall exposure, potentially allowing for lower or less frequent dosing. In vivo studies in animal models are necessary to fully characterize the pharmacokinetic benefits of a prodrug.[1]
Data Presentation & Experimental Protocols
Table 1: Example of Solubility Enhancement for a Pyrazolo[3,4-d]pyrimidine Prodrug
| Compound | Description | Aqueous Solubility (µg/mL) | Fold Improvement |
| Parent Drug | Pyrazolo[3,4-d]pyrimidine core | < 0.1 | - |
| Prodrug | Parent drug + N-methylpiperazinylethanol carbamate | > 50 | > 500 |
This is example data and actual results will vary.
Experimental Protocol: General Synthesis of a Carbamate-Linked Prodrug
This protocol describes a general two-step, one-pot procedure for synthesizing a pyrazolo[3,4-d]pyrimidine prodrug via a carbamate linker.[1][5]
Step 1: Formation of the Chloroformate Intermediate
-
Dissolve the parent pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2-3 equivalents).
-
Slowly add a solution of triphosgene (0.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the resulting chloroformate intermediate is typically used in the next step without further purification.
Step 2: Reaction with the Solubilizing Alcohol
-
In a separate flask, dissolve the solubilizing alcohol (e.g., 2-(N-methylpiperazinyl)ethanol, 1.2 equivalents) in anhydrous DCM.
-
Add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C to deprotonate the alcohol.
-
Slowly add the solution of the chloroformate intermediate from Step 1 to this mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: General Prodrug Strategy
Caption: A general workflow of the prodrug strategy for pyrazolo[3,4-d]pyrimidines.
Diagram 2: Experimental Workflow for Prodrug Evaluation
Caption: A typical experimental workflow for the comprehensive evaluation of a novel prodrug.
References
-
Roda, G., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1073-1077. [Link]
-
Fallacara, A. L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1039-1047. [Link]
-
Vignaroli, G., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
-
Vignaroli, G., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
-
Abdel-Moneim, A. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), 2200239. [Link]
-
El-Emam, A. A., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Scientific Reports, 10(1), 1-17. [Link]
-
Fallacara, A. L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
El-Malah, A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5038. [Link]
Sources
- 1. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Optimizing Cell-Based Assay Protocols for Hydrophobic Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for optimizing cell-based assays with hydrophobic pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this promising class of compounds. Due to their inherent hydrophobicity, pyrazolo[3,4-d]pyrimidines often present solubility and aggregation issues in aqueous assay environments, leading to inconsistent and unreliable data.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the scientific integrity and reproducibility of your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with hydrophobic pyrazolo[3,4-d]pyrimidines in cell-based assays. The question-and-answer format is designed to provide direct solutions and explain the underlying scientific principles.
Issue 1: Compound Precipitation in Aqueous Media
Question: I'm observing precipitation of my pyrazolo[3,4-d]pyrimidine compound after diluting my DMSO stock into the cell culture medium. What's causing this and how can I prevent it?
Answer: This is a classic sign of a compound's low aqueous solubility, a known characteristic of many pyrazolo[3,4-d]pyrimidine derivatives.[1][3] When the DMSO stock is introduced into the aqueous environment of the cell culture medium, the compound's concentration may exceed its solubility limit, causing it to crash out of solution. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells.[4][5] It's crucial to determine the highest tolerable DMSO concentration for your specific cell line that still maintains compound solubility. Generally, the final concentration of DMSO in cell-based assays should be kept between 0.1% and 0.5%.[4]
-
Utilize a Co-Solvent System: In some cases, a combination of solvents can improve solubility. However, the choice of co-solvent must be carefully validated for cell compatibility.
-
Incorporate Serum: The presence of serum proteins, like albumin, in the culture medium can help to solubilize hydrophobic compounds by binding to them and preventing aggregation.[6][7] If you are using a serum-free medium, consider adding purified bovine serum albumin (BSA) to a final concentration of 0.1-0.5%.
-
Employ Formulation Strategies: For compounds with persistent solubility issues, advanced formulation techniques may be necessary. These can include the use of cyclodextrins, liposomes, or polymeric nanoparticles to encapsulate the hydrophobic compound and improve its delivery in an aqueous environment.[8][9]
Issue 2: Inconsistent or Non-Reproducible Assay Results
Question: My dose-response curves for a pyrazolo[3,4-d]pyrimidine inhibitor are highly variable between experiments. What could be the source of this inconsistency?
Answer: Inconsistent results are often linked to the poor solubility and potential aggregation of the test compound.[1] Hydrophobic molecules have a tendency to self-associate in aqueous solutions, forming aggregates that can lead to a number of artifacts.[10][11]
-
Compound Aggregation: Aggregates can lead to a non-uniform concentration of the active compound in the assay wells, resulting in variable biological effects. To minimize aggregation, ensure thorough mixing during serial dilutions and consider the use of non-ionic surfactants like Tween-20 or Pluronic F-68 at low, non-toxic concentrations (e.g., 0.01-0.1%).
-
Non-Specific Binding: Hydrophobic compounds can adsorb to plastic surfaces of assay plates and pipette tips, leading to a lower effective concentration of the compound in the assay.[6] Using low-retention plasticware and pre-treating plates with a blocking agent like BSA can help to reduce non-specific binding.
-
Improper Serial Dilution Technique: Inaccurate serial dilutions can introduce significant variability. It is crucial to use calibrated pipettes, change tips between dilutions to avoid carryover, and ensure thorough mixing at each step.[12][13]
Issue 3: Unexpected Cellular Toxicity
Question: I'm observing significant cytotoxicity at concentrations where my pyrazolo[3,4-d]pyrimidine is not expected to be active. What could be the cause?
Answer: Unforeseen cytotoxicity can arise from several factors unrelated to the specific pharmacological activity of your compound.
-
Solvent Toxicity: As mentioned, DMSO can be cytotoxic at higher concentrations.[4][5] It is essential to include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) in every experiment to differentiate between compound-specific and solvent-induced toxicity. Studies have shown that DMSO concentrations above 0.5% can significantly impact cell proliferation and viability.[14][15]
-
Compound Aggregates and Cytotoxicity: Large compound aggregates can be cytotoxic to cells through non-specific mechanisms. Visual inspection of the assay wells under a microscope for precipitates can be a simple first step in troubleshooting.
-
Off-Target Effects: While pyrazolo[3,4-d]pyrimidines are often designed as kinase inhibitors, they can have off-target effects at high concentrations.[3][16] If you suspect off-target toxicity, consider profiling your compound against a panel of kinases or other relevant cellular targets.
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of a hydrophobic pyrazolo[3,4-d]pyrimidine?
A1: The recommended starting point is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and gentle warming if necessary. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How should I perform serial dilutions to maintain compound solubility?
A2: A two-step dilution process is often effective. First, create an intermediate dilution of your DMSO stock in a small volume of 100% DMSO. Then, perform the final serial dilutions in your cell culture medium. This "pre-dilution" step helps to prevent the compound from crashing out of solution when it is introduced to the aqueous environment. Always add the DMSO stock to the medium and mix immediately and thoroughly.
Q3: Can I use sonication to improve the solubility of my compound?
A3: Sonication can be a useful tool to break up small aggregates and aid in dissolution. However, it should be used with caution as excessive sonication can generate heat and potentially degrade the compound. Use short bursts of sonication in a water bath to control the temperature.
Q4: Are there any alternative solvents to DMSO for cell-based assays?
A4: While DMSO is the most common, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility and toxicity with your specific cell line must be thoroughly evaluated. For some applications, water-soluble prodrugs of pyrazolo[3,4-d]pyrimidines have been developed to overcome solubility issues.[2]
Q5: How can I confirm that my compound is not aggregating in the assay?
A5: Dynamic Light Scattering (DLS) is a powerful technique to detect the presence of aggregates in solution. If DLS is not available, a simple visual inspection of the assay plate under a microscope for precipitates can be informative. Additionally, running a solubility assay in your final assay buffer can help determine the concentration at which your compound remains in solution.
III. Key Experimental Protocols
Protocol 1: Robust Serial Dilution of Hydrophobic Compounds
This protocol is designed to minimize precipitation and ensure accurate and reproducible compound concentrations in your cell-based assay.
-
Prepare a High-Concentration Stock Solution: Dissolve the pyrazolo[3,4-d]pyrimidine in 100% DMSO to a final concentration of 20 mM. Ensure complete dissolution.
-
Create an Intermediate Dilution Plate: In a 96-well plate (polypropylene, low-binding), perform a serial dilution of your 20 mM stock in 100% DMSO. For example, to create a 10-point, 3-fold dilution series, add 20 µL of 100% DMSO to wells A2-A10. Add 30 µL of your 20 mM stock to well A1. Transfer 10 µL from well A1 to A2, mix thoroughly, and continue this transfer across the row.
-
Prepare the Final Assay Plate: Add the appropriate volume of cell suspension to each well of a sterile, tissue culture-treated 96-well plate.
-
Compound Addition: Using a multichannel pipette, transfer a small volume (e.g., 1 µL) from your intermediate DMSO dilution plate to the corresponding wells of the cell plate. Immediately mix the contents of the wells by gentle pipetting or by using an orbital shaker. This will result in a final DMSO concentration of 0.5% if the final well volume is 200 µL.
-
Incubate: Proceed with your standard assay incubation time.
Protocol 2: Assessing Compound-Induced Cytotoxicity using a Resazurin-Based Assay
This protocol provides a reliable method for measuring cell viability and can help identify artifacts caused by compound precipitation or color interference.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your pyrazolo[3,4-d]pyrimidine as described in Protocol 1. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a working solution of resazurin in sterile PBS or culture medium. Remove the compound-containing medium from the wells and replace it with the resazurin solution.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-4 hours, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
IV. Visualizations
Workflow for Preparing Hydrophobic Compound Dilutions
Caption: Workflow for preparing hydrophobic compound dilutions.
Troubleshooting Logic for Inconsistent Assay Results
Caption: Troubleshooting logic for inconsistent assay results.
V. Data Summary Tables
Table 1: Recommended Final DMSO Concentrations for Common Cell Lines
| Cell Line | Maximum Tolerated DMSO (%) | Recommended Starting DMSO (%) |
| HeLa | 1.0% | 0.5% |
| HEK293 | 0.5% | 0.25% |
| A549 | 0.5% | 0.25% |
| MCF-7 | 1.0% | 0.5% |
| Jurkat | 0.25% | 0.1% |
Note: These are general guidelines. It is essential to determine the optimal DMSO concentration for your specific cell line and assay conditions.
Table 2: Troubleshooting Checklist
| Symptom | Potential Cause | Recommended Action |
| Compound precipitation | Low aqueous solubility | Decrease final compound concentration, increase final DMSO concentration (within cell tolerance), add serum or BSA. |
| High well-to-well variability | Compound aggregation, non-specific binding, pipetting error | Add a non-ionic surfactant, use low-binding plasticware, review and practice serial dilution technique. |
| Unexpected cytotoxicity | Solvent toxicity, compound aggregates | Include a vehicle control, visually inspect for precipitates, consider alternative solvents. |
| No biological activity | Compound degradation, inaccurate concentration | Use fresh stock solutions, verify stock concentration, ensure proper storage. |
VI. References
-
Stewart, B., et al. (2016). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Available at: [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
-
RSC Publishing. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available at: [Link]
-
MDPI. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Available at: [Link]
-
Quora. (2017). What effects does DMSO have on cell assays? Available at: [Link]
-
ScienceDirect. (2016). Inherent formulation issues of kinase inhibitors. Available at: [Link]
-
ACS Publications. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Available at: [Link]
-
Nature. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available at: [Link]
-
Taylor & Francis Online. (2007). Formulation development for hydrophobic therapeutic proteins. Available at: [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]
-
ResearchGate. (2021). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Available at: [Link]
-
ResearchGate. (2007). Formulation Development for Hydrophobic Therapeutic Proteins. Available at: [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]
-
Dovepress. (2011). Reversible exposure of hydrophobic residues on albumin as a novel strategy for formulation of nanodelivery vehicles for taxanes. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
DSpace@Utrecht. (2016). Inherent formulation issues of kinase inhibitors. Available at: [Link]
-
ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Available at: [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
Patsnap. (2023). Troubleshooting Guide for Common Protein Solubility Issues. Available at: [Link]
-
INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). Available at: [Link]
-
YouTube. (2022). How to prepare a Serial Dilution. Available at: [Link]
-
Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
-
Nature. (2017). Real-time monitoring of hydrophobic aggregation reveals a critical role of cooperativity in hydrophobic effect. Available at: [Link]
-
Semantic Scholar. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available at: [Link]
-
ScienceDirect. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Available at: [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available at: [Link]
-
Taylor & Francis Online. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Available at: [Link]
-
RSC Publishing. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Available at: [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Available at: [Link]
-
Practical Biology. (n.d.). Making serial dilutions. Available at: [Link]
-
Taylor & Francis Online. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Available at: [Link]
-
MDPI. (2022). Optimization of Biocompatibility for a Hydrophilic Biological Molecule Encapsulation System. Available at: [Link]
-
MDPI. (2022). Optimization of Biocompatibility for a Hydrophilic Biological Molecule Encapsulation System. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation development for hydrophobic therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible exposure of hydrophobic residues on albumin as a novel strategy for formulation of nanodelivery vehicles for taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Real-time monitoring of hydrophobic aggregation reveals a critical role of cooperativity in hydrophobic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Pyrazolo[3,4-d]pyrimidine Derivatives
Welcome to the technical support center for the crystallization of pyrazolo[3,A-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of molecules. The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous drug discovery programs, acting as an isostere of the adenine ring of ATP and enabling the targeting of various kinases.[1][2] However, the unique structural and physicochemical properties of these compounds often present significant hurdles in obtaining high-quality single crystals suitable for X-ray diffraction and in developing robust crystallization processes for active pharmaceutical ingredients (APIs).
This guide provides in-depth troubleshooting advice and frequently asked questions in a user-friendly format. The protocols and explanations are grounded in established crystallographic principles and tailored to the specific challenges observed with pyrazolo[3,4-d]pyrimidine derivatives.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: My compound precipitates as an amorphous solid or an oil instead of crystals.
Q: I've tried cooling my saturated solution, but I'm consistently getting a cloudy suspension or an oily residue at the bottom of my vial. What's causing this and how can I promote crystalline growth?
A: This is a common and frustrating problem, often rooted in the high supersaturation and/or low aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives.[3][4] Amorphous precipitation or "oiling out" occurs when the rate of nucleation far exceeds the rate of crystal growth, or when the solute's solubility is exceeded so rapidly that the molecules don't have time to arrange themselves into an ordered crystal lattice. The inherent reactivity and multiple active sites of the pyrazolo[3,4-d]pyrimidine nucleus can also lead to complex intermolecular interactions that may hinder orderly packing.[5]
-
High Supersaturation: Rapid cooling or fast evaporation of a highly soluble organic solvent can create a supersaturation level that is too high, leading to a "crash-out" of amorphous material. The goal is to achieve a state of gentle supersaturation where nucleation is controlled and growth is favored.
-
Solvent Environment: The choice of solvent is critical. Pyrazolo[3,4-d]pyrimidines are often soluble in polar aprotic solvents like DMF and DMSO, but have poor solubility in water and other protic solvents.[4] This disparity can be exploited for crystallization but also poses challenges.
-
Re-dissolve and Slow Down:
-
Gently warm the vial to re-dissolve the amorphous solid or oil in the minimum amount of solvent.
-
If the solid does not dissolve, add a small amount of a "good" solvent (one in which the compound is highly soluble, e.g., DMF, THF, or Dichloromethane) dropwise until a clear solution is obtained at an elevated temperature.
-
Slow down the cooling process significantly. Place the vial in an insulated container (e.g., a beaker with paper towels) to allow for gradual cooling to room temperature, followed by a slow transfer to a refrigerator (4 °C) and then a freezer (-20 °C).
-
-
Solvent System Modification:
-
Vapor Diffusion: This is a highly effective technique for these compounds. Dissolve your compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane, ethyl acetate). Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane, heptane) in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent will gradually reduce the solubility of your compound and promote slow crystallization.
-
Solvent Layering: Carefully layer a less dense, poor solvent on top of a solution of your compound in a denser, good solvent in a narrow test tube. This creates a diffusion gradient at the interface, often leading to the growth of high-quality crystals.
-
-
Seeding:
-
If you have ever managed to obtain even a tiny crystal, save it! A "seed crystal" can be used to induce crystallization in a supersaturated solution. Ensure the seed crystal is added when the solution is close to saturation at a slightly elevated temperature to allow for controlled growth rather than rapid precipitation.
-
Issue 2: I'm getting crystals, but they are polymorphic. How do I control which crystal form I get?
Q: I have successfully crystallized my pyrazolo[3,4-d]pyrimidine derivative, but I seem to be getting different crystal forms (polymorphs) with different properties. How can I reliably obtain a single, desired polymorph?
A: Polymorphism is the ability of a compound to crystallize in more than one crystal lattice arrangement. This is a critical issue in the pharmaceutical industry as different polymorphs can have different solubilities, stabilities, and bioavailabilities. A documented case of polymorphism in a bioactive pyrazolo[3,4-d]pyrimidine derivative highlights the importance of understanding and controlling this phenomenon.[6] In this specific case, two different polymorphs (α and β) were isolated by using different crystallization solvents.[6]
-
Solvent-Induced Polymorphism: The solvent from which a compound is crystallized can have a profound effect on the resulting crystal form. The solvent molecules can interact with the solute molecules through hydrogen bonding or other intermolecular forces, influencing how they pack in the crystal lattice. For the reported pyrazolo[3,4-d]pyrimidine, the α-form was obtained from methanol, while the more stable β-form was obtained from ethanol, n-propanol, and iso-propanol.[6] This suggests that the nature of the alcohol used for crystallization dictates the final polymorphic form.
-
Thermodynamic vs. Kinetic Control: Often, a less stable (kinetic) polymorph will crystallize first, and then over time, it may convert to a more stable (thermodynamic) polymorph. The rate of this conversion can be influenced by temperature, solvent, and agitation.
-
Systematic Solvent Screening:
-
Perform a systematic crystallization screen using a wide range of solvents with different polarities, hydrogen bonding capabilities, and molecular shapes. A suggested starting list is provided in the table below.
-
Document the resulting crystal form from each solvent using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Can act as hydrogen bond donors and acceptors, potentially leading to different packing arrangements.[6] |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic, can influence crystal habit. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good for slow evaporation techniques. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can form solvates, which may be precursors to desired polymorphs. |
| Aromatic | Toluene, Xylene | Can interact through π-stacking with the pyrazolo[3,4-d]pyrimidine core. |
| Halogenated | Dichloromethane, Chloroform | Good "good" solvents for vapor diffusion. |
| Amides | Dimethylformamide (DMF) | High boiling point, useful for slow cooling from high temperatures. Often used in synthesis.[5][7] |
-
Control of Crystallization Rate:
-
Slow Evaporation: Allows for the formation of the most thermodynamically stable form.
-
Slow Cooling: A controlled, slow cooling profile can favor the growth of a specific polymorph.
-
Vapor Diffusion: The rate of diffusion can be controlled by the choice of solvents and the temperature.
-
-
Slurry Experiments:
-
To determine the most stable polymorph, a slurry experiment can be performed. Suspend a mixture of the different polymorphs in a solvent in which they are sparingly soluble. Over time, the less stable forms will dissolve and the most stable form will grow.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best general techniques for growing single crystals of pyrazolo[3,4-d]pyrimidine derivatives for X-ray crystallography?
A1: For obtaining high-quality single crystals, slow crystallization methods are generally preferred. The most successful techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (as described above): This is often the most reliable method for compounds that are difficult to crystallize.
-
Slow Cooling: Dissolve the compound in a minimum of hot solvent and allow it to cool to room temperature very slowly.
Q2: My crystals are very small needles or thin plates. How can I grow larger, more three-dimensional crystals?
A2: The habit (shape) of a crystal is influenced by the solvent and the presence of impurities.
-
Solvent: Try different solvents. A solvent that is a poorer solvent for your compound may slow down the growth rate and lead to more well-formed crystals.
-
Additives: Sometimes, the addition of a small amount of a different solvent or an additive can disrupt the preferential growth along one crystal face, leading to more equant crystals.
-
Purity: Ensure your compound is highly pure. Impurities can inhibit growth on certain crystal faces, leading to needle-like or plate-like morphologies.
Q3: How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine ring affect crystallization?
A3: The substituents can have a significant impact on crystal packing and, therefore, on the ease of crystallization.
-
Hydrogen Bonding: Substituents that can participate in hydrogen bonding (e.g., amines, hydroxyls) can provide strong directional interactions that favor crystallization.
-
Bulky Groups: Large, bulky substituents can sometimes hinder efficient crystal packing, making crystallization more challenging.[8] Conversely, they can also promote the formation of specific packing motifs.
-
Flexibility: Flexible side chains can increase the conformational possibilities, which can make it more difficult for the molecule to adopt a single conformation in the crystal lattice.
Q4: Are there any online resources or databases that can help me with solvent selection?
A4: While there isn't a specific database for pyrazolo[3,4-d]pyrimidine crystallization, several resources can be helpful:
-
The Cambridge Structural Database (CSD): You can search for crystal structures of similar compounds to see which solvents were used for their crystallization.
-
Solvent Property Databases: Websites like the one from the American Chemical Society (ACS) provide tables of solvent properties which can help in selecting appropriate solvent systems for techniques like vapor diffusion.
Part 3: Visualizations and Workflows
Workflow for Troubleshooting Poor Crystallization
Caption: A decision-making workflow for troubleshooting amorphous precipitation.
Logical Relationship in Polymorph Screening
Caption: The logical flow of a systematic polymorph screening study.
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]
-
Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Publishing. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]
-
Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Oxford Academic. [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]
-
Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. ResearchGate. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 8. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in Solution
Welcome to the technical support center for 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Stability Challenges
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a member of the versatile pyrazolopyrimidine class of heterocyclic compounds, holds significant promise in various research and development applications. However, like many complex organic molecules, its stability in solution can be influenced by a variety of environmental factors, including pH, temperature, light, and the presence of oxidative species. Ensuring the stability of this compound is paramount for obtaining reliable and reproducible experimental results.
This guide will walk you through potential stability issues, provide structured troubleshooting advice, and offer detailed protocols to assess and improve the stability of your solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is showing a decrease in concentration over a short period. What are the likely causes?
A decrease in concentration is a primary indicator of degradation. The most common degradation pathways for pyrazolopyrimidine derivatives in solution are hydrolysis, oxidation, and photodegradation. The rate and extent of these reactions are often influenced by the solution's pH and storage conditions.
Q2: How can I determine the primary degradation pathway affecting my compound?
A forced degradation study is the most effective way to identify the primary degradation pathways.[1] This involves subjecting the compound to a range of stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[1] By analyzing the degradation products under each condition, you can pinpoint the compound's vulnerabilities.
Q3: What is a stability-indicating method, and why do I need one?
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and other potential impurities.[1] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a mass spectrometer (MS) is the most common and reliable technique for developing such a method.[2][3][4][5][6]
Q4: Can the methyl groups on the pyrazolopyrimidine core influence its stability?
Yes, the N-methyl groups can influence the electronic properties and steric environment of the molecule, which in turn can affect its stability. For instance, N-methylation can alter the susceptibility of the heterocyclic rings to nucleophilic or electrophilic attack, potentially influencing hydrolytic and oxidative stability.[7][8]
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to troubleshooting common stability problems encountered with 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one solutions.
Problem 1: Rapid Degradation in Aqueous Solution
-
Symptom: Significant loss of the parent compound within hours or a few days of preparation, even when stored in the dark.
-
Potential Cause: Hydrolysis due to unfavorable pH. Pyrazolopyrimidine structures can be susceptible to both acid and base-catalyzed hydrolysis.[3]
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of your current solution. Prepare a series of buffered solutions across a pH range (e.g., pH 3 to 9) and dissolve your compound in each.
-
Stability Assessment: Monitor the concentration of the parent compound in each buffered solution over time using a validated stability-indicating HPLC method.
-
Optimal pH Identification: Identify the pH at which the compound exhibits the highest stability (i.e., the slowest rate of degradation).
-
Buffer Selection: Choose a buffer system that can maintain the optimal pH for the duration of your experiment. Common pharmaceutical buffers include phosphate, citrate, and acetate buffers.[9][10][11][12][13]
-
Problem 2: Degradation Upon Exposure to Air or Light
-
Symptom: The compound is stable when prepared and stored under an inert atmosphere in the dark, but degrades when exposed to ambient air and/or light.
-
Potential Cause: Oxidative degradation or photodegradation. Heterocyclic compounds can be susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), and many can be degraded by exposure to UV or visible light.[14][15]
-
Troubleshooting Steps:
-
Oxidative Stability Testing:
-
Prepare a solution of your compound and expose it to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).
-
Monitor the degradation over time. If significant degradation occurs, your compound is likely susceptible to oxidation.
-
-
Photostability Testing:
-
Stabilization Strategies:
-
For Oxidative Instability:
-
For Photochemical Instability:
-
Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
-
If possible, conduct experiments under low-light conditions.
-
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify the degradation pathways of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Objective: To determine the intrinsic stability of the compound and identify its degradation products under various stress conditions.
Materials:
-
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
Photostability chamber
-
Thermostatically controlled oven
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve a known amount in the initial solvent before analysis.
-
Photodegradation: Expose a solution of the compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14][15] A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, including a non-degraded control, by the validated stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products using the mass spectrometry data.
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Thermal (Solid) | 48 | 70 | ||
| Photolytic | As per ICH Q1B | Chamber Temp |
This table should be filled with your experimental data.
Protocol 2: pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of the compound and identify the optimal pH for stability.
Materials:
-
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9)
-
Validated stability-indicating HPLC-UV method
Procedure:
-
Solution Preparation: Prepare solutions of the compound at a known concentration in each of the buffer solutions.
-
Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).
-
Sampling and Analysis: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Analyze the samples immediately by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the apparent first-order rate constant (-k).
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile. The minimum of this plot indicates the pH of maximum stability.
-
Visualization of Workflows and Concepts
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Decision Tree for Solution Stabilization
Caption: Decision tree for stabilizing solutions.
Conclusion
Enhancing the stability of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in solution is a critical step in ensuring the reliability and accuracy of your research. By systematically investigating the effects of pH, light, and oxidative stress, you can identify the primary degradation pathways and implement effective stabilization strategies. The troubleshooting guides and experimental protocols provided in this document offer a comprehensive framework for addressing common stability challenges. For further assistance, please do not hesitate to contact our technical support team.
References
-
CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. (2014). Drug Metabolism and Pharmacokinetics. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). ACS Infectious Diseases. [Link]
-
Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2001). Clinical Chemistry. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2023). Molecules. [Link]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. [Link]
-
Heterocycles in Medicinal Chemistry. (2019). Molecules. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). Molecules. [Link]
-
Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. (2014). Molecules. [Link]
-
Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012). American Pharmaceutical Review. [Link]
-
Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). Research & Reviews: A Journal of Drug Design & Discovery. [Link]
-
5 considerations for buffer optimization during biologics formulation development. (n.d.). NanoTemper Technologies. [Link]
-
Discover the Art of Buffer selection in HPLC Development part 1. (n.d.). PharmaCores. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. (2020). European Journal of Medicinal Chemistry. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). ACS Medicinal Chemistry Letters. [Link]
-
Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. (2025). Bangladesh Pharmaceutical Journal. [Link]
-
(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2024). ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]
-
Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (2017). Indian Journal of Pharmaceutical Sciences. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
-
Antioxidant Nutraceutical Strategies in the Prevention of Oxidative Stress Related Eye Diseases. (2022). Antioxidants. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis. [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2024). International Journal of Scientific Research & Technology. [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). Pharmaceuticals. [Link]
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (2021). New Journal of Chemistry. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Strategies for Reducing or Preventing the Generation of Oxidative Stress. (2011). Oxidative Medicine and Cellular Longevity. [Link]
-
A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Establishing the HPLC-MS/MS Method for Monitoring the Residue and Degradation of Butralin in Ginseng during Field and Risk Assessments. (2022). Molecules. [Link]
-
Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. (2009). Redox Report. [Link]
-
2-Methyl-7-Substituted Pyrazolo[1,5-a]pyrimidines: Highly Regioselective Synthesis and Bromination. (2019). Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis and radiation stability of some new biologically active pyrazolo[3,4-d]pyrimidines. (2001). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors. (2013). ResearchGate. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. 5-considerations-for-buffer-optimization-during-biologics-pre-formulation [resources.nanotempertech.com]
- 12. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
- 13. Buffer Reference Center [sigmaaldrich.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. banglajol.info [banglajol.info]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Strategies for Reducing or Preventing the Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Prepared by a Senior Application Scientist
Welcome to the technical support center for 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance. While specific data for this exact dimethylated compound is limited in publicly available literature, this resource leverages extensive data on the broader pyrazolo[3,4-d]pyrimidine scaffold, a well-established pharmacophore in medicinal chemistry.[1][2] The principles and methodologies outlined here are based on the known behavior of closely related analogs and general best practices for small molecule kinase inhibitors.
The pyrazolo[3,4-d]pyrimidine core is a known bioisostere of purine, making it a privileged scaffold for targeting ATP-binding sites of various enzymes, particularly protein kinases.[2][3] Derivatives of this scaffold have shown activity against a range of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[4][5][6] Consequently, understanding and mitigating off-target effects is paramount for obtaining clean, interpretable experimental results.
This support center is structured to provide both high-level guidance and detailed, practical advice through a series of Frequently Asked Questions (FAQs) and in-depth Troubleshooting Guides.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and its analogs.
Q1: What is the likely mechanism of action for this compound?
A1: Based on the pyrazolo[3,4-d]pyrimidine scaffold, this compound is predicted to function as an ATP-competitive inhibitor of protein kinases.[2] The planar heterocyclic ring system mimics the adenine base of ATP, allowing it to bind to the kinase ATP-binding pocket.[2] The dimethyl substitutions at the 1 and 6 positions will influence its selectivity and potency against different kinases.
Q2: What are the most probable off-target kinases for a pyrazolo[3,4-d]pyrimidine derivative?
A2: The pyrazolo[3,4-d]pyrimidine scaffold has been associated with activity against several kinase families. Key potential off-targets to consider include:
-
Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2 are common targets for this scaffold.[4][5] Inhibition of these can lead to effects on cell proliferation, migration, and angiogenesis.
-
Cyclin-Dependent Kinases (CDKs): Various pyrazolo[3,4-d]pyrimidine derivatives have been developed as CDK inhibitors, suggesting a potential for off-target effects on cell cycle regulation.[6]
-
Src Family Kinases (SFKs): Some analogs have shown inhibitory activity against SFKs, which are involved in a wide range of cellular signaling pathways.[7]
It is crucial to experimentally determine the selectivity profile of the specific compound you are using.
Q3: My compound shows lower potency in cell-based assays compared to biochemical assays. What could be the reason?
A3: This is a common observation and can be attributed to several factors:
-
Cellular Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell.[3][7]
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Protein Binding: In the presence of serum in the cell culture media, the compound may bind to proteins, reducing its free concentration available to interact with the target.
Q4: I am observing unexpected phenotypic effects in my cell-based experiments. How can I determine if these are due to off-target effects?
A4: Unexpected phenotypes are a strong indicator of potential off-target activity. To investigate this, consider the following:
-
Target Engagement Assays: Confirm that the compound is engaging with your intended target in the cellular context.
-
Rescue Experiments: If you are inhibiting a specific kinase, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of a structurally different inhibitor of the same target. If the phenotypes differ, it suggests off-target effects.
-
Broad Kinase Profiling: Screen your compound against a large panel of kinases to identify potential off-target interactions.[8]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Guide 1: Inconsistent Results in In Vitro Kinase Assays
Inconsistent results in biochemical kinase assays can derail a project. Below are common causes and their solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors, especially with small volumes. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.[9] |
| Inadequate mixing of reagents. | Gently vortex or pipette-mix all solutions after addition, especially the enzyme and inhibitor. Avoid introducing bubbles.[9] | |
| "Edge effects" in the assay plate due to evaporation. | Avoid using the outer wells of the microplate. Fill the outer wells with buffer or water to create a humidity barrier.[9] | |
| Lower than expected IC50 values | Incorrect enzyme or substrate concentration. | Verify the concentration and activity of your enzyme and substrate stocks. |
| Instability of the compound in the assay buffer. | Check the stability of your compound in the assay buffer over the time course of the experiment. Consider using a different buffer system. | |
| Higher than expected IC50 values | Compound precipitation due to low solubility. | Visually inspect for precipitation. Determine the solubility of your compound in the assay buffer. Consider adding a small percentage of DMSO or another co-solvent, but be mindful of its effect on enzyme activity.[10] |
| ATP concentration is too high. | For ATP-competitive inhibitors, the apparent IC50 is dependent on the ATP concentration. Ensure you are using an ATP concentration at or below the Km for your kinase.[11] |
Experimental Workflow: Troubleshooting Kinase Assay Variability
Caption: A logical workflow for troubleshooting inconsistent in vitro kinase assay results.
Guide 2: Assessing and Mitigating Off-Target Effects
A critical step in characterizing any inhibitor is to understand its selectivity.
Step 1: In Silico Prediction of Off-Targets
Before starting wet-lab experiments, computational tools can predict potential off-targets based on the chemical structure of your compound. This can help prioritize which kinases to screen against.
Step 2: In Vitro Kinase Profiling
The most direct way to assess off-target effects is to screen your compound against a broad panel of kinases. Several commercial services offer kinase profiling panels of varying sizes.
-
Primary Screen: A single high concentration of your compound (e.g., 10 µM) is screened against a large number of kinases.
-
Dose-Response Analysis: For any "hits" from the primary screen, a full dose-response curve is generated to determine the IC50 value.
Experimental Protocol: General Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in 100% DMSO. Create a series of dilutions in assay buffer.
-
Kinase Reaction Setup: In a microplate, combine the kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted compound to the kinase reaction mixture. Include a DMSO-only control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[12]
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations and determine the IC50 values for any inhibited kinases.[3]
Step 3: Cellular Target Engagement
Confirming that the compound interacts with its intended and unintended targets within a cellular environment is crucial.
-
Western Blotting: Treat cells with the compound and analyze the phosphorylation status of the direct downstream substrates of your target and key off-target kinases. A decrease in phosphorylation indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.
Signaling Pathway Analysis: On-Target vs. Off-Target Effects
Caption: The observed phenotype is a combination of both on-target and off-target effects.
Guide 3: Addressing Solubility and Stability Issues
Pyrazolo[3,4-d]pyrimidine derivatives can have poor aqueous solubility, which can lead to experimental artifacts.[10][13]
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | Low intrinsic solubility of the compound. | Determine the kinetic solubility of your compound. Avoid using concentrations above the solubility limit. Use of co-solvents like DMSO should be kept to a minimum (typically <1%) and consistent across all samples.[10] |
| Loss of compound activity over time | Chemical instability in the assay buffer (e.g., hydrolysis). | Assess the stability of the compound in your experimental buffer over time using methods like HPLC. If unstable, consider modifying the buffer composition or pH. |
| Adsorption to plasticware. | Use low-binding microplates and pipette tips. Include a detergent like Tween-20 in your buffers to reduce non-specific binding. |
III. Concluding Remarks
Working with novel small molecule inhibitors like 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one requires a systematic and rigorous approach. By anticipating potential challenges such as off-target effects and poor solubility, and by employing the troubleshooting strategies outlined in this guide, researchers can generate more reliable and reproducible data. Always remember to include appropriate controls in your experiments to validate your findings.
IV. References
-
El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 3245-3265.
-
Ghareb, N., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7205.
-
Wang, X., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 21(8), 1033.
-
Patel, R. V., et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Bioorganic Chemistry, 104, 104230.
-
Abd El-All, A. S., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948.
-
Brust, T. F., et al. (2017). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 8(11), 1198–1203.
-
Abdel-Maksoud, M. S., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136–2153.
-
Antczak, C., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 14(1), e1005969.
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971.
-
Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(8), 9583-9593.
-
El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15285-15303.
-
De Sarno, S., et al. (2021). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Pharmaceutics, 13(10), 1548.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link].
-
López-Alonso, J. P., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 14(11), 2201-2212.
-
Kar, S., et al. (2023). Off-target identification of kinase drug candidates. ResearchGate.
-
Veselinović, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(23), 7793.
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
-
Artas, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 18(1), 110-128.
-
Al-Ostoot, F. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(12), 1431-1453.
-
Radi, M., et al. (2019). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Cancers, 11(11), 1799.
-
Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 12(12), 2911–2920.
-
ResearchGate. (n.d.). 73 questions with answers in KINASE ASSAY | Scientific method.
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
-
El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(19), 12853-12871.
-
El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15285-15303.
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link].
-
Kumar, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(8), 2296–2314.
-
Cell Signaling Technology. (n.d.). Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls.
Sources
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00454F [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Comparative Evaluation of Novel Pyrazolo[3,4-d]pyrimidine-Based CDK Inhibitors
Introduction
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the cell cycle. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.[1] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising core structure for the development of novel CDK inhibitors, owing to its structural similarity to the purine ring of ATP.[2] This guide provides a comprehensive framework for the comparative study of a novel, hypothetical pyrazolo[3,4-d]pyrimidine derivative, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (hereafter referred to as PZP-Cmpd1 ), against established CDK inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It outlines the necessary experimental workflows, from initial biochemical screens to cell-based functional assays, required to thoroughly characterize the potency, selectivity, and cellular mechanism of action of a new chemical entity in the CDK inhibitor class.
Selection of Comparator Compounds
A robust comparative study necessitates the inclusion of well-characterized benchmark inhibitors. The following compounds are selected to represent different classes of CDK inhibitors:
-
Selective CDK4/6 Inhibitors:
-
Palbociclib (Ibrance®): The first FDA-approved CDK4/6 inhibitor, known for its high selectivity for the CDK4/Cyclin D1 complex.[3][4]
-
Abemaciclib (Verzenio®): A potent CDK4/6 inhibitor with a higher potency for CDK4 over CDK6. It is also noted to have a broader kinase inhibition profile at higher concentrations.[5][6]
-
-
Pan-CDK Inhibitor:
The inclusion of these comparators will allow for a nuanced understanding of PZP-Cmpd1's pharmacological profile.
The CDK/Rb Signaling Pathway: The Central Mechanism
The primary mechanism of action for many CDK inhibitors involves the disruption of the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway. In a normal cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. This complex then phosphorylates the Rb protein, causing it to release the E2F transcription factor. E2F then initiates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[9] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, maintaining it in its active, growth-suppressive state, and inducing a G1 cell cycle arrest.[4]
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the point of inhibition.
Experimental Design and Protocols
A multi-tiered approach is essential for a thorough comparison. The following experimental workflow provides a logical progression from in vitro biochemical characterization to cell-based functional analysis.
Caption: A tiered experimental workflow for CDK inhibitor characterization.
Tier 1: Biochemical Assays
1.1. In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PZP-Cmpd1 against a panel of purified CDK enzymes and compare it to the benchmark inhibitors.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK enzymes (e.g., CDK1/CycB, CDK2/CycA, CDK4/CycD1, CDK6/CycD3, CDK9/CycT1) and their respective substrates (e.g., a peptide derived from Rb for CDK4/6) are sourced commercially.
-
Compound Dilution: Prepare a serial dilution of PZP-Cmpd1 and comparator compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound in a suitable kinase buffer.
-
Detection: The reaction is typically detected using a technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay that quantifies the amount of phosphorylated substrate or remaining ATP.[10]
-
Data Analysis: The results are expressed as the percentage of kinase activity relative to a DMSO control. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[11]
1.2. Broad Kinase Selectivity Profiling
Objective: To assess the selectivity of PZP-Cmpd1 by screening it against a large panel of human kinases.
Protocol: This is typically performed as a service by a specialized vendor. PZP-Cmpd1 is tested at a fixed concentration (e.g., 1 µM) against a panel of >200 kinases. The percentage of inhibition for each kinase is determined. Hits (e.g., >50% inhibition) are then followed up with full IC50 determinations. This provides crucial information on potential off-target effects.[12]
Tier 2: Cell-Based Assays
2.1. Anti-Proliferation Assay
Objective: To evaluate the effect of PZP-Cmpd1 on the proliferation of a cancer cell line known to be dependent on CDK4/6 activity (e.g., hormone receptor-positive breast cancer cell line MCF-7).
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PZP-Cmpd1 and comparator compounds for 72 hours.
-
Viability Assessment: Cell viability is measured using a DNA-based assay (e.g., CyQUANT™) or a metabolic assay (e.g., CellTiter-Glo®). It is important to note that metabolic assays can sometimes be confounded by changes in cell size induced by CDK4/6 inhibitors, so a DNA-based readout is often preferred.[13][14]
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
2.2. Cell Cycle Analysis
Objective: To determine if PZP-Cmpd1 induces cell cycle arrest, and in which phase.
Protocol:
-
Cell Treatment: Treat MCF-7 cells with PZP-Cmpd1 and comparators at their respective GI50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[14]
-
Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment to avoid staining of double-stranded RNA.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.
-
Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
2.3. Target Engagement via Western Blot
Objective: To confirm that PZP-Cmpd1 inhibits the phosphorylation of Rb in a cellular context.
Protocol:
-
Cell Lysis: Treat MCF-7 cells with various concentrations of PZP-Cmpd1 and comparators for 2-4 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb. A loading control like β-actin should also be used.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Compound | CDK1/CycB | CDK2/CycA | CDK4/CycD1 | CDK6/CycD3 | CDK9/CycT1 |
| PZP-Cmpd1 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Palbociclib | >10,000 | >10,000 | 11 | 16 | >10,000 |
| Abemaciclib | 300 | 100 | 2 | 10 | 50 |
| Flavopiridol | 30 | 170 | 100 | 60 | 10 |
(Note: IC50 values for comparators are representative and may vary based on assay conditions.)[5][7]
Table 2: Comparative Cellular Activity
| Compound | Anti-Proliferation GI50 (MCF-7, nM) | Primary Cell Cycle Effect (at GI50) | pRb Inhibition IC50 (Cellular, nM) |
| PZP-Cmpd1 | [Experimental Value] | [Experimental Finding] | [Experimental Value] |
| Palbociclib | 20 | G1 Arrest | 66 |
| Abemaciclib | 15 | G1 Arrest | 40 |
| Flavopiridol | 50 | G1 and G2 Arrest | 100 |
(Note: Cellular potency values are representative.)
Tier 3: Preliminary ADME/Tox Profiling
For promising lead compounds, an early assessment of drug-like properties is crucial.
Objective: To evaluate the preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) properties of PZP-Cmpd1.[17]
Recommended In Vitro Assays:
-
Metabolic Stability: Incubate PZP-Cmpd1 with human liver microsomes to determine its intrinsic clearance.[18]
-
CYP450 Inhibition: Assess the potential of PZP-Cmpd1 to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6), which is important for predicting drug-drug interactions.[18]
-
Plasma Protein Binding: Determine the extent to which PZP-Cmpd1 binds to plasma proteins, as this can affect its free concentration and efficacy.
-
Permeability: Use a Caco-2 cell monolayer assay to predict intestinal absorption.
These early ADME data are critical for guiding lead optimization efforts.[19]
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the comparative evaluation of a novel pyrazolo[3,4-d]pyrimidine-based CDK inhibitor, PZP-Cmpd1. By following this tiered experimental workflow, researchers can effectively determine the compound's potency, selectivity, and mechanism of action relative to established clinical and tool compounds.
The data generated will provide a solid foundation for further preclinical development, including in vivo efficacy studies in xenograft models and more extensive toxicological assessments. A thorough understanding of the compound's pharmacological profile is paramount for its potential translation into a clinically viable therapeutic agent.
References
-
What Are CDK4/6 Inhibitors? - Breast Cancer.org. Available at: [Link]
-
The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells - Promega Connections. (2020-06-02). Available at: [Link]
-
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays | bioRxiv. (2023-03-15). Available at: [Link]
-
SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability - Pharmaceutical Technology. (2026-01-19). Available at: [Link]
-
Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle - MDPI. Available at: [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC - NIH. (2022-11-16). Available at: [Link]
-
Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC. Available at: [Link]
-
CDK inhibitors in cancer therapy, an overview of recent development - PubMed Central. Available at: [Link]
-
Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. (2018-02-16). Available at: [Link]
-
Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PubMed Central. (2022-08-08). Available at: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015-09-09). Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available at: [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. Available at: [Link]
-
Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes Carrow I. Wells1‡, James D. Vasta2 - ChemRxiv. Available at: [Link]
-
CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - NIH. (2023-10-11). Available at: [Link]
-
CDK inhibitor - Wikipedia. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][10][20]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Available at: [Link]
-
Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - Crossfire Oncology. (2023-08-08). Available at: [Link]
-
What is the mechanism of Ribociclib Succinate? - Patsnap Synapse. (2024-07-17). Available at: [Link]
-
Overcoming Obstacles: Long Road to Success for CDK Inhibition | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2016-05-28). Available at: [Link]
-
Abemaciclib, a CDK4 and 6 inhibitor with unique pharmacological properties for breast cancer therapy. | Journal of Clinical Oncology - ASCO Publications. (2021-05-28). Available at: [Link]
-
CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - NIH. (2023-10-11). Available at: [Link]
-
17 Medicine of the week: Abemaciclib - YouTube. (2025-01-29). Available at: [Link]
-
Cell Cycle Analysis. Available at: [Link]
-
Abstract 2924: Target identification, selectivity profiling and mechanistic insights of a Cdk9 inhibitor using complementary proteomics methods - AACR Journals. (2022-06-15). Available at: [Link]
-
4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
-
The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer. Available at: [Link]
-
Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 In - AACR Journals. (2017-07-01). Available at: [Link]
-
What is ADME and how does it fit into drug development? - BioIVT. (2020-04-09). Available at: [Link]
-
CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC. Available at: [Link]
-
Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. (2022-09-20). Available at: [Link]
-
Quantifying CDK inhibitor selectivity in live cells - PubMed - NIH. (2020-06-02). Available at: [Link]
-
Concurrent Use of Medications with Potential Drug–Drug Interactions: Real-World Analysis of Patients Treated with CDK4/6 Inhibitors - The Oncology Pharmacist. Available at: [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]
-
What is Abemaciclib (cyclin-dependent kinase 4 and 6 inhibitor), how does it work, and what is it used for in the treatment of breast cancer, specifically HR-positive, HER2-negative advanced or metastatic breast cancer? - Dr.Oracle. Available at: [Link]
-
Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib | The Oncologist | Oxford Academic. Available at: [Link]
-
Cell Cycle Analysis By Flow Cytometry - YouTube. (2023-01-17). Available at: [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC - NIH. Available at: [Link]
-
1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one - PubChem. Available at: [Link]
-
The impact of early ADME profiling on drug discovery and development strategy | Request PDF - ResearchGate. Available at: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. breastcancer.org [breastcancer.org]
- 4. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crossfire-oncology.com [crossfire-oncology.com]
- 6. ascopubs.org [ascopubs.org]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical-technology.com [pharmaceutical-technology.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays | bioRxiv [biorxiv.org]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. bioivt.com [bioivt.com]
- 18. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. promegaconnections.com [promegaconnections.com]
A Tale of Two Inhibitors: Staurosporine vs. 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in Kinase Inhibition
A Senior Application Scientist's Guide to Navigating Kinase Assay Design and Interpretation
In the landscape of kinase drug discovery, the choice of reference inhibitors is a critical decision that shapes the interpretation of screening data and directs medicinal chemistry efforts. This guide provides an in-depth comparison of two distinct chemical entities: the archetypal broad-spectrum kinase inhibitor, Staurosporine, and the more selectively targeted scaffold of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. While Staurosporine serves as a powerful but indiscriminate tool, the pyrazolo[3,4-d]pyrimidine framework represents a "privileged scaffold" that has given rise to a multitude of highly selective inhibitors for various enzyme families, including kinases and phosphodiesterases.
This guide will delve into their mechanisms of action, comparative inhibitory profiles, and the practical implications for their use in kinase assays. We will explore how the promiscuity of Staurosporine contrasts with the tailored selectivity achievable with pyrazolo[3,4-d]pyrimidine derivatives, providing researchers with the foundational knowledge to select the appropriate tool for their specific research question.
The Contenders: A High-Level Overview
Staurosporine , a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent, ATP-competitive inhibitor of a vast array of protein kinases.[1] Its high affinity for the ATP-binding site across the kinome has cemented its status as a valuable research tool for inducing apoptosis and as a positive control in a wide range of kinase assays.[2] However, this lack of selectivity is also its greatest downfall, precluding its use as a therapeutic agent due to high toxicity.[3]
On the other hand, the pyrazolo[3,4-d]pyrimidine scaffold is a synthetic heterocyclic structure that has proven to be a remarkably versatile starting point for the development of selective inhibitors.[4] Its structural resemblance to adenine, the core of ATP, allows it to effectively target the ATP-binding site of kinases.[5] Crucially, the pyrazolo[3,4-d]pyrimidine core can be chemically modified to achieve high selectivity for specific kinases, such as Cyclin-Dependent Kinases (CDKs), Src family kinases, and Epidermal Growth Factor Receptor (EGFR), as well as other ATP-binding enzymes like phosphodiesterases (PDEs).[6][7][8] The specific compound, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , has been notably investigated as a potent inhibitor of cGMP phosphodiesterases, particularly PDE1 and PDE5.[8] While direct, comprehensive kinase profiling data for this exact molecule is not widely published, the broader class of pyrazolo[3,4-d]pyrimidines provides a compelling case for their utility in developing selective kinase inhibitors.
Mechanism of Action: A Shared Strategy with Divergent Outcomes
Both Staurosporine and pyrazolo[3,4-d]pyrimidine-based inhibitors are ATP-competitive. This means they bind to the kinase's active site, directly competing with the endogenous ATP substrate. By occupying this pocket, they prevent the transfer of a phosphate group from ATP to the target protein, thereby inhibiting the kinase's function.
Diagram: Mechanism of ATP-Competitive Inhibition
Caption: ATP-competitive inhibitors bind to the kinase active site, preventing ATP binding and subsequent substrate phosphorylation.
The critical difference lies in the breadth of kinases they interact with. Staurosporine's structure allows it to form hydrogen bonds and hydrophobic interactions with conserved residues in the ATP-binding pocket of a vast number of kinases, leading to its broad-spectrum activity.[9] In contrast, the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications that can exploit subtle differences in the ATP-binding sites of various kinases, enabling the design of highly selective inhibitors.
Comparative Kinase Inhibition Profile
| Kinase Target | Staurosporine IC50 (nM) | Representative Pyrazolo[3,4-d]pyrimidine Derivative & Target | Representative Pyrazolo[3,4-d]pyrimidine IC50 (nM) |
| PKCα | 2[10] | Compound 14 (CDK2 inhibitor) [11] | 57[11] |
| PKA | 7[12] | SI306 (Src inhibitor) [9] | 1720 (cellular IC50)[10] |
| p60v-src | 6[12] | Compound 16 (EGFR inhibitor) [13] | 34[13] |
| CaM Kinase II | 20[12] | ||
| CDK2 | - | ||
| GSK3β | - | Compound 5g (dual CDK2/GSK3β inhibitor) [1] | 128 (CDK2), 160 (GSK3β)[1] |
Key Observations:
-
Staurosporine's Potency and Promiscuity: Staurosporine exhibits potent, low nanomolar inhibition across a wide range of kinase families.
-
Pyrazolo[3,4-d]pyrimidine's Selectivity: In contrast, individual pyrazolo[3,4-d]pyrimidine derivatives demonstrate high potency against their intended targets (e.g., CDK2, Src, EGFR) while having significantly lower activity against other kinases. This highlights the "tunability" of the scaffold for achieving target selectivity. For instance, while some derivatives are potent CDK2 inhibitors, others can be designed to potently inhibit Src or EGFR with minimal crossover.[10][11][13]
Experimental Protocol: A General Biochemical Kinase Assay
This protocol provides a framework for a typical in vitro biochemical kinase assay to determine the IC50 value of an inhibitor. This is a foundational experiment in drug discovery and is applicable for evaluating compounds like Staurosporine and pyrazolo[3,4-d]pyrimidine derivatives. A common method is a fluorescence-based assay that measures ATP consumption.
Diagram: Kinase Assay Workflow
Caption: A simplified representation of the Src signaling pathway and the inhibitory effects of a selective pyrazolo[3,4-d]pyrimidine inhibitor versus the broad-spectrum inhibitor Staurosporine.
A selective Src inhibitor from the pyrazolo[3,4-d]pyrimidine family, such as SI306, would specifically block the activity of Src, allowing researchers to dissect its precise role in the signaling cascade. [10]In contrast, Staurosporine would not only inhibit Src but also the upstream Receptor Tyrosine Kinase (RTK) and multiple downstream kinases in the Ras-MAPK and PI3K-Akt pathways, making it difficult to attribute the observed cellular effects to the inhibition of a single kinase.
Conclusion: Choosing the Right Tool for the Job
The comparison between Staurosporine and 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, or more broadly, the pyrazolo[3,4-d]pyrimidine scaffold, highlights a fundamental principle in kinase inhibitor research: the trade-off between potency and selectivity.
-
Staurosporine remains an invaluable tool for applications where broad-spectrum kinase inhibition is desired, such as inducing apoptosis in cell culture or as a general positive control in kinase assays. Its well-characterized, potent activity across the kinome provides a reliable benchmark.
-
The pyrazolo[3,4-d]pyrimidine scaffold offers a pathway to highly selective inhibitors. While the specific compound 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is primarily characterized as a PDE inhibitor, the extensive research on other derivatives showcases the power of this chemical framework to generate potent and selective inhibitors for a wide range of kinases. For researchers aiming to dissect the function of a specific kinase or develop a targeted therapeutic, exploring inhibitors based on this and similar "privileged scaffolds" is a far more promising strategy.
Ultimately, the choice of inhibitor depends on the experimental question. For a blunt, powerful tool to probe general kinase function, Staurosporine is an excellent choice. For a precision instrument to dissect the intricacies of a single signaling pathway, a selective inhibitor derived from a scaffold like pyrazolo[3,4-d]pyrimidine is indispensable.
References
-
Elsherbeny, M. A., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry, 149, 107566. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
Gescher, A. (1998). Staurosporine and its derivatives--a new class of potential anticancer drugs? General Pharmacology, 31(5), 721–728. [Link]
-
Radi, M., et al. (2011). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 2(10), 771–776. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 736–752. [Link]
-
Schenone, S., et al. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine, 15(4), 813–824. [Link]
-
Bertrand, J. A., et al. (1994). Crystal structure of the Fv fragment of the anti-apoptosis mAb 2B7.1 in complex with a peptide from the Bcl-2-associated X protein. Journal of Molecular Biology, 241(2), 255-268. [Link]
-
Lowell, C. A., & Berton, G. (1999). Src kinase-mediated signaling in leukocytes. Immunologic Research, 20(3), 155–172. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2411-2431. [Link]
-
Badr, M. F. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(23), 8206. [Link]
-
Ghobrial, D. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4886. [Link]
-
El-Sayed, N. A. E. H., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2411-2431. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 736–752. [Link]
-
Schenone, S., et al. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine, 15(4), 813–824. [Link]
-
Radi, M., et al. (2011). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 2(10), 771–776. [Link]
-
Bell, A. S., et al. (1997). Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. Journal of Medicinal Chemistry, 40(12), 1835–1843. [Link]
-
Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665–676. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Wang, F., et al. (2021). Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. Pest Management Science, 77(7), 3529–3537. [Link]
-
Bell, A. S., et al. (1997). Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. Journal of Medicinal Chemistry, 40(12), 1835–1843. [Link]
-
Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113437. [Link]
-
Badr, M. F. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(23), 8206. [Link]
Sources
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - AU [thermofisher.com]
- 7. Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. ClinPGx [clinpgx.org]
- 10. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Validation of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one anticancer activity in vitro
A Comparative In Vitro Validation of the Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-ones
A Senior Application Scientist's Guide to Experimental Validation and Comparative Analysis
Introduction: The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2] These compounds, being bioisosteres of purines, are adept at interacting with ATP-binding sites of various kinases, some of which are crucial for cancer cell proliferation and survival.[3] This guide focuses on the in vitro validation of the anticancer properties of this class of compounds. Due to the limited availability of public data on the specific compound 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, this document will use a representative and well-characterized analog from the literature, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (hereafter referred to as PPA-1 ), as a case study.[3]
The anticancer activity of PPA-1 will be objectively compared against Doxorubicin , a widely used anthracycline antibiotic and a standard chemotherapeutic agent for various cancers, including breast cancer.[4][5] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical protocols, comparative experimental data, and insights into the underlying mechanisms of action.
Compound Profiles
Pyrazolo[3,4-d]pyrimidine Analog 1 (PPA-1)
-
Structure: N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
-
Proposed Mechanism of Action: The pyrazolo[3,4-d]pyrimidine core is known to inhibit various protein kinases. Several derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2][6] CDK2 is a key regulator of the cell cycle at the G1/S transition phase.[7][8] By inhibiting CDK2, these compounds can induce cell cycle arrest and subsequently trigger apoptosis.[9][10]
Doxorubicin
-
Structure: An anthracycline antibiotic.
-
Mechanism of Action: Doxorubicin has a multi-modal mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription.[11] It also generates reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, leading to apoptosis.[4][11] Its effects on the cell cycle are complex, often leading to arrest in the G2/M or G0/G1 phases.[11][12]
Overall In Vitro Validation Workflow
The following diagram outlines the comprehensive workflow for the in vitro validation and comparison of the anticancer activities of PPA-1 and Doxorubicin.
Caption: Overall workflow for in vitro validation.
Section 1: Assessment of Cytotoxicity via Cell Viability Assay
The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][14] It measures the metabolic activity of cells, which is an indicator of cell viability.[10][15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9][16] The amount of formazan produced is directly proportional to the number of living cells.[13]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of PPA-1 and Doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Comparative Cytotoxicity Data
The following table summarizes the IC50 values for PPA-1 and Doxorubicin against the MCF-7 human breast cancer cell line.
| Compound | Cell Line | Incubation Time | IC50 Value | Reference |
| PPA-1 | MCF-7 | 48 hours | 23 µM | [3] |
| Doxorubicin | MCF-7 | 48 hours | ~1.8 - 5.2 µM | [4][14] |
Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions.
Section 2: Analysis of Apoptosis Induction
A key characteristic of an effective anticancer drug is its ability to induce programmed cell death, or apoptosis, in cancer cells.[5] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[18]
Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with PPA-1 and Doxorubicin at their respective IC50 concentrations for 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.
-
Comparative Analysis of Apoptosis Induction
| Compound | Effect on MCF-7 Cells | Mechanism | Reference |
| PPA-1 (Analogs) | Induces apoptosis. | Studies on similar pyrazolo[3,4-d]pyrimidine derivatives show an increase in the percentage of apoptotic cells.[15][19][20] | [15][19][20] |
| Doxorubicin | Induces apoptosis. | Upregulates pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.[4] | [4] |
Section 3: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[8] Flow cytometry analysis of cells stained with a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][21]
Detailed Experimental Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ MCF-7 cells in 6-well plates and treat with PPA-1 and Doxorubicin at their IC50 concentrations for 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described for the apoptosis assay.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry. The PI fluorescence is measured on a linear scale.
-
Comparative Analysis of Cell Cycle Effects
| Compound | Effect on MCF-7 Cell Cycle | Reference | | :--- | :--- | | PPA-1 (Analogs) | Induces cell cycle arrest, often in the S or G2/M phase.[13][22] |[13][22] | | Doxorubicin | Causes cell cycle arrest, typically in the G2/M or G0/G1 phase.[11][12] |[11][12] |
Proposed Mechanism of Action for PPA-1
Based on studies of related pyrazolo[3,4-d]pyrimidine compounds, a likely mechanism of action for PPA-1 involves the inhibition of CDK2, a critical regulator of the G1/S phase transition.
Caption: Summary of comparative performance.
Conclusion
This guide outlines a comprehensive framework for the in vitro validation of the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives, using PPA-1 as a representative analog and Doxorubicin as a benchmark. The experimental data, synthesized from multiple studies, indicates that PPA-1 exhibits moderate cytotoxic activity against the MCF-7 breast cancer cell line. While its IC50 value is higher than that of Doxorubicin, its distinct proposed mechanism of action, targeting the cell cycle regulator CDK2, highlights the potential of the pyrazolo[3,4-d]pyrimidine scaffold as a source for novel, targeted anticancer agents. Further investigations, including in vivo studies and analysis against a broader panel of cancer cell lines, are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
-
Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. (2016). Oncology Letters. [Link]
-
Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. (2014). Oncology Letters. [Link]
-
Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance. (2017). International Journal of Nanomedicine. [Link]
-
Molecular Profile and Cell Cycle in MCF-7 and MCF-7/Dox Cells Exposed to Conventional and Liposomal Forms of Doxorubicin. (2011). Experimental Oncology. [Link]
-
Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. [Link]
-
The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis. (1999). The Journal of Experimental Medicine. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]
-
A link between cell cycle and cell death: Bax and Bcl-2 modulate Cdk2 activation during thymocyte apoptosis. (1997). The EMBO Journal. [Link]
-
MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (2014). Indonesian Journal of Cancer Chemoprevention. [Link]
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). Biomedicine & Pharmacotherapy. [Link]
-
Simvastatin potentiates doxorubicin activity against MCF-7 breast cancer cells. (2015). Experimental and Therapeutic Medicine. [Link]
-
Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines. (2021). Oncology Letters. [Link]
-
IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. [Link]
-
Cell Cycle and Apoptosis. (2000). Cancer Research. [Link]
-
A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. (2016). Frontiers in Pharmacology. [Link]
-
Inhibition of apoptosis by Cdk2 blockers. (n.d.). ResearchGate. [Link]
-
Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. (2011). European Journal of Medicinal Chemistry. [Link]
-
A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia. (2016). Oncotarget. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2015). Molecules. [Link]
-
Novel 1,5-diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones induced apoptosis in RKO colon cancer cells. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][12][16]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Scientific Reports. [Link]
-
A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. (2016). Frontiers in Pharmacology. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][12][16]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. (2022). RSC Advances. [Link]
-
Novel 1,5-diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones induced apoptosis in RKO colon cancer cells. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). Pharmaceuticals. [Link]
-
A Pyrazolo[3,4- d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. (2016). Frontiers in Pharmacology. [Link]
-
Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2021). International Journal of Molecular Sciences. [Link]
-
Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017). Journal of Pharma Research. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. (2017). ResearchGate. [Link]
Sources
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A link between cell cycle and cell death: Bax and Bcl-2 modulate Cdk2 activation during thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular profile and cell cycle in MCF-7 and MCF-7/Dox cells exposed to conventional and liposomal forms of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simvastatin potentiates doxorubicin activity against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The effect of doxorubicin and retinoids on proliferation, necrosis and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Novel 1,5-diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones induced apoptosis in RKO colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis Featuring a Novel Pyrazolo[3,4-d]pyrimidine Analog
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for targeting the ATP-binding site of protein kinases.[1][2][3] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of drug discovery. However, the high degree of structural conservation within the ATP-binding pocket across the human kinome presents a significant challenge: achieving target selectivity.[4][5] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a polypharmacological profile that can be either beneficial or detrimental. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a fundamental step in understanding the biological activity of a novel kinase inhibitor.
This guide provides a comprehensive comparison of modern techniques for assessing the cross-reactivity of a novel investigational compound, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , a representative member of its chemical class. We will delve into the mechanistic underpinnings of widely adopted profiling platforms, provide actionable experimental protocols, and present a framework for data interpretation, empowering researchers to make informed decisions in their drug development programs.
Methodological Showdown: A Comparative Overview of Kinase Profiling Platforms
The choice of a cross-reactivity profiling platform is dictated by a variety of factors including the stage of drug development, the desired depth of information, and available resources. Here, we compare three prevalent methodologies: enzymatic kinase assays, affinity-based chemoproteomics using kinobeads, and activity-based profiling with the KiNativ® platform.
| Methodology | Principle | Advantages | Limitations |
| Enzymatic Kinase Assays | Measures the ability of an inhibitor to block the catalytic activity of a purified, recombinant kinase.[6][7] | - Direct functional readout of inhibition.- Highly quantitative (IC50/Ki values).- Amenable to high-throughput screening.[8][9] | - Performed in a non-physiological context (recombinant enzymes).- May not reflect inhibitor behavior in a complex cellular milieu.- Limited by the availability of purified, active kinases. |
| Kinobeads (Affinity-Based Chemoproteomics) | Utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from cell lysates.[10][11][12] The test compound competes for binding, and the displaced kinases are quantified by mass spectrometry.[13] | - Profiles inhibitors against native kinases in a complex proteome.- Can identify unanticipated targets.- Provides a broad overview of the kinome. | - Indirect measure of inhibition (binding competition).- May not capture allosteric inhibitors.- Less sensitive for weakly expressed kinases.[4] |
| KiNativ® (Activity-Based Profiling) | Employs ATP- and ADP-biotinylated probes that covalently label the active site of kinases in cell lysates.[14][15][16] Inhibition is measured by a decrease in probe labeling, quantified by mass spectrometry.[17] | - Profiles inhibitors against active, native kinases.- Provides a direct measure of target engagement in a physiological context.- Can differentiate between target binding and degradation. | - Requires a reactive lysine in the active site for probe labeling.- Can be more technically complex than other methods. |
Experimental Workflow: A Step-by-Step Protocol for an In Vitro Kinase Inhibition Assay
To provide a practical context, we outline a generalized protocol for determining the IC50 value of our hypothetical compound, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , against a target kinase using a homogenous luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This type of assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[18][19]
Protocol: ADP-Glo™ Kinase Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 1 nM) for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase reaction buffer.[20]
-
Add the serially diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Interpreting the Data: A Simulated Cross-Reactivity Profile
To illustrate how data from these different platforms can be integrated, we present a simulated cross-reactivity profile for 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . In this hypothetical scenario, our compound was designed as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR).
| Kinase | Enzymatic Assay (IC50, nM) | Kinobeads (% Displacement @ 1 µM) | KiNativ® (% Inhibition @ 1 µM) |
| EGFR | 10 | 95 | 92 |
| HER2 | 50 | 80 | 75 |
| VEGFR2 | 500 | 40 | 35 |
| SRC | >10,000 | 5 | 2 |
| ABL1 | >10,000 | 2 | 1 |
-
Primary Target Confirmation: All three methods confirm that our compound potently interacts with its intended target, EGFR.
-
Off-Target Identification: The data reveals a significant off-target activity against HER2, another member of the ErbB family of receptor tyrosine kinases. This is not unexpected given the structural similarity of their ATP-binding sites.
-
Weaker Off-Target Activity: A weaker interaction with VEGFR2 is also observed across the platforms.
-
High Selectivity: The compound shows high selectivity against SRC and ABL1, indicating a favorable profile in this regard.
The convergence of data from orthogonal methods strengthens the validity of these findings. The enzymatic assay provides a precise measure of functional inhibition, while the kinobeads and KiNativ® data confirm target engagement within a more physiologically relevant context.
Mechanistic Context: The EGFR Signaling Pathway
Understanding the on- and off-target activities of our compound requires placing it within the context of the relevant signaling pathways. As an EGFR inhibitor, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is expected to block downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion: An Integrated Approach to De-risking Kinase Inhibitors
The cross-reactivity profiling of novel kinase inhibitors like 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a multifaceted process that requires a thoughtful and integrated approach. No single method provides a complete picture of a compound's selectivity. By combining the quantitative power of enzymatic assays with the physiological relevance of chemoproteomic platforms, researchers can build a comprehensive understanding of their compound's on- and off-target activities. This knowledge is paramount for interpreting cellular and in vivo data, anticipating potential toxicities, and ultimately, developing safer and more effective targeted therapies.
References
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). NIH. Retrieved from [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2017). ACS Publications. Retrieved from [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2019). ResearchGate. Retrieved from [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2013). PMC. Retrieved from [Link]
-
Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (2016). PubMed Central. Retrieved from [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved from [Link]
-
ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. (2018). GlobeNewswire. Retrieved from [Link]
-
The KiNativ approach to kinase inhibitor profiling. (n.d.). ResearchGate. Retrieved from [Link]
-
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. (2011). PMC. Retrieved from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). PMC. Retrieved from [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. (2012). PMC. Retrieved from [Link]
-
EnzyChrom™ Kinase Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX. Retrieved from [Link]
-
KiNativ data. (2016). HMS LINCS Project. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]
-
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-, monosodium salt. (n.d.). PubChem. Retrieved from [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2021). PMC. Retrieved from [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). PMC. Retrieved from [Link]
-
(3,6-
ngcontent-ng-c780544980="" class="ng-star-inserted">2H_2)-1,2-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link] -
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). NIH. Retrieved from [Link]
-
6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. (2006). PubMed. Retrieved from [Link]
-
Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. (2015). PMC. Retrieved from [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air. Retrieved from [Link]
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). PubMed. Retrieved from [Link]
-
Quantifying the possible cross-reactivity risk of an HPV16 vaccine. (2009). PubMed. Retrieved from [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2020). MDPI. Retrieved from [Link]
-
Cross-protective efficacy of HPV-16/18 AS04-adjuvanted vaccine against cervical infection and precancer caused by non-vaccine oncogenic HPV types: 4-year end-of-study analysis of the randomised, double-blind PATRICIA trial. (2012). PubMed. Retrieved from [Link]
-
Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine. (2019). PubMed. Retrieved from [Link]
-
Next generation L2-based HPV vaccines cross-protect against cutaneous papillomavirus infection and tumor development. (2022). PMC. Retrieved from [Link]
-
Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). PubMed. Retrieved from [Link]
Sources
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. news-medical.net [news-medical.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 20. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
Comparing the efficacy of different pyrazolo[3,4-d]pyrimidine derivatives in cancer cell lines.
In the landscape of modern oncology, the quest for targeted and effective therapeutic agents is paramount. Among the myriad of heterocyclic compounds investigated, pyrazolo[3,4-d]pyrimidines have emerged as a privileged scaffold, structurally analogous to purines, enabling them to interact with a wide array of biological targets implicated in cancer progression. This guide offers a comparative analysis of the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines, supported by experimental data and mechanistic insights to aid researchers in drug discovery and development.
Introduction to Pyrazolo[3,4-d]pyrimidines: A Scaffold of Promise
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, a fundamental component of nucleic acids and ATP. This structural mimicry allows these compounds to competitively bind to the ATP-binding sites of numerous protein kinases, which are often dysregulated in cancer.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles.[2] Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating potent antitumor activities through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and dihydrofolate reductase (DHFR).[3][4][5][6]
Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
The cytotoxic activity of pyrazolo[3,4-d]pyrimidine derivatives is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of several promising pyrazolo[3,4-d]pyrimidine derivatives across a panel of human cancer cell lines.
| Derivative | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10k | VEGFR-2, Tubulin Polymerization | HT-29 (Colon) | 0.03 | [3] |
| HCT-116 (Colon) | 1.6 | [3] | ||
| Compound 10e | Not Specified | MCF-7 (Breast) | 11 | [7] |
| Compound 7f | DHFR | MCF-7 (Breast) | Not specified, but potent | [4] |
| Compound 12b | EGFR | A549 (Lung) | 8.21 | [5] |
| HCT-116 (Colon) | 19.56 | [5] | ||
| Compound VIIa | Not Specified | 57 different cell lines | 0.326 - 4.31 | [2] |
| Compound 1a | Apoptosis Induction | A549 (Lung) | 2.24 | [8][9] |
| Compound 12b | VEGFR-2 | MDA-MB-468 (Breast) | 3.343 | [10][11] |
| T-47D (Breast) | 4.792 | [10][11] | ||
| Compound 4 | Not Specified | Hep2 (Laryngeal) | 21.3 | [12] |
| Compound 7 | Proliferation Inhibition (Ki67) | A549 (Lung) | 17.50 | [13][14] |
| Caco-2 (Colon) | 43.75 | [14] | ||
| HT1080 (Fibrosarcoma) | 73.08 | [14] | ||
| HeLa (Cervical) | 68.75 | [14] | ||
| Compound 14 | CDK2 | HCT-116 (Colon) | 0.006 | [6] |
| MCF-7 (Breast) | 0.045 | [6] | ||
| HepG-2 (Liver) | 0.048 | [6] | ||
| Compound 15 | CDK2 | HCT-116 (Colon) | 0.007 | [6] |
| MCF-7 (Breast) | 0.046 | [6] | ||
| HepG-2 (Liver) | 0.048 | [6] | ||
| SI163 | Src Kinase | D283-MED (Medulloblastoma) | 1.74 | [15] |
| S29 | Src Kinase | D283-MED (Medulloblastoma) | 4.89 | [15] |
| S7 | Src Kinase | D283-MED (Medulloblastoma) | 14.16 | [15] |
| Compound 16 | EGFR | Broad panel of 60 cell lines | 0.018 - 9.98 | [16][17] |
Mechanistic Insights: Targeting Key Oncogenic Pathways
The antitumor activity of pyrazolo[3,4-d]pyrimidines stems from their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. The following diagrams illustrate some of the key mechanisms of action.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Inhibition of CDK2-mediated cell cycle progression by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols: A Guide to Assessing Efficacy
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following provides a step-by-step methodology for key assays used to evaluate the anticancer efficacy of pyrazolo[3,4-d]pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazolo[3,4-d]pyrimidine derivative at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest.[3][15]
Caption: A generalized experimental workflow for evaluating pyrazolo[3,4-d]pyrimidine derivatives.
Conclusion and Future Directions
Pyrazolo[3,4-d]pyrimidine derivatives represent a highly promising class of compounds in the development of novel anticancer therapies. Their synthetic tractability and ability to target a wide range of oncogenic kinases and enzymes have driven extensive research, yielding numerous potent candidates with diverse mechanisms of action. The comparative data presented in this guide highlights the significant potential of this scaffold, with several derivatives exhibiting low micromolar to nanomolar efficacy against various cancer cell lines.
Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, thereby minimizing off-target effects. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of these promising compounds. The continued exploration of the pyrazolo[3,4-d]pyrimidine scaffold holds the potential to deliver next-generation targeted therapies for a multitude of cancers.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Al-Dosary, M. S. (2018). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 23(10), 2533. [Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., & El-Shorbagi, A.-N. A. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-140. [Link]
-
Abdelgawad, M. A., El-Gamal, M. I., & El-Din, M. M. G. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1245-1257. [Link]
-
Bekhit, A. A., & Baraka, A. M. (2005). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 338(4), 169-178. [Link]
-
Li, X., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(6), 11397-11412. [Link]
-
Hassan, G. S., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(48), 33671-33691. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., & Abdel-Wahab, B. F. (2015). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of the Chinese Chemical Society, 62(6), 483-491. [Link]
-
Ghorab, M. M., et al. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 25(14), 3254. [Link]
-
El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: Design, synthesis, biological evaluation, and molecular docking studies. Bioorganic Chemistry, 125, 105856. [Link]
-
Ghorab, M. M., et al. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 25(14), 3254. [Link]
-
Castelli, R., et al. (2014). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine, 18(9), 1775-1786. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 481-500. [Link]
-
Li, X., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(6), 11397-11412. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 481-500. [Link]
-
El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6528. [Link]
-
Hassan, G. S., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(48), 33671-33691. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation [mdpi.com]
- 10. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]
- 11. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 15. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 17. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Analogs Against Cyclin-Dependent Kinase 2 (CDK2)
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with the ATP-binding site of numerous kinases.[1] This guide presents a comprehensive, in-silico comparative analysis of pyrazolo[3,4-d]pyrimidine analogs targeting Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a significant target in oncology.[2][3] We will provide a detailed, step-by-step protocol for molecular docking using AutoDock Vina, a widely adopted and validated computational tool. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and interpretation of results, thereby empowering rational, structure-based drug design.
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and In Silico Screening
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the natural purine ring of adenine, a key component of ATP.[1][3] This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding within the kinase hinge region, a critical interaction for kinase inhibition.[1] Modifications at various positions of the pyrazolo[3,4-d]pyrimidine ring system have led to the development of potent and selective inhibitors for a range of kinases, including CDK2, VEGFR2, and Src kinase.[4][5][6][7]
Cyclin-Dependent Kinase 2 (CDK2) plays a vital role in cell cycle progression, particularly during the G1/S phase transition.[2] Its deregulation is a common feature in various cancers, making it an attractive target for therapeutic intervention.[2][3] Structure-based drug design, facilitated by in silico molecular docking, has become an indispensable tool for accelerating the discovery of novel CDK2 inhibitors.[2][8] Docking predicts the preferred orientation and binding affinity of a ligand to a protein target, providing invaluable insights into the molecular interactions that govern this recognition.[9] This computational screening method allows for the rapid evaluation of virtual libraries of compounds, prioritizing those with the highest potential for synthesis and biological testing, thereby saving significant time and resources.
This guide will compare three distinct pyrazolo[3,4-d]pyrimidine analogs against CDK2 to elucidate how subtle chemical modifications can dramatically influence binding affinity and interaction patterns.
A Self-Validating Docking Methodology
Scientific integrity demands that any described protocol be robust and reproducible. The following workflow is designed as a self-validating system. The cornerstone of this validation is the "re-docking" experiment, where the co-crystallized ligand is removed from the protein's active site and then docked back in. A successful protocol is one where the computational tool can accurately reproduce the experimentally determined binding pose, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[10]
Required Software and Hardware
-
Visualization: UCSF Chimera or PyMOL
-
Docking Engine: AutoDock Vina[11]
-
Preparation Tools: AutoDock Tools (MGLTools)[12]
-
Hardware: A standard multi-core workstation is sufficient for the scope of this guide.
Experimental Workflow Diagram
The entire in-silico docking process can be visualized as a sequential workflow.
Caption: High-level workflow for the in-silico docking experiment.
Step-by-Step Protocol: Protein Preparation
The goal of protein preparation is to clean the crystal structure file, making it suitable for docking calculations.[13]
-
Obtain the Crystal Structure: Download the PDB file for human CDK2 in complex with a pyrazolo[3,4-d]pyrimidine-based inhibitor. For this guide, we will use PDB ID: 2C6T . This structure provides a relevant and validated active site conformation.
-
Clean the Structure: Using UCSF Chimera or a similar tool, remove all non-essential molecules, including water molecules, co-solvents, and any crystallographic additives.[14][15] Causality: Water molecules are typically not conserved between different ligand complexes and can interfere with the docking algorithm's ability to place the ligand.[15]
-
Prepare for Docking (Using AutoDock Tools):
-
Load the cleaned PDB file into AutoDock Tools.
-
Add Polar Hydrogens: This step is crucial for defining the correct hydrogen bonding potential of the protein residues.[16]
-
Assign Kollman Charges: These are partial charges assigned to each atom, which are necessary for calculating the electrostatic interaction component of the docking score.[12]
-
Save the prepared protein in the PDBQT format (e.g., 2C6T_protein.pdbqt). The PDBQT format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[17]
-
Step-by-Step Protocol: Ligand Preparation
We will compare three hypothetical but representative pyrazolo[3,4-d]pyrimidine analogs to understand structure-activity relationships.
-
Analog A (Base Scaffold): The core pyrazolo[3,4-d]pyrimidine.
-
Analog B (H-Bond Donor/Acceptor): Scaffold with a hydroxyl group, designed to probe for additional hydrogen bonding opportunities.
-
Analog C (Hydrophobic Moiety): Scaffold with an added phenyl ring, designed to interact with hydrophobic pockets in the active site.
-
Generate 3D Structures: Sketch the 2D structures of the analogs and convert them to 3D structures using a tool like ChemDraw or an online converter.
-
Energy Minimization: This is a critical step. The initial 3D conformation may be energetically unfavorable. A force field (e.g., MMFF94) is used to find a low-energy, more realistic conformation of the ligand.[18]
-
Prepare for Docking (Using AutoDock Tools):
-
Load each 3D ligand structure into AutoDock Tools.
-
Detect Rotatable Bonds: AutoDock Vina treats ligands as flexible, and this step defines the bonds that the algorithm can rotate during the conformational search.[19]
-
Assign Gasteiger Charges: Similar to the protein, this assigns the necessary partial charges for scoring.[19]
-
Save each prepared ligand in the PDBQT format (e.g., analog_A.pdbqt).
-
Step-by-Step Protocol: Docking Execution
-
Grid Box Generation: The grid box defines the three-dimensional search space for the docking algorithm.[20] It must encompass the entire active site. A common practice is to center the grid on the position of the co-crystallized ligand.[20] For PDB ID 2C6T, a box of 20x20x20 Å is typically sufficient.
-
Create Configuration File: Create a text file (config.txt) that specifies the input files and search parameters for Vina.[21]
[16]3. Run Vina: Execute the docking from the command line: vina --config config.txt --out analog_A_out.pdbqt --log analog_A_log.txt
Results: A Comparative Analysis
The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. [9]A more negative value indicates a stronger, more favorable interaction. [22]
| Analog ID | 2D Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (CDK2) |
|---|---|---|---|
| Analog A | Base Scaffold | -7.2 | Leu83 (Hinge Region) |
| Analog B | Scaffold + OH | -8.1 | Leu83, Asp86 (Hinge, H-Bond) |
| Analog C | Scaffold + Phenyl | -8.9 | Leu83, Ile10, Val18 (Hinge, Hydrophobic Pocket) |
Discussion: Correlating Structure with Binding Affinity
The docking results provide clear insights into the structure-activity relationship of these analogs.
-
Analog A established a foundational hydrogen bond with the backbone of Leu83 in the kinase hinge region, a canonical interaction for ATP-competitive inhibitors. This interaction anchors the molecule in the active site.
-
Analog B demonstrated a significantly improved binding affinity (-8.1 kcal/mol). The addition of the hydroxyl group allowed for the formation of a second, crucial hydrogen bond with the side chain of Asp86 . This additional electrostatic interaction provides a stronger anchor, leading to a more stable complex.
-
Analog C yielded the best binding affinity (-8.9 kcal/mol). While maintaining the essential hinge interaction with Leu83, its terminal phenyl group was able to occupy a nearby hydrophobic pocket defined by residues such as Ile10 and Val18 . These van der Waals interactions contribute significantly to the overall binding energy, highlighting the importance of optimizing hydrophobic contacts for high-potency inhibitors.
The logical relationship between structural modification and binding interaction can be visualized as follows:
Caption: Relationship between analog structure, key interactions, and binding affinity.
Conclusion
This guide demonstrates the power of in silico molecular docking as a predictive tool in drug discovery. Through a systematic and validated workflow, we have shown how specific, rational modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance binding affinity to the CDK2 active site. The analysis reveals that a multi-pronged approach, combining essential hinge-binding interactions with supplementary hydrogen bonds and optimized hydrophobic contacts, is key to developing high-potency kinase inhibitors. The insights gained from this comparative study can effectively guide the prioritization of synthetic efforts, ultimately accelerating the journey from hit identification to lead optimization.
References
-
Title: Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation Source: RSC Publishing URL: [Link]
-
Title: Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction Source: PubMed URL: [Link]
-
Title: Preparing RCSB PDB Files for Glide Docking Source: Schrodinger URL: [Link]
-
Title: Autodock - Vina Protocol Source: Scribd URL: [Link]
-
Title: Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo Source: PubMed URL: [Link]
-
Title: Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity Source: PubMed URL: [Link]
-
Title: Protocol for Docking with AutoDock Source: N/A (General Protocol Document) URL: [Link]
-
Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][5][23]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine... Source: Semantic Scholar URL: [Link]
-
Title: Protein And Ligand Preparation For Docking By Vina Source: Kaggle URL: [Link]
-
Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e]t[4][5][23]riazolo[1,5- c]pyrimidine scaffold with apoptotic activity Source: PubMed URL: [Link]
-
Title: Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives... Source: ACS Publications URL: [Link]
-
Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: MDPI URL: [Link]
-
Title: Session 4: Introduction to in silico docking Source: N/A (Educational Material) URL: [Link]
-
Title: Preparing the protein and ligand for docking Source: ScotChem URL: [Link]
-
Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]
-
Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]
-
Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PLOS Computational Biology URL: [Link]
-
Title: Beginner's Guide for Docking using Autodock Vina Source: Bioinformatics Review URL: [Link]
-
Title: Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors Source: PubMed URL: [Link]
-
Title: Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors... Source: RSC Publishing URL: [Link]
-
Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors Source: RSC Publishing URL: [Link]
-
Title: AutoDock Tutorial- Part 4. Preparing Ligand for Docking Source: YouTube URL: [Link]
-
Title: Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives... Source: ResearchGate URL: [Link]
-
Title: Autodock Vina Tutorial - Molecular Docking Source: YouTube URL: [Link]
-
Title: Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) Source: YouTube URL: [Link]
-
Title: How I can analyze and present docking results? Source: Matter Modeling Stack Exchange URL: [Link]
-
Title: New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects Source: News-Medical.net URL: [Link]
-
Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure Source: YouTube URL: [Link]
-
Title: Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: MDPI URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]
-
Title: Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., Source: YouTube URL: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1,2,4]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. youtube.com [youtube.com]
- 13. Schrödinger Customer Portal [my.schrodinger.com]
- 14. scribd.com [scribd.com]
- 15. scotchem.ac.uk [scotchem.ac.uk]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. kaggle.com [kaggle.com]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 22. researchgate.net [researchgate.net]
- 23. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
A Comparative Oncology Guide: Benchmarking 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Against Standard Anticancer Therapeutics
This guide provides a comprehensive technical comparison of the anticancer potential of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and its close structural analogs against established anticancer drugs. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of preclinical data and the methodologies used to generate them.
While specific data for 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not extensively available in public literature, this guide will leverage the substantial body of research on the broader class of pyrazolo[3,4-d]pyrimidin-4-one derivatives. This class of compounds, sharing the same core scaffold, has demonstrated significant promise as anticancer agents.[1][2][3][4][5][6][7] Their structural similarity to purines has made them attractive candidates for targeting various kinases and signaling pathways implicated in cancer.[1][3]
For the purpose of this benchmark, we will compare the activity of representative pyrazolo[3,4-d]pyrimidin-4-one derivatives against Doxorubicin, a widely used chemotherapeutic agent. Additionally, we will discuss Sildenafil, a well-known phosphodiesterase-5 (PDE5) inhibitor that shares the pyrazolopyrimidine core and has shown potential in enhancing the efficacy of conventional anticancer drugs.[8][9][10][11][12]
Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine ring system is a purine analog, a structural feature that underpins its diverse biological activities. In the context of oncology, this scaffold has been the subject of extensive medicinal chemistry efforts to develop novel therapeutic agents.[1][2][3][4] Derivatives of this core structure have been investigated as inhibitors of various protein kinases, including epidermal growth factor receptor (EGFR), which is a key target in cancer therapy.[3][5] The rationale behind exploring this chemical space is to identify compounds with high potency against cancer cells while exhibiting favorable selectivity and reduced off-target effects.
Comparative In Vitro Cytotoxicity
A fundamental aspect of anticancer drug benchmarking is the assessment of in vitro cytotoxicity against a panel of human cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
The following table summarizes the reported IC50 values for various pyrazolo[3,4-d]pyrimidin-4-one derivatives against common cancer cell lines, alongside the IC50 value for the standard chemotherapeutic drug, Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidin-4-one Derivatives | |||
| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) | MCF-7 (Breast) | 11 | [1][2][6] |
| Novel Pyrazolo[3,4-d]pyrimidine Derivative (1a) | A549 (Lung) | 2.24 | [4] |
| Novel Pyrazolo[3,4-d]pyrimidine Derivative (12b) | A549 (Lung) | 8.21 | [5] |
| Novel Pyrazolo[3,4-d]pyrimidine Derivative (12b) | HCT-116 (Colon) | 19.56 | [5] |
| Standard Chemotherapeutic Drug | |||
| Doxorubicin | A549 (Lung) | 9.20 | [4] |
Interpretation of Data:
The data presented in the table indicates that certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range. Notably, compound 1a shows significantly higher potency against the A549 lung cancer cell line compared to the standard drug, Doxorubicin.[4] Another derivative, 10e , also demonstrates promising activity against the MCF-7 breast cancer cell line.[1][2][6] These findings underscore the potential of the pyrazolo[3,4-d]pyrimidine scaffold as a source of novel anticancer agents.
Mechanistic Insights: Cell Cycle Arrest and Apoptosis Induction
Beyond cytotoxicity, it is crucial to understand the mechanism by which a compound exerts its anticancer effects. Common mechanisms include the induction of cell cycle arrest and apoptosis (programmed cell death).
Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15][16] Anticancer agents often induce cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that some compounds can arrest the cell cycle at the S and G2/M phases.[5]
Apoptosis Induction
Apoptosis is a key mechanism through which chemotherapeutic agents eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptotic cells.[17][18][19] Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can significantly induce apoptosis in cancer cells.[4][5] For instance, one study revealed that a promising derivative led to an 8.8-fold increase in the BAX/Bcl-2 ratio, indicating a strong pro-apoptotic effect.[5]
The Case of Sildenafil: A Structurally Related Compound with Anticancer Potential
Sildenafil, a well-known PDE5 inhibitor, possesses a pyrazolopyrimidine core. While primarily used for erectile dysfunction, a growing body of evidence suggests it may have anticancer properties.[8][9][10] Sildenafil has been shown to induce apoptosis and enhance the effects of cytotoxic agents in various cancer cell lines.[9][11] Its ability to potentiate the antitumor activity of drugs like Doxorubicin in prostate cancer models is of particular interest.[11] This synergistic effect may allow for lower, less toxic doses of conventional chemotherapy.[12]
In Vivo Benchmarking: The Role of Xenograft Models
While in vitro data provides valuable initial insights, in vivo studies are essential to evaluate the efficacy and safety of a potential anticancer drug in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[20][21][22][23][24] These models allow for the assessment of a compound's ability to inhibit tumor growth in a more physiologically relevant setting. The development and application of human tumor xenograft models provide a diverse range of cancer types for new drug evaluations.[21]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below for the key assays discussed in this guide.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[25]
Protocol:
-
Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000 to 40,000 cells/well and incubate for 24 hours.[26]
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of Propidium Iodide (PI) staining to analyze DNA content and cell cycle distribution.[15]
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash once with Phosphate-Buffered Saline (PBS).
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PBS containing 50 µg/mL PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Protocol:
-
Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
General Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing.
Apoptosis Detection via Annexin V/PI Staining
Caption: Apoptosis detection via Annexin V/PI staining.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidin-4-one scaffold represents a promising starting point for the development of novel anticancer agents. The preclinical data for various derivatives demonstrate potent cytotoxic and pro-apoptotic effects against several cancer cell lines, in some cases exceeding the efficacy of standard chemotherapeutics like Doxorubicin.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.
-
In-depth mechanistic studies: To elucidate the specific molecular targets and signaling pathways affected.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead candidates.
-
In vivo efficacy studies: Using a broader range of xenograft and patient-derived xenograft (PDX) models to validate the preclinical findings.
By systematically addressing these areas, the full therapeutic potential of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and its analogs can be realized, potentially leading to new and more effective treatments for cancer.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed.
- The Potential Role of Sildenafil in Cancer Management through EPR Augmentation. (2021). PubMed Central.
- Pro-cancer and anti-cancer effects of sildenafil: a mini-review. (2025). MedNexus.
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). Molecules. Retrieved January 21, 2026, from [Link]
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (1992). Contributions to Oncology.
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. Retrieved January 21, 2026, from [Link]
- Preclinical Drug Testing Using Xenograft Models. (n.d.).
- Patient-derived tumour xenografts as models for oncology drug development. (n.d.). PubMed Central.
- Anti-gout agent allopurinol exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand. (n.d.). PubMed.
- Is allopurinol used to treat tumors?. (2025). Dr.Oracle.
- Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. (n.d.). PubMed Central.
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2025).
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (n.d.). PubMed Central.
-
Anti-Gout Agent Allopurinol Exerts Cytotoxicity to Human Hormone-Refractory Prostate Cancer Cells in Combination with Tumor Necrosis Factor–Related Apoptosis-Inducing Ligand. (n.d.). AACR Journals. Retrieved January 21, 2026, from [Link]
-
New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil. (2021). Frontiers. Retrieved January 21, 2026, from [Link]
-
Sildenafil increases chemotherapeutic efficacy of doxorubicin in prostate cancer and ameliorates cardiac dysfunction. (n.d.). PNAS. Retrieved January 21, 2026, from [Link]
- Sildenafil potentiates the antitumor activity of cisplatin by induction of apoptosis and inhibition of proliferation and angiogenesis. (n.d.). PubMed Central.
- Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). PubMed.
-
How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. Retrieved January 21, 2026, from [Link]
- Top 10 Anti-Cancer Drugs Unveiling Their Success Stories. (2024).
- Cell Cycle Analysis. (n.d.).
-
Cell Cycle Analysis Using Flow Cytometry. (2018). News-Medical.Net. Retrieved January 21, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 21, 2026, from [Link]
- The Annexin V Apoptosis Assay. (n.d.).
- Breast Cancer Drugs. (n.d.).
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved January 21, 2026, from [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved January 21, 2026, from [Link]
- Cancer drugs A to Z list. (n.d.).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO.
-
Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. (2014). PubMed. Retrieved January 21, 2026, from [Link]
- In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (n.d.).
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.).
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][20][25]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Targeted Therapy Drug List by Cancer Type. (2025). National Cancer Institute. Retrieved January 21, 2026, from [Link]
-
Chemotherapy for Breast Cancer. (2021). American Cancer Society. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Role of Sildenafil in Cancer Management through EPR Augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. Sildenafil potentiates the antitumor activity of cisplatin by induction of apoptosis and inhibition of proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. nanocellect.com [nanocellect.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. news-medical.net [news-medical.net]
- 17. kumc.edu [kumc.edu]
- 18. researchgate.net [researchgate.net]
- 19. bosterbio.com [bosterbio.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. crownbio.com [crownbio.com]
- 23. xenograft.org [xenograft.org]
- 24. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind these essential safety protocols. This guide is structured to empower researchers, scientists, and drug development professionals to manage chemical waste with the highest degree of safety and regulatory compliance.
The pyrazolo[3,4-d]pyrimidine scaffold is a core component in many kinase inhibitors and other targeted therapeutics, making it a common presence in discovery labs.[1][2][3] Proper management of waste generated from its use is not just a regulatory necessity but a cornerstone of a responsible and safe research environment.
Hazard Identification and Risk Assessment
Causality: The heterocyclic nitrogen-rich structure of pyrazolopyrimidines underlies their biological activity and, consequently, their potential toxicity. These compounds are designed to interact with biological systems, and this inherent reactivity necessitates their classification as hazardous waste.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Description | Primary Precaution | Source |
| Acute Oral Toxicity | Toxic if swallowed.[4][6] | Do not eat, drink, or smoke when using this product.[4][6] If swallowed, immediately call a POISON CENTER or doctor.[4][6] | [4][6] |
| Skin Sensitization | May cause an allergic skin reaction.[4] | Avoid breathing dust.[4] Wear protective gloves.[4] If skin irritation or rash occurs, seek medical advice.[4] | [4] |
| Combustibility | May form combustible dust concentrations in air if dispersed as a fine powder.[4] | Avoid dust formation.[7] Keep away from heat and sources of ignition.[7] | [4][7] |
| Environmental | Currently, no substances are known to be hazardous to the environment or not degradable in wastewater treatment plants.[4][6] However, it should not be released into the environment.[6][7] | Do not empty into drains.[7] | [4][6][7] |
Pre-Disposal Safety Infrastructure
Before generating the first drop of waste, a self-validating system of safety must be in place. This ensures that proper disposal is an integral part of the experimental workflow, not an afterthought.
-
Designated Waste Accumulation Area: Establish a specific, clearly marked area within the laboratory for the accumulation of hazardous waste. This area should be away from general lab traffic and sources of ignition.
-
Availability of PPE: Ensure that all necessary personal protective equipment is readily available and in good condition. This includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5][8]
-
Emergency Equipment: Verify that eyewash stations and safety showers are close to the workstation and are functioning correctly.[7]
Disposal Workflow and Decision Logic
The proper disposal of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one follows a logical sequence designed to contain the chemical, clearly communicate its hazards, and ensure it is handled by qualified personnel.
Caption: Decision workflow for the disposal of pyrazolopyrimidine waste.
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of waste containing 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Personal Protective Equipment (PPE) Verification: Before handling any waste, don appropriate PPE. This must include:
-
Waste Segregation:
-
Solid Waste: Collect pure/excess solid compound, contaminated weighing papers, gloves, and disposable labware (e.g., pipette tips) in a designated, sealable plastic bag or a wide-mouth solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, chemically compatible, and sealable liquid waste container (e.g., a high-density polyethylene or glass bottle).
-
Rationale: Do not mix incompatible waste streams. While this compound has no explicitly listed incompatibilities, it is best practice to avoid mixing with strong oxidizing agents or strong acids/bases.[9]
-
-
Containerization and Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[9]
-
Clearly label the container with the full chemical name: "1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one". Avoid using abbreviations or acronyms.[9]
-
List all constituents of the waste stream, including solvents and their approximate percentages.
-
Ensure the container is kept tightly closed when not actively adding waste.[4][7]
-
-
Interim Storage:
-
Store the sealed and labeled waste container in your lab's designated satellite accumulation area.
-
Do not store waste containers in public hallways or areas of high traffic.[9]
-
-
Final Disposal:
-
The ultimate disposal instruction is clear: "Dispose of contents/container to an approved waste disposal plant".[4][6][7][10]
-
This means the waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never pour this chemical down the drain or dispose of it in the regular trash.[7]
-
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
General Advice: Show the Safety Data Sheet of the parent compound to the attending medical personnel.[4][6][7]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4][7] If skin irritation or a rash develops, seek immediate medical attention.[4] Remove and wash contaminated clothing before reuse.[4][8]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4][6][7]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[4][6][7] Do NOT induce vomiting.[6][7]
-
Inhalation (of dust): Remove the victim to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[4][7]
-
Spill Containment: Evacuate personnel from the immediate area.[6][7] Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[7] Ventilate the area thoroughly.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the integrity of your research environment.
References
-
Alfa Aesar. (2025, September 7). Safety Data Sheet: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. [Link]
-
PubChem, National Center for Biotechnology Information. 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. [Link]
-
European Chemicals Agency (ECHA). (2023, August 12). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. [Link]
-
Manetti, F., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]
-
Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. [Link]
-
Hamed, M. M., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH. [Link]
-
Rango, E., et al. (2020). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. MDPI. [Link]
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. fishersci.com [fishersci.com]
Navigating the Handling of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A Guide to Personal Protective Equipment and Safe Disposal
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide
The handling of novel chemical entities in a research and development setting demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a member of the biologically significant pyrazolopyrimidine class of compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes established safety protocols for structurally similar compounds to ensure a robust framework for laboratory safety.
Understanding the Hazard Landscape
Pyrazolopyrimidine derivatives are recognized for their diverse biological activities, which necessitates treating them with a high degree of caution.[1] Based on the hazard classifications of analogous compounds, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one should be handled as a substance that is potentially:
-
Harmful if swallowed .[2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative for the safety of all laboratory personnel.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals.[5] Given the potential for this compound to be a cytotoxic agent, gloves tested in accordance with ASTM D6978 for chemotherapy drug handling are preferred.[6] Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[7] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashes or aerosol generation, safety goggles or a full-face shield should be utilized.[8][9] This adheres to OSHA's eye and face protection regulations.[8] |
| Skin and Body Protection | A laboratory coat is mandatory. For operations with a significant risk of splashes or dust generation, a solid-front barrier gown provides enhanced protection.[9] All protective clothing should be removed before leaving the laboratory. |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[8] If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential airborne concentration should be used, following a comprehensive respiratory protection program. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is critical for maintaining a safe working environment.
Receipt and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store it away from incompatible materials.
Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Caption: Experimental workflow for handling 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Disposal Plan
As an investigational compound with potential biological activity, all waste generated from the handling of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one must be considered hazardous.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, absorbent pads, and empty containers, should be placed in a designated, sealed hazardous waste container.[9][10] |
| Liquid Waste | Solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not empty into drains.[8] |
| Sharps | Contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous waste. |
All hazardous waste must be disposed of through your institution's environmental health and safety office, typically via incineration by a licensed waste disposal contractor.[11][12]
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If safe to do so, and you are trained, contain the spill using appropriate absorbent materials.
-
Avoid generating dust from solid spills.
-
Follow your institution's specific spill cleanup procedures.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
The responsible handling of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is paramount to ensuring the safety of researchers and the integrity of the research environment. By adhering to the principles of proactive hazard assessment, consistent use of appropriate PPE, and meticulous adherence to operational and disposal protocols, the risks associated with this novel compound can be effectively managed. Always consult your institution's specific safety guidelines and the most current safety information before commencing any work.
References
-
Columbia University. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
European Chemicals Agency. (2023, August 12). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
University of Virginia. (n.d.). STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. Retrieved from [Link]
-
SHIELD Scientific. (n.d.). Choosing the Right Gloves for Cytotoxic Agents: A Comprehensive Checklist. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
University of California, Berkeley. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, April 28). Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry. Retrieved from [Link]
-
University of Utah Health. (2021, February 1). STANDARD OPERATIONAL PROCEDURE (SOP) DISPOSAL, RETURN, AND DESTRUCTION OF INVESTIGATIONAL PRODUCT. Retrieved from [Link]
-
The Glove Company. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Washington State University Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
The Association of the British Pharmaceutical Industry. (n.d.). Exposure Limits for Airborne Therapeutic Substances and their Intermediates. Retrieved from [Link]
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2025, December 23). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Retrieved from [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]
-
ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, August 6). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021, January 19). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Retrieved from [Link]
-
SW Safety. (2025, July 17). Gloves Safe for Chemotherapy Drug Handling. Retrieved from [Link]
-
PubMed. (n.d.). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Retrieved from [Link]
Sources
- 1. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 7. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 8. fishersci.com [fishersci.com]
- 9. web.uri.edu [web.uri.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 11. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
